molecular formula C17H16N2O3 B1454341 Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate CAS No. 865887-17-8

Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Cat. No.: B1454341
CAS No.: 865887-17-8
M. Wt: 296.32 g/mol
InChI Key: SLXRKEYPUYJUAT-UHFFFAOYSA-N
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Description

Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-phenylmethoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-21-17(20)16-14-10-13(8-9-15(14)18-19-16)22-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXRKEYPUYJUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680039
Record name Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate
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Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865887-17-8
Record name Ethyl 5-(phenylmethoxy)-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865887-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate is a heterocyclic organic compound with a core indazole structure, which is a prominent scaffold in medicinal chemistry. The indazole ring system, a fusion of benzene and pyrazole rings, is a versatile pharmacophore found in a variety of biologically active compounds. The subject compound's structure, featuring a benzyloxy substituent at the 5-position and an ethyl carboxylate at the 3-position, suggests its potential as a key intermediate in the synthesis of more complex molecules with therapeutic applications, such as kinase inhibitors or anti-inflammatory agents. Understanding the physicochemical properties of this molecule is paramount for its effective use in drug discovery and development, influencing aspects from synthetic route optimization to formulation and bioavailability.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some data is available from chemical suppliers, many of the specific experimental values for this compound are not readily found in the literature and are therefore predicted.

PropertyValueSource
Molecular Formula C₁₇H₁₆N₂O₃[1][2][3]
Molecular Weight 296.32 g/mol [2][3][4]
Appearance Solid[4]
Purity ≥95%[4]
Boiling Point 490.1 ± 30.0 °C (Predicted)[2]
Density 1.265 ± 0.06 g/cm³ (Predicted)[2]
pKa 11.45 ± 0.40 (Predicted)[2]
Melting Point Not available
Solubility Not available

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental procedures for determining the crucial physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (1-2 °C/minute) around the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement grind Grind Sample pack Pack Capillary Tube grind->pack insert Insert into Apparatus pack->insert heat Heat at Controlled Rate insert->heat observe Observe Melting heat->observe record Record Range observe->record Solubility_Workflow cluster_prep Solution Preparation cluster_analysis Analysis stock Prepare DMSO Stock dilute Serial Dilution in Buffer stock->dilute incubate Incubate dilute->incubate filter Filter incubate->filter measure Measure UV Absorbance filter->measure calculate Calculate Solubility measure->calculate

Figure 2: Workflow for Kinetic Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa determines its ionization state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: A solution of the compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

pKa_Workflow cluster_titration Titration cluster_analysis Data Analysis prepare Prepare Compound Solution titrate Titrate with Acid/Base prepare->titrate measure_ph Measure pH titrate->measure_ph plot Plot Titration Curve measure_ph->plot determine_pka Determine pKa from Inflection Point plot->determine_pka

Figure 3: Workflow for pKa Determination by Potentiometric Titration.

Spectral Characterization

While experimental spectral data for this compound is not readily available, we can predict the expected spectral features based on its structure and data from closely related analogs found in the literature. [5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the indazole core, the ethyl ester, and the benzyloxy group.

  • Indazole Protons: Aromatic protons on the indazole ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The specific coupling patterns will depend on the substitution.

  • Benzyloxy Protons: The five protons of the phenyl ring of the benzyloxy group will likely appear as a multiplet around δ 7.3-7.5 ppm. The two benzylic protons (CH₂) will give a singlet at approximately δ 5.1 ppm.

  • Ethyl Ester Protons: The ethyl group will exhibit a characteristic quartet for the methylene protons (OCH₂) around δ 4.4 ppm and a triplet for the methyl protons (CH₃) around δ 1.4 ppm.

  • N-H Proton: The N-H proton of the indazole ring is expected to be a broad singlet in the downfield region (δ > 10 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at approximately δ 162-165 ppm.

  • Aromatic and Heteroaromatic Carbons: The carbons of the indazole and benzene rings will appear in the range of δ 110-160 ppm.

  • Benzyloxy Methylene Carbon: The benzylic carbon will be found around δ 70 ppm.

  • Ethyl Ester Carbons: The methylene carbon of the ethyl group will be around δ 61 ppm, and the methyl carbon will be at a more upfield position, around δ 14 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated from its molecular formula, C₁₇H₁₆N₂O₃.

Synthesis and Chemical Reactivity

This compound is typically synthesized through a multi-step process starting from simpler precursors. A common synthetic route involves the construction of the indazole ring system followed by the introduction of the benzyloxy and ethyl carboxylate groups. The presence of the ester and the benzyloxy group offers sites for further chemical modification, making it a valuable building block in the synthesis of a diverse library of indazole derivatives for biological screening.

Conclusion

This technical guide has summarized the available and predicted physicochemical properties of this compound and provided detailed protocols for their experimental determination. A thorough understanding and characterization of these properties are essential for any researcher or scientist working with this compound in the context of drug discovery and development. The provided methodologies and expected spectral data serve as a valuable resource for guiding experimental work and interpreting results.

References

  • Lead Sciences. 5-(Benzyloxy)-1H-indazole. [Link]

  • PubChemLite. 5-(benzyloxy)-1h-indazole (C14H12N2O). [Link]

  • PubMed Central. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

  • ResearchGate. (PDF) 1-Benzyl-5-nitro-1H-indazole. [Link]

Sources

CAS number and IUPAC name for Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, outline a robust synthetic strategy with mechanistic insights, and explore its significant applications in the development of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental considerations to facilitate its effective use in the laboratory.

Introduction to the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with diverse therapeutic activities. Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, allows for versatile functionalization and three-dimensional exploration of chemical space. Derivatives of indazole have been extensively investigated and have led to approved drugs and clinical candidates for conditions ranging from cancer to inflammatory disorders.

This compound (Figure 1) serves as a critical intermediate in this field. Its structure is pre-functionalized with three key features:

  • An ethyl carboxylate group at the 3-position, which is readily converted into amides, hydrazides, or other functional groups for library synthesis.[1][2]

  • A benzyloxy group at the 5-position, which acts as a stable protecting group for a phenol. This allows for extensive chemical manipulation of other parts of the molecule before a final deprotection step reveals the free hydroxyl group, a common pharmacophore element.

  • A reactive indazole N-H , which can be alkylated or acylated to further expand molecular diversity.[3]

This guide will elucidate the technical details necessary to harness the synthetic potential of this valuable compound.

Core Physicochemical & Structural Data

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 865887-17-8[4][5][6]
IUPAC Name ethyl 5-(phenylmethoxy)-1H-indazole-3-carboxylate[5]
Molecular Formula C₁₇H₁₆N₂O₃[4][5]
Molecular Weight 296.32 g/mol [5][7]
Appearance Solid[6]
Purity Typically ≥95%[6]
Predicted Boiling Point 490.1 ± 30.0 °C[5]
Predicted Density 1.265 ± 0.06 g/cm³[5]
Predicted pKa 11.45 ± 0.40[5]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that leverages classical organic reactions. A common and logical pathway involves the construction of the indazole ring from appropriately substituted precursors.

General Synthetic Workflow

A plausible and efficient synthesis begins with a substituted aniline, proceeds through a diazotization followed by an intramolecular cyclization, and concludes with the introduction of the protective benzyloxy group. The choice to install the benzyloxy group early or late in the sequence depends on the stability of the intermediates to the reaction conditions. A general, logical workflow is outlined below.

G A Substituted Aniline Precursor B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C Intramolecular Cyclization (e.g., Japp-Klingemann) B->C Step 2 D Indazole Core Formation C->D Yields E Ether Formation (Benzyl Bromide, K₂CO₃) D->E Step 3: Protection F Final Product: This compound E->F Yields G A Ethyl 5-(benzyloxy)-1H- indazole-3-carboxylate B Amide Derivatives (Kinase Inhibitors, e.g., VEGFR/EGFR) A->B Amidation C Hydrazide Derivatives (Anti-inflammatory Agents) A->C Hydrazinolysis D N-Alkylated Indazoles (Modulation of Physicochemical Properties) A->D N-Alkylation E Deprotected Phenols (Bioactive Metabolites / Final APIs) B->E Deprotection (H₂, Pd/C) C->E D->E

Sources

Foreword: The Indazole-3-Carboxylate Core - A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Mechanisms of Action for Indazole-3-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets with high affinity and specificity.[1][2] Among its many derivatives, the indazole-3-carboxylate and its related carboxamides have garnered significant attention due to their synthetic tractability and diverse pharmacological activities.[3][4] This guide provides an in-depth exploration of the potential mechanisms of action for this versatile class of compounds, offering insights for researchers and drug development professionals seeking to harness their therapeutic potential.

This document will delve into the primary signaling pathways modulated by indazole-3-carboxylate derivatives, including their roles in inflammation, cancer, and neuromodulation. We will dissect the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.

Chapter 1: Modulation of Inflammatory Pathways

Indazole-3-carboxylate derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling cascades involved in the inflammatory response.[5][6]

Inhibition of Calcium-Release Activated Calcium (CRAC) Channels

A prominent anti-inflammatory mechanism of indazole-3-carboxamides is their ability to act as potent blockers of Calcium-Release Activated Calcium (CRAC) channels.[7][8] CRAC channels are crucial for controlling mast cell functions, and their activation leads to the influx of extracellular calcium, a critical step in the release of pro-inflammatory mediators.[7][9]

By inhibiting CRAC channels, these derivatives effectively stabilize mast cells and prevent their degranulation, thereby blocking the release of substances like β-hexosaminidase and tumor necrosis factor-alpha (TNF-α).[7][8] Structure-activity relationship (SAR) studies have revealed that the regiochemistry of the amide linker is critical for this inhibitory activity.[7][8][9]

CRAC_Channel_Inhibition cluster_cell Mast Cell Receptor Cell Surface Receptor PLC Phospholipase C (PLC) Receptor->PLC Activation IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates ER Endoplasmic Reticulum (ER) [Ca2+ Store] IP3->ER Binds to IP3R STIM1 STIM1 ER->STIM1 Ca2+ depletion activates ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 Activates Ca_influx Ca2+ Influx ORAI1->Ca_influx Degranulation Degranulation (Release of Pro-inflammatory Mediators) Ca_influx->Degranulation Triggers Indazole Indazole-3-Carboxamide Derivatives Indazole->ORAI1 Inhibits

Caption: CRAC Channel Signaling and Inhibition by Indazole-3-Carboxamides.

Table 1: Inhibitory Activity of Representative Indazole-3-Carboxamides on CRAC Channels

CompoundIC50 (µM) for Ca2+ Influx InhibitionIC50 (µM) for TNF-α Production InhibitionReference
12d 0.670.28[7]
12a 1.51Sub-µM[7]
9b 29Not Reported[7]
9c Inactive at 100 µMNot Reported[7]
Downregulation of Pro-inflammatory Mediators

Beyond CRAC channel inhibition, indazole derivatives can modulate other key inflammatory pathways. They have been shown to inhibit the production of pro-inflammatory cytokines and control pathways like NF-κB, which is a central regulator of inflammation.[10] Furthermore, some derivatives exhibit inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[5]

Experimental Protocols

This protocol is designed to assess the inhibitory effect of indazole-3-carboxylate derivatives on CRAC channel-mediated calcium influx in a mast cell line (e.g., RBL-2H3).

Materials:

  • RBL-2H3 cells

  • Fura-2 AM (calcium indicator dye)

  • Thapsigargin (Tg)

  • Indazole-3-carboxylate derivatives (test compounds)

  • HEPES-buffered saline (HBS)

Procedure:

  • Cell Loading: Plate RBL-2H3 cells on glass coverslips and incubate with Fura-2 AM in HBS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBS to remove extracellular dye.

  • Baseline Measurement: Mount the coverslip on a perfusion chamber of an inverted microscope equipped for ratiometric fluorescence imaging. Measure the baseline Fura-2 fluorescence ratio (340/380 nm excitation, 510 nm emission).

  • Compound Incubation: Perfuse the cells with HBS containing the test compound or vehicle for a predetermined time.

  • CRAC Channel Activation: Stimulate the cells with thapsigargin in a calcium-free HBS to deplete endoplasmic reticulum calcium stores and activate STIM1.

  • Calcium Influx Measurement: Reintroduce calcium-containing HBS. The subsequent increase in the Fura-2 ratio reflects calcium influx through CRAC channels.

  • Data Analysis: Calculate the rate of calcium influx and determine the IC50 value of the test compound by fitting the dose-response data to a sigmoidal curve.

Chapter 2: Anticancer Mechanisms of Action

The anticancer potential of indazole-3-carboxylate derivatives is a major area of research, with several compounds demonstrating potent activity against various cancer cell lines.[1][11][12]

Kinase Inhibition

A primary mechanism of anticancer activity for many indazole derivatives is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[13] The indazole scaffold can effectively fit into the ATP-binding pocket of many kinases.[13]

Key Kinase Targets:

  • p21-activated kinase 1 (PAK1): Aberrant activation of PAK1 is linked to tumor progression. Indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors, suppressing tumor cell migration and invasion.[14]

  • Aurora Kinases: These are essential for cell division, and their inhibitors are promising anticancer agents. Indazole derivatives have been designed as potent inhibitors of Aurora kinases A and B.[15]

  • Glycogen Synthase Kinase 3 beta (GSK-3β): This kinase is implicated in various cellular processes, and its inhibition is a therapeutic strategy for several diseases, including cancer.[16][17]

  • PKMYT1 Kinase: Inhibition of this kinase disrupts the G2/M checkpoint, a promising approach for cancer therapy, especially in p53-deficient tumors.[18]

  • VEGFR-2: As a key mediator of angiogenesis, VEGFR-2 is a major target in oncology. Indazole derivatives have been developed as potent inhibitors.[13]

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds to ATP-binding pocket Phospho_Substrate Phosphorylated Substrate Cell_Signaling Downstream Cellular Signaling (Proliferation, Survival, etc.) Phospho_Substrate->Cell_Signaling Activates Indazole Indazole-3-Carboxylate Derivative Indazole->Kinase Competitive Inhibition

Caption: General Mechanism of Kinase Inhibition by Indazole Derivatives.

Table 2: Kinase Inhibitory Activity of Selected Indazole Derivatives

Derivative ClassTarget KinaseIC50 (nM)Reference
1H-indazole-3-carboxamidePAK19.8[14]
2,3-difluorophenyl derivativeFGFR118[13]
Indazole-pyrimidine basedVEGFR-2Varies[13]
1H-indazole-3-carboxamidesGSK-3βpIC50 4.9-5.5[17]
Induction of Apoptosis

Indazole-3-carboxylate derivatives can induce programmed cell death (apoptosis) in cancer cells.[3][12] This is often achieved by modulating the expression of key apoptosis-regulating proteins. For instance, treatment with these compounds can lead to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[12] They can also decrease the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[12]

Experimental Protocols

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.

Materials:

  • Recombinant kinase

  • Kinase substrate

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Indazole-3-carboxylate derivatives (test compounds)

Procedure:

  • Kinase Reaction: Set up a reaction mixture containing the kinase, substrate, ATP, and the test compound in a multi-well plate. Incubate at the optimal temperature for the kinase.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and luciferase, which generates a luminescent signal proportional to the amount of newly synthesized ATP.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal indicates less ADP produced and therefore greater kinase inhibition. Calculate the IC50 value for the test compound.

Chapter 3: Modulation of the Endocannabinoid System

A significant number of indazole-3-carboxylate derivatives have been identified as potent modulators of the cannabinoid receptors, CB1 and CB2.[19][20][21][22][23][24] This activity is attributed to the structural similarity of some of these compounds to synthetic cannabinoids.[19]

Interaction with CB1 and CB2 Receptors

These derivatives can act as agonists or partial agonists at cannabinoid receptors, with varying degrees of potency and efficacy.[20][22] The interaction with these receptors can mediate a range of physiological effects, making these compounds potential therapeutic agents for pain, obesity, eating disorders, and nausea.[19] SAR studies have shown that modifications to the indazole core and the carboxamide moiety can significantly influence the affinity and selectivity for CB1 and CB2 receptors.[19][24] For instance, some L-tert-leucinamide derivatives exhibit greater potency at CB1 receptors than their L-valinamide counterparts.[19]

Table 3: Cannabinoid Receptor Activity of Indazole-3-Carboxamide Derivatives

CompoundReceptorActivity (EC50 nM)Reference
ADB-FUBINACA CB1 / CB20.69 / 0.59[21]
AB-FUBINACA CB1Potent Agonist[19]
AMB-FUBINACA CB1 / CB2Potent Agonist[20]
Experimental Protocols

This protocol measures the ability of a test compound to displace a radiolabeled ligand from the CB1 or CB2 receptor.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940)

  • Indazole-3-carboxylate derivatives (test compounds)

  • Binding buffer

  • Glass fiber filters

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound or vehicle.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of bound radioligand. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Chapter 4: Emerging Mechanisms and Future Directions

The therapeutic potential of indazole-3-carboxylate derivatives continues to expand as new mechanisms of action are discovered.

Prostanoid EP4 Receptor Antagonism

Recent research has identified 2H-indazole-3-carboxamide derivatives as potent and selective antagonists of the prostanoid EP4 receptor.[25] The EP4 receptor is involved in inflammation and cancer progression, and its antagonism is a promising strategy for immunotherapy, particularly in colorectal cancer.[25]

Neuroprotection

Preliminary studies suggest that indazole derivatives may possess neuroprotective properties, potentially by targeting oxidative stress and neuroinflammatory processes.[3][10] This opens up avenues for their investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.[3]

Conclusion

Indazole-3-carboxylate derivatives represent a highly versatile and promising class of compounds with a wide range of potential therapeutic applications. Their ability to modulate diverse biological targets, including inflammatory mediators, protein kinases, and cannabinoid receptors, underscores their importance in drug discovery. The ongoing exploration of their mechanisms of action, aided by robust experimental protocols and SAR studies, will undoubtedly lead to the development of novel and effective therapies for a multitude of diseases.

References

  • Shaanxi Bloom Tech Co., Ltd. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Shaanxi Bloom Tech Co., Ltd.
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1141-1146.
  • García-López, J. A., et al. (2020). Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. Journal of Inorganic Biochemistry, 212, 111243.
  • Sun, L., et al. (2017).
  • Merck & Co., Inc. (2013). 1H-Indazole-3-Carboxamide Compounds as Glycogen Synthase Kinase 3 Beta Inhibitors.
  • Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
  • Oddi, S., et al. (2019). Indazole derivatives as modulators of the cannabinoid system.
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
  • Banister, S. D., et al. (2019). Indazole Derivatives as CB1 Receptor Modulators and Their Preparation and Use in the Treatment of CB1-Mediated Diseases.
  • Cannaert, A., et al. (2018). Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. Drug Testing and Analysis, 11(3), 437-446.
  • Li, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4923-4944.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Sharma, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1435-1454.
  • D'Souza, K., et al. (2013). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 4(10), 969-974.
  • Lo Monte, F., et al. (2016). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors.
  • Biosynth. (n.d.).
  • Shaanxi Bloom Tech Co., Ltd. (2024, October 14). What are the potential side effects of using 1H-Indazole-3-carboxylic acid methyl ester in research? Shaanxi Bloom Tech Co., Ltd.
  • Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(1), 115-116.
  • Huang, H. S., et al. (2017). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 126, 763-775.
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15835-15844.
  • Cannaert, A., et al. (2024). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Archives of Toxicology.
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  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.
  • Farooqui, M., et al. (2010). Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives. International Journal of Drug Design and Discovery, 1(4).
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Review of literature on the therapeutic potential of substituted indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Potential of Substituted Indazoles for Researchers, Scientists, and Drug Development Professionals.

Abstract

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile substitution patterns, enabling the fine-tuning of physicochemical properties and biological activities. This guide provides a comprehensive review of the current literature on the therapeutic potential of substituted indazoles, with a focus on their applications in oncology, inflammation, and cardiovascular diseases. We will delve into the mechanisms of action, structure-activity relationships, and key clinical candidates, while also providing detailed experimental protocols for the evaluation of these promising therapeutic agents.

The Indazole Core: A Foundation for Diverse Biological Activity

Indazoles exist in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] This structural feature, combined with the ability to functionalize the molecule at multiple positions, provides a rich chemical space for drug design.[2] The indazole ring system is a key component in numerous approved drugs, including the anti-emetic granisetron and the anti-inflammatory agent benzydamine.[3] More recently, substituted indazoles have gained significant attention as potent inhibitors of various protein kinases and other key enzymes involved in disease pathogenesis.[4][5]

Therapeutic Applications of Substituted Indazoles

The versatility of the indazole scaffold has led to the development of a wide range of therapeutic agents with diverse biological activities, including antitumor, anti-inflammatory, antibacterial, and anti-HIV properties.[1][6] This section will focus on the most prominent and clinically relevant applications of substituted indazoles.

Oncology: Targeting Key Pathways in Cancer Progression

Substituted indazoles have made a significant impact in the field of oncology, with several indazole-based drugs approved for the treatment of various cancers.[7] These compounds primarily function as inhibitors of key enzymes that drive tumor growth and proliferation, such as poly(ADP-ribose) polymerase (PARP) and vascular endothelial growth factor receptor (VEGFR).[5][8]

Mechanism of Action: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair.[9] In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-based DNA double-strand break repair, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a concept known as "synthetic lethality".[9] Indazole-based PARP inhibitors, such as Niraparib, have been designed to mimic the nicotinamide adenine dinucleotide (NAD+) substrate of PARP, thereby blocking its enzymatic activity.[10][11]

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_Repair DNA Repair Pathways Single-Strand Break Single-Strand Break Double-Strand Break Double-Strand Break Single-Strand Break->Double-Strand Break leads to if unrepaired PARP PARP Single-Strand Break->PARP recruits HR Homologous Recombination (BRCA1/2 Dependent) Double-Strand Break->HR repaired by Apoptosis Apoptosis / Cell Death Double-Strand Break->Apoptosis leads to in HR deficient cells BER Base Excision Repair PARP->BER facilitates HR->Apoptosis prevents Niraparib Niraparib (Indazole-based Inhibitor) Niraparib->PARP inhibits

Key Indazole-based PARP Inhibitor: Niraparib

Niraparib (MK-4827) is a potent, orally available PARP inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[1][12] The core of Niraparib is a 2H-indazole-7-carboxamide scaffold.[11] Structure-activity relationship (SAR) studies have shown that the 2-phenyl substitution on the indazole ring and the piperidine-containing side chain are crucial for its high inhibitory activity.[11][13]

CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
Niraparib (MK-4827) 3.82.1[11]
Unsubstituted 1H-indazole-3-carboxamide>100,000-[10]
1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide36,000-[10]

Synthesis of Niraparib: The synthesis of Niraparib has been approached through various routes, with a key step often involving a regioselective copper-catalyzed N-arylation of an indazole derivative.[1][8] Biocatalytic methods using transaminases have also been employed to establish the stereochemistry of the piperidine fragment.[8]

Mechanism of Action: Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key players in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14] VEGFR-2 is the primary receptor that mediates the angiogenic effects of VEGF.[5] Indazole-based inhibitors, such as Axitinib and Pazopanib, are multi-target tyrosine kinase inhibitors that block the ATP-binding site of VEGFR, thereby inhibiting its autophosphorylation and downstream signaling.[5][15] This leads to a reduction in tumor vascularization, proliferation, and survival.[14]

VEGFR_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to VEGFR2->VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K Ras Ras/Raf/MEK/ERK VEGFR2->Ras Axitinib Axitinib (Indazole-based Inhibitor) Axitinib->VEGFR2 inhibits Proliferation Proliferation PLCg->Proliferation Permeability Permeability PLCg->Permeability Survival Survival PI3K->Survival Migration Migration Ras->Migration

Key Indazole-based VEGFR Inhibitors:

  • Axitinib: Approved for the treatment of advanced renal cell carcinoma, Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[5]

  • Pazopanib: Another multi-target tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, Pazopanib is used to treat renal cell carcinoma and soft tissue sarcoma.[1][5]

The indazole scaffold in these inhibitors typically forms key hydrogen bond interactions with the hinge region of the kinase domain.[4]

CompoundVEGFR-2 IC50 (nM)Reference
Axitinib 0.2
Pazopanib 30[5]
Compound 30 (indazole derivative) 1.24[16]
Anti-inflammatory Activity: Targeting p38 MAP Kinase

Mechanism of Action: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[6][7] The inhibition of p38 MAP kinase is therefore a promising strategy for the treatment of chronic inflammatory diseases like rheumatoid arthritis.[6][7] While many p38 inhibitors have been developed based on an imidazole scaffold, the indazole core has also been explored as a viable alternative.[6] These inhibitors are typically ATP-competitive, binding to the kinase domain and preventing its activation.[17]

Experimental Protocols for Evaluating Substituted Indazoles

The development of novel indazole-based therapeutic agents relies on a battery of in vitro and in vivo assays to determine their efficacy and mechanism of action. This section provides detailed protocols for two fundamental assays used in the evaluation of anticancer indazole derivatives.

In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • 96-well plates

  • Luminescence-based kinase activity detection kit (e.g., Kinase-Glo™)

  • Test indazole compound

Procedure:

  • Prepare serial dilutions of the test indazole compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase buffer, ATP, and the kinase substrate to each well.

  • Add the diluted test compound or vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescence-based detection reagent. The light output is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

VEGFR2_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - VEGFR-2 Enzyme - Substrate & ATP - Inhibitor Dilutions Start->Reagent_Prep Plate_Setup Plate Setup (96-well): Add Buffer, ATP, Substrate Reagent_Prep->Plate_Setup Add_Inhibitor Add Inhibitor/Vehicle Control Plate_Setup->Add_Inhibitor Initiate_Reaction Initiate Reaction: Add VEGFR-2 Enzyme Add_Inhibitor->Initiate_Reaction Incubate Incubate (e.g., 30°C, 45 min) Initiate_Reaction->Incubate Detect_Signal Detect Signal: Add Luminescence Reagent Incubate->Detect_Signal Read_Plate Read Luminescence Detect_Signal->Read_Plate Data_Analysis Data Analysis: Calculate % Inhibition & IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19] It is commonly used to determine the cytotoxic effects of anticancer drugs on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test indazole compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the test indazole compound in complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[19]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Future Perspectives

The therapeutic potential of substituted indazoles is far from exhausted. Ongoing research is focused on developing more selective and potent inhibitors for existing targets, as well as identifying novel biological targets for this versatile scaffold. The exploration of new synthetic methodologies will undoubtedly lead to the discovery of novel indazole derivatives with improved pharmacological properties.[1] Furthermore, the use of indazole-based compounds in combination therapies holds great promise for overcoming drug resistance and improving patient outcomes.[9] As our understanding of the complex signaling networks that drive disease continues to grow, the "privileged" indazole scaffold will undoubtedly remain at the forefront of drug discovery and development.

References

  • Zhang, et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]

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  • Chung, C. K., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. Retrieved from [Link]

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  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Patel, D., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. PubMed. Retrieved from [Link]

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  • ResearchGate. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Retrieved from [Link]

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  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. Retrieved from [Link]

  • Yadav, V., & Patel, P. (2022). RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT. Retrieved from [Link]

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A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole core is a prominent scaffold in numerous pharmacologically active agents, and the specific substitution pattern of this molecule offers a unique template for further synthetic modifications. Accurate and unambiguous structural confirmation is paramount for any research and development endeavor. This in-depth technical guide provides a detailed analysis of the spectroscopic data—Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—for this compound. The interpretation herein is grounded in fundamental principles and corroborated by data from structurally related compounds, offering a robust framework for its characterization.

Molecular Structure and Isomerism

The structural framework of this compound, with the CAS Number 865887-17-8 and molecular formula C₁₇H₁₆N₂O₃, presents a fascinating platform for spectroscopic analysis.[1][2] A key structural feature of indazoles is the existence of tautomers. The 1H-indazole tautomer is generally more stable and, therefore, the predominant form in solution.[3] This guide will focus on the characterization of this major tautomer.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.[4]

Predicted High-Resolution Mass Spectrometry (HRMS) Data:

IonCalculated m/z
[M+H]⁺297.1234
[M+Na]⁺319.1053

Interpretation of Fragmentation Pattern:

While ESI is a soft ionization technique, in-source fragmentation or tandem MS/MS experiments can provide valuable structural information. The benzylic ether linkage is a likely site for fragmentation. A primary fragmentation pathway would involve the cleavage of the C-O bond of the benzyloxy group, leading to the formation of a stable benzyl cation (m/z 91) and a 5-hydroxyindazole derivative. Further fragmentation of the indazole core could also be observed.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is typically used to generate [M+H]⁺ and [M+Na]⁺ adducts.[5]

  • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3-4 kV

    • Drying Gas (N₂) Temperature: 300-350 °C

    • Drying Gas Flow: 8-12 L/min

    • Nebulizer Pressure: 30-40 psi

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural motifs.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch (indazole)
~3050MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch (ethyl)
~1715StrongC=O stretch (ester)
~1620, ~1500, ~1450MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester, ether)
~1100MediumC-N stretch

Interpretation of the IR Spectrum:

The presence of a broad peak around 3300 cm⁻¹ is indicative of the N-H stretch of the indazole ring. A strong, sharp absorption band around 1715 cm⁻¹ is a clear indicator of the ester carbonyl group. The multiple bands in the 1620-1450 cm⁻¹ region are characteristic of the aromatic rings. The strong absorption around 1250 cm⁻¹ arises from the C-O stretching vibrations of both the ester and the benzyloxy ether functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[6]

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules in solution. A complete assignment of the ¹H and ¹³C NMR spectra, supported by 2D NMR experiments, provides unambiguous confirmation of the connectivity and constitution of this compound.

¹H NMR Spectroscopy

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5br s1HN-H
~8.1d1HH-4
~7.6d1HH-7
~7.4-7.3m5HAr-H (Bn)
~7.1dd1HH-6
~5.1s2HO-CH₂-Ph
~4.4q2HO-CH₂-CH₃
~1.4t3HO-CH₂-CH₃

Interpretation of the ¹H NMR Spectrum:

The downfield broad singlet around 10.5 ppm is characteristic of the indazole N-H proton; its chemical shift can be sensitive to solvent and concentration.[2][7] The aromatic region will show distinct signals for the indazole and benzyl protons. The protons of the ethyl ester group will appear as a quartet around 4.4 ppm and a triplet around 1.4 ppm, with a typical coupling constant of ~7 Hz. The benzylic methylene protons are expected to appear as a singlet around 5.1 ppm.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

Chemical Shift (ppm)Assignment
~163C=O (ester)
~155C-5
~142C-7a
~137C-ipso (Bn)
~135C-3
~129C-para (Bn)
~128.5C-ortho (Bn)
~128C-meta (Bn)
~123C-4
~121C-3a
~115C-7
~101C-6
~71O-CH₂-Ph
~61O-CH₂-CH₃
~14O-CH₂-CH₃

Interpretation of the ¹³C NMR Spectrum:

The ester carbonyl carbon is the most downfield signal, expected around 163 ppm. The aromatic region will display signals for all the carbon atoms of the indazole and benzyl rings. The benzylic methylene carbon will resonate around 71 ppm, while the ethyl ester carbons will appear at approximately 61 ppm and 14 ppm.

2D NMR Spectroscopy for Complete Structural Assignment

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. Key expected correlations include:

    • The ethyl group protons (CH₂ to CH₃).

    • Couplings between adjacent aromatic protons on the indazole ring (H-6 to H-7, and H-6 to H-4).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms.[8] It is invaluable for assigning the signals of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart.[9] It is crucial for assigning quaternary carbons and for piecing together the molecular fragments. Key expected HMBC correlations include:

    • From the N-H proton to C-3a and C-7a.

    • From the benzylic CH₂ protons to the ipso-carbon of the benzyl ring and to C-5 of the indazole.

    • From the ester CH₂ protons to the ester carbonyl carbon and the CH₃ carbon.

Visualizing NMR Correlations

Caption: Key HMBC correlations in this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse with NOE (e.g., 'zgpg30').

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096.

  • 2D NMR Acquisition (COSY, HSQC, HMBC): Utilize standard, gradient-selected pulse programs. Optimize acquisition and processing parameters according to the specific experiment and instrument software recommendations.

  • Data Processing: Apply Fourier transformation with appropriate window functions (e.g., exponential with 0.3 Hz line broadening for ¹H). Phase and baseline correct the spectra. Reference the spectra to the TMS or residual solvent signal.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating framework for the structural elucidation of this compound. The integration of data from mass spectrometry, infrared spectroscopy, and one- and two-dimensional NMR spectroscopy allows for the unambiguous confirmation of its molecular weight, functional groups, and atomic connectivity. The detailed experimental protocols and interpretive insights serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, ensuring the confident characterization of this important molecular scaffold.

References

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • ChemSigma. ETHYL 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLATE. [Link]

  • ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Link]

  • Limbach, H.-H., et al. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 2003. [Link]

  • Kövér, K. E., et al. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 2019. [Link]

  • Claramunt, R. M., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 2022. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • LibreTexts Chemistry. 19: HMBC. [Link]

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The Emergence of a Key Synthetic Building Block: A Technical Guide to Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Discovery, Synthesis, and Applications of a Versatile Indazole Derivative for Medicinal Chemistry and Drug Development Professionals.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide array of pharmacological activities.[1][2] Within this important class of molecules, Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate has emerged as a crucial intermediate in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the discovery and synthetic history of this valuable compound, offering insights into its preparation and the rationale behind its design.

Discovery and Developmental Context

This compound entered the scientific literature primarily through patent applications focused on the development of novel therapeutics. Its genesis is intrinsically linked to the quest for potent and selective inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

The benzyloxy group at the 5-position serves a dual purpose. It can act as a protecting group for a hydroxyl functionality, enabling further chemical transformations on other parts of the molecule. More importantly, it can be a key pharmacophoric element, engaging in specific interactions within the binding site of a target protein. The ethyl carboxylate at the 3-position provides a versatile handle for the introduction of various amide and hydrazide functionalities, allowing for the exploration of structure-activity relationships and the optimization of drug-like properties.

Synthetic Pathways and Methodologies

The synthesis of this compound is a multi-step process that hinges on the initial construction of the indazole core, followed by the strategic introduction of the benzyloxy and ethyl carboxylate groups. The most logical and widely adopted synthetic route proceeds through the intermediacy of Ethyl 5-hydroxy-1H-indazole-3-carboxylate.

Synthesis of the Precursor: Ethyl 5-hydroxy-1H-indazole-3-carboxylate

The formation of the indazole ring can be achieved through various methods. A common approach involves the diazotization of an appropriately substituted aniline derivative, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of Ethyl 5-hydroxy-1H-indazole-3-carboxylate

Materials:

  • Substituted 2-amino-4-hydroxy-phenylacetic acid ethyl ester

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Suitable organic solvent (e.g., ethanol, acetic acid)

  • Water

Procedure:

  • Diazotization: The starting aniline derivative is dissolved in an acidic aqueous solution (e.g., HCl in water) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. This reaction forms a diazonium salt intermediate.

  • Cyclization: The reaction mixture containing the diazonium salt is then gently warmed, or in some cases, the cyclization occurs spontaneously upon formation of the diazonium salt. This intramolecular reaction leads to the formation of the indazole ring.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield Ethyl 5-hydroxy-1H-indazole-3-carboxylate.

Final Step: Benzylation of the Hydroxyl Group

The final step in the synthesis of the target compound is the protection of the hydroxyl group at the 5-position as a benzyl ether. This is typically achieved through a Williamson ether synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 5-hydroxy-1H-indazole-3-carboxylate

  • Benzyl bromide (BnBr) or Benzyl chloride (BnCl)

  • A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetone)

Procedure:

  • Reaction Setup: Ethyl 5-hydroxy-1H-indazole-3-carboxylate is dissolved in an anhydrous solvent. The base is then added to the solution.

  • Alkylation: Benzyl bromide or benzyl chloride is added to the reaction mixture, which is then stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., sodium sulfate), and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Table 1: Summary of Synthetic Steps and Conditions

StepReactionKey ReagentsTypical SolventsTemperature
1Indazole FormationSubstituted Aniline, NaNO₂, HClWater, Ethanol0-5 °C to RT
2BenzylationBenzyl Halide, Base (K₂CO₃ or NaH)DMF, AcetoneRT to elevated

Visualizing the Synthesis

To further clarify the synthetic workflow, the following diagrams illustrate the key transformations.

Synthesis of this compound cluster_0 Step 1: Indazole Core Synthesis cluster_1 Step 2: Benzylation Starting Material Substituted 2-amino-4-hydroxy- phenylacetic acid ethyl ester Diazonium Salt In situ Diazonium Salt Starting Material->Diazonium Salt NaNO₂, HCl 0-5 °C Precursor Ethyl 5-hydroxy-1H- indazole-3-carboxylate Diazonium Salt->Precursor Intramolecular Cyclization Target Molecule Ethyl 5-(benzyloxy)-1H- indazole-3-carboxylate Precursor_ref Ethyl 5-hydroxy-1H- indazole-3-carboxylate Precursor_ref->Target Molecule Benzyl Bromide, K₂CO₃ DMF Applications in Drug Discovery Target_Molecule Ethyl 5-(benzyloxy)-1H- indazole-3-carboxylate Carboxylic_Acid 5-(Benzyloxy)-1H-indazole- 3-carboxylic acid Target_Molecule->Carboxylic_Acid Hydrolysis (e.g., LiOH) Amide_Library Library of Amide Derivatives (e.g., Kinase Inhibitors) Carboxylic_Acid->Amide_Library Amide Coupling (e.g., HATU, various amines)

Sources

An In-Depth Technical Guide to the In Silico ADME Profiling of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion).[1] The ability to predict these properties early in the discovery pipeline, even before a compound is synthesized, offers a profound strategic advantage, saving considerable time and resources.[2] This technical guide provides a comprehensive, step-by-step workflow for conducting an in silico ADME assessment of a novel chemical entity, Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate , a molecule featuring the medicinally relevant indazole scaffold.[3] By leveraging a suite of publicly accessible, validated computational tools, we will construct a detailed ADME profile, interpret the predictive data through the lens of a drug discovery scientist, and identify potential liabilities and avenues for structural optimization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate predictive modeling into their discovery workflows.

Introduction: The Imperative of Early ADME Assessment

The "Fail Early, Fail Cheap" Paradigm in Drug Discovery

In modern drug development, the focus has shifted towards de-risking candidates at the earliest possible stage. ADME properties determine a drug's bioavailability, its concentration at the target site, and its residence time in the body, all of which are critical for therapeutic efficacy and safety.[4] Compounds with poor ADME profiles, such as low solubility, high metabolic instability, or unforeseen toxicity, are destined for failure. In silico methods provide a rapid, cost-effective first pass filter, allowing scientists to prioritize compounds with the highest probability of success and guide the design of molecules with more favorable pharmacokinetic characteristics.[5]

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Nitrogen-containing heterocycles are cornerstones of pharmacologically active agents, and the indazole nucleus is a prominent example.[3] This bicyclic scaffold is found in a wide array of compounds with diverse biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[6][7] The structural versatility of the indazole core allows for fine-tuning of its interactions with biological targets. However, this chemical complexity also necessitates a thorough evaluation of its ADME profile, as substitutions can dramatically alter properties like metabolism and distribution.

Profile of the Target Molecule: this compound

This guide focuses on this compound as a practical case study.

  • Molecular Formula: C₁₇H₁₆N₂O₃

  • Molecular Weight: 296.32 g/mol [8]

  • CAS Number: 865887-17-8[8]

  • Canonical SMILES: CCOC(=O)C1=NN(C2=C1C=C(C=C2)OCC3=CC=CC=C3)C

The structure contains several key features relevant to ADME: an ethyl ester group susceptible to hydrolysis, a benzyloxy moiety that increases lipophilicity, and two aromatic rings (indazole and benzyl) that are potential sites for oxidative metabolism.[9]

The Foundation: Principles of Computational ADME Modeling

The predictive power of in silico tools stems from sophisticated algorithms trained on large datasets of experimental results.[10] These models primarily use Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches to correlate a molecule's structural features (descriptors) with a specific ADME endpoint.[11][12]

Causality Insight: The fundamental principle is that the structure of a molecule dictates its function and properties. Descriptors can be simple (e.g., molecular weight, atom counts) or complex (e.g., topological indices, quantum mechanical properties), but they all serve to mathematically encode the molecule's features.[10] The accuracy of any single model is contingent on the quality of its training data and the applicability of its algorithm to the query molecule.[2] For this reason, a core tenet of a robust in silico assessment is the use of multiple, mechanistically distinct models.[13] Comparing predictions from several tools (e.g., SwissADME, pkCSM, AdmetSAR) provides a consensus view and increases confidence in the overall profile.

The Workflow: A Step-by-Step Predictive Protocol

This section details the practical steps for generating the ADME profile for our target molecule. The workflow is designed to be systematic, moving from broad physicochemical properties to specific pharmacokinetic and toxicity endpoints.

Experimental Workflow Diagram

ADME_Workflow cluster_input 1. Input Preparation cluster_prediction 2. In Silico Prediction cluster_analysis 3. Data Analysis & Interpretation mol_input Obtain Molecule Structure (SMILES String) physchem Physicochemical Properties (SwissADME) mol_input->physchem absorption Absorption (Solubility, Permeability) physchem->absorption influences distribution Distribution (PPB, BBB) physchem->distribution influences absorption->distribution data_table Consolidate Data in Summary Tables absorption->data_table metabolism Metabolism (CYP Interaction, SoM) distribution->metabolism distribution->data_table toxicity Toxicity (Ames, hERG) metabolism->toxicity metabolism->data_table toxicity->data_table interpretation Expert Interpretation (Identify Liabilities) data_table->interpretation optimization Propose Mitigation Strategies interpretation->optimization Metabolism cluster_main Predicted Metabolic Pathways Parent  this compound Metabolite1  Hydroxylated Metabolite (Aromatic Ring) Parent->Metabolite1 CYP3A4 Mediated Hydroxylation Metabolite2  Carboxylic Acid Metabolite (via Ester Hydrolysis) Parent->Metabolite2 Esterase Mediated Hydrolysis

Caption: Predicted primary metabolic routes for the target molecule.

Senior Scientist's Assessment: Liabilities & Mitigation

The in silico profile of this compound presents a mixed but promising picture, characteristic of an early-stage lead compound.

  • Strengths: The molecule exhibits excellent drug-like characteristics according to Lipinski's rules and is predicted to have high gastrointestinal absorption and permeability. Its ability to cross the BBB suggests potential utility for central nervous system targets. It is also predicted to be non-mutagenic.

  • Identified Liabilities:

    • Poor Aqueous Solubility (LogS = -4.108): This is a significant concern. [14]While high permeability may compensate to some degree (a "brick dust" profile), poor solubility can lead to low and variable oral bioavailability. The high lipophilicity driven by the benzyloxy group is the likely cause.

    • High Plasma Protein Binding (~91%): While not a disqualifying feature, high PPB means only a small fraction of the drug is free to exert its pharmacological effect. [15]This often necessitates higher doses.

    • Metabolism & DDI Risk: The prediction as a CYP3A4 substrate and a CYP2C9 inhibitor flags a moderate risk for metabolic instability and drug-drug interactions. [4]The ethyl ester is a probable site of rapid hydrolysis by esterases, potentially leading to a short half-life of the parent compound. [9] 4. hERG Inhibition: This is the most critical safety flag. hERG channel inhibition is strongly associated with a risk of fatal cardiac arrhythmias. This prediction would necessitate immediate experimental validation (e.g., a patch-clamp assay).

  • Proposed Mitigation Strategies:

    • To Address Solubility: A medicinal chemist could replace the benzyloxy group with a smaller, more polar equivalent (e.g., a methoxy or hydroxyl group) to reduce lipophilicity and improve solubility. * To Address Metabolism: The ethyl ester could be replaced with a more stable group, such as an amide, or bulk could be added near the ester to sterically hinder esterase activity.

    • To Address hERG Risk: Structural modifications would be required to remove the pharmacophore responsible for hERG binding. Often, this involves reducing the lipophilicity and removing basic nitrogen centers, though this molecule lacks a basic nitrogen, suggesting a different binding mode may be at play. This liability is the highest priority to address experimentally and through further design iterations.

Conclusion

This in-depth guide has demonstrated a robust, multi-tool workflow for the comprehensive in silico ADME profiling of this compound. The analysis reveals a compound with favorable drug-like properties and predicted permeability, but with significant liabilities related to poor solubility, high plasma protein binding, potential metabolic instability, and a critical hERG inhibition risk. This predictive exercise provides invaluable, data-driven insights that can guide the next steps in a drug discovery program, either by prioritizing this scaffold for experimental validation or by directing synthetic efforts towards analogs with a superior, de-risked ADME profile. By embracing such computational strategies, research organizations can more efficiently navigate the complex path of drug development, ultimately increasing the probability of delivering safe and effective medicines.

References

  • Dey, P., & Kundu, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Ciobanu, A. M., et al. (2024). In Silico ADME Methods Used in the Evaluation of Natural Products. Metabolites, 14(1), 45. [Link]

  • Khan, S. (2023). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. Journal of Drug Discovery and Development. [Link]

  • Dey, P., & Kundu, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. [Link]

  • AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH Centre of Excellence. [Link]

  • ResearchGate. (2018). Computational models for ADME. ResearchGate. [Link]

  • Sato, T., et al. (2022). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 14(5), 1075. [Link]

  • Taylor, R. D., et al. (2024). Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. ACS Medicinal Chemistry Letters. [Link]

  • Cheng, F., et al. (2013). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 9, 629193. [Link]

  • IAPC Journals. (2024). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. IAPC Journals. [Link]

  • Kumar, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6666. [Link]

  • ResearchGate. (2023). New Indazole–1,2,3–Triazoles as Potent Antimicrobial Agents: Design, Synthesis, Molecular modeling and In silico ADME profiles. ResearchGate. [Link]

  • Lobell, M., & Sivarajah, V. (2003). In silico prediction of aqueous solubility, human plasma protein binding and volume of distribution of compounds from calculated pKa and AlogP98 values. Molecular Diversity, 7(1), 69-87. [Link]

  • Avdeef, A. (2011). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. ADMET & DMPK, 7(2), 90-120. [Link]

  • Xu, C., et al. (2024). Prediction of chemical-induced acute toxicity using in vitro assay data and chemical structure. Computational Toxicology, 31, 100346. [Link]

  • ResearchGate. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]

  • ResearchGate. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. ResearchGate. [Link]

  • Lee, H. J., & Lee, H. (2019). Potency and plasma protein binding of drugs in vitro-a potentially misleading pair for predicting in vivo efficacious concentrations in humans. Korean Journal of Physiology & Pharmacology, 23(4), 231-236. [Link]

  • Chen, Y. T., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 374. [Link]

  • Carlier, J., et al. (2015). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Drug Testing and Analysis, 7(10), 872-880. [Link]

Sources

An In-depth Technical Guide to the Role of the 5-Benzyloxy Group in Indazole Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Core and the Strategic Importance of the 5-Position

Indazoles, bicyclic heteroaromatic compounds composed of a benzene ring fused to a pyrazole ring, represent a "privileged scaffold" in medicinal chemistry.[1] Their unique structural and electronic properties have led to their incorporation into a multitude of clinically significant agents with a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-protozoal effects.[1] The indazole nucleus can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1]

The strategic functionalization of the indazole ring is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. Among the various positions on the indazole core, the C5-position of the benzene ring is of particular interest. Substituents at this position can significantly modulate the electronic environment of the entire ring system and provide a vector for interaction with the active sites of enzymes and receptors. This guide focuses specifically on the multifaceted role of the benzyloxy group (-OCH₂C₆H₅) at the 5-position of the indazole scaffold, a substituent that imparts a unique combination of steric bulk, electronic properties, and metabolic handles.

The Multifaceted Role of the 5-Benzyloxy Group

The introduction of a benzyloxy group at the 5-position of an indazole is not a trivial substitution. It is a deliberate design choice that leverages the group's distinct characteristics to influence the molecule's synthetic accessibility, physicochemical profile, and pharmacodynamic behavior.

A Versatile Handle in Synthetic Chemistry

In the synthesis of complex indazole derivatives, the benzyloxy group often serves as a practical and versatile synthetic tool. Its primary role in this context is as a protecting group for the 5-hydroxyl functionality. The synthesis of many 5-substituted indazoles proceeds through a 5-hydroxyindazole intermediate. The acidic proton of the hydroxyl group can interfere with subsequent reactions, such as N-alkylation or cross-coupling reactions. The benzylation of this hydroxyl group to form a stable ether linkage effectively masks this reactivity.

The key advantage of the benzyl ether is its stability under a wide range of reaction conditions, coupled with its susceptibility to cleavage under specific, mild conditions, most commonly through catalytic hydrogenation (e.g., H₂/Pd-C). This allows for the unmasking of the 5-hydroxyl group at a later stage in the synthesis to either yield the final active pharmaceutical ingredient (API) or to introduce further modifications.

Experimental Protocol: Synthesis of 5-Benzyloxy-1H-indazole

This protocol describes a generalized two-step process for the synthesis of 5-benzyloxy-1H-indazole, starting from 5-nitroindazole.

Step 1: Reduction of 5-Nitroindazole to 5-Aminoindazole

  • To a stirred solution of 5-nitroindazole in ethanol, add a catalytic amount of palladium on carbon (10% w/w).

  • The reaction mixture is then subjected to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude 5-aminoindazole, which can be used in the next step without further purification.

Step 2: Diazotization of 5-Aminoindazole and Subsequent Benzylation

  • Dissolve the crude 5-aminoindazole in an aqueous solution of a strong acid (e.g., H₂SO₄) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C, to form the diazonium salt.

  • In a separate flask, prepare a solution of benzyl alcohol.

  • Slowly add the cold diazonium salt solution to the benzyl alcohol.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-benzyloxy-1H-indazole.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization & Benzylation 5-Nitroindazole 5-Nitroindazole 5-Aminoindazole 5-Aminoindazole 5-Nitroindazole->5-Aminoindazole H2, Pd/C Ethanol Indazole-5-diazonium salt Indazole-5-diazonium salt 5-Aminoindazole->Indazole-5-diazonium salt NaNO2, H2SO4 0-5 °C 5-Benzyloxy-1H-indazole 5-Benzyloxy-1H-indazole Indazole-5-diazonium salt->5-Benzyloxy-1H-indazole Benzyl Alcohol

Caption: Generalized synthetic workflow for 5-benzyloxy-1H-indazole.

Modulation of Physicochemical Properties

The benzyloxy group, with its combination of a flexible ether linkage and a bulky, lipophilic phenyl ring, significantly alters the physicochemical profile of the parent indazole.

  • Lipophilicity and Solubility: The introduction of the benzyl group increases the molecule's lipophilicity (LogP). This can be advantageous for enhancing membrane permeability and oral absorption. However, a significant increase in lipophilicity may also lead to decreased aqueous solubility, which can be a challenge in drug formulation. The ether linkage provides a degree of polarity that can help to mitigate this effect compared to a simple alkyl or aryl substituent.

  • Electronic Effects: The oxygen atom of the benzyloxy group is an electron-donating group through resonance, which increases the electron density of the indazole ring system. This can influence the pKa of the indazole nitrogens and the molecule's overall reactivity. The electron-donating nature of the 5-substituent can impact the binding affinity to biological targets by modulating the strength of hydrogen bonds or other non-covalent interactions.[2]

PropertyEffect of 5-Benzyloxy GroupRationale
Lipophilicity (LogP) IncreasedAddition of a lipophilic benzyl ring.
Aqueous Solubility Generally DecreasedIncreased lipophilicity can reduce interaction with water.
Molecular Weight IncreasedAddition of the -OCH₂C₆H₅ moiety.
Polar Surface Area Slightly IncreasedThe ether oxygen adds a polar center.
Hydrogen Bond Acceptor YesThe ether oxygen can act as a hydrogen bond acceptor.
A Key Pharmacophoric Element in Receptor Binding

Beyond its role in synthesis and property modulation, the benzyloxy group can act as a key pharmacophoric element, directly participating in interactions with the biological target. The size, shape, and electronic nature of the benzyloxy group allow it to engage in several types of non-covalent interactions within a receptor's binding pocket.

  • Hydrophobic Interactions: The phenyl ring of the benzyloxy group can occupy hydrophobic pockets within the active site of an enzyme or receptor. These van der Waals interactions can significantly contribute to the overall binding affinity of the molecule.

  • Pi-Stacking Interactions: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site, providing a strong, directional interaction that can enhance binding affinity and selectivity.

  • Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, forming a hydrogen bond with a suitable donor group on the protein target. This can be a critical anchoring point for the ligand.

  • Conformational Flexibility: The C-O-C ether linkage provides rotational flexibility, allowing the benzyl group to adopt an optimal conformation within the binding pocket to maximize favorable interactions.

G Indazole_Core Indazole Core Anchors in ATP-binding site Binding_Pocket Receptor Binding Pocket Hydrophobic Pocket Aromatic Residue H-bond Donor Indazole_Core->Binding_Pocket H-bonding Benzyloxy_Group 5-Benzyloxy Group Phenyl Ring Ether Oxygen Benzyloxy_Group:f1->Binding_Pocket:f1 π-π stacking Benzyloxy_Group:f0->Binding_Pocket:f0 Hydrophobic interaction Benzyloxy_Group:f2->Binding_Pocket:f2 H-bond acceptor

Caption: Interactions of a 5-benzyloxyindazole with a receptor.

Structure-Activity Relationship (SAR) Studies: The Importance of Comparative Analysis

The rationale for incorporating a 5-benzyloxy group is best understood through rigorous structure-activity relationship (SAR) studies. A typical SAR workflow involves the synthesis of a series of analogs where the 5-benzyloxy group is modified or replaced with other substituents to probe the impact on biological activity.

Workflow for SAR Analysis of 5-Substituted Indazoles

  • Lead Identification: A 5-benzyloxyindazole derivative is identified with promising biological activity.

  • Analog Design: A library of analogs is designed to probe the importance of the benzyloxy group. This includes:

    • Size and Lipophilicity: Replacing the benzyl group with smaller (e.g., methyl, ethyl) or larger alkyl or aryl groups.

    • Electronic Effects: Introducing electron-donating or electron-withdrawing groups on the phenyl ring of the benzyloxy moiety.

    • Linker Modification: Replacing the ether linkage with other functionalities (e.g., amine, thioether, sulfone).

    • Positional Isomers: Moving the benzyloxy group to other positions on the indazole ring (e.g., 4, 6, or 7-position).

  • Synthesis: The designed analogs are synthesized.

  • Biological Evaluation: All compounds are tested in relevant in vitro and/or in vivo assays to determine their potency, selectivity, and other pharmacological parameters.

  • Data Analysis: The biological data is correlated with the structural modifications to build a QSAR model. This helps to elucidate the key interactions and properties required for optimal activity.

G Lead_Compound Lead Compound (5-Benzyloxyindazole) Analog_Design Analog Design (Varying 5-substituent) Lead_Compound->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Bio_Evaluation Biological Evaluation (In Vitro / In Vivo Assays) Synthesis->Bio_Evaluation SAR_Analysis SAR Analysis & QSAR Modeling Bio_Evaluation->SAR_Analysis SAR_Analysis->Analog_Design Iterative Design Optimized_Lead Optimized Lead Compound SAR_Analysis->Optimized_Lead

Caption: Workflow for a structure-activity relationship (SAR) study.

Conclusion: A Strategically Important Moiety in Indazole-Based Drug Design

The benzyloxy group at the 5-position of the indazole scaffold is a powerful and versatile tool for medicinal chemists. Its utility extends from being a practical protecting group in complex syntheses to a key pharmacophoric element that can drive high-affinity interactions with biological targets. The steric bulk, electronic properties, and conformational flexibility of the 5-benzyloxy group allow for a nuanced modulation of a molecule's physicochemical and pharmacological profile. As the quest for novel, potent, and selective indazole-based therapeutics continues, a thorough understanding of the role of substituents like the benzyloxy group will remain critical for the rational design and development of the next generation of medicines.

References

  • Audia, J. E., et al. (1996). Synthesis and structure-activity relationships of potent and orally active 5-HT4 receptor antagonists: indazole and benzimidazolone derivatives. Journal of Medicinal Chemistry, 39(14), 2773-2780. Available at: [Link]

  • Mollineda-Diogo, N., et al. (2021). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Molecules, 26(21), 6485. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules, 27(15), 4935. Available at: [Link]

  • Lee, K., et al. (2001). Synthesis of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole analogues as novel antiplatelet agents. Journal of Medicinal Chemistry, 44(22), 3746-3749. Available at: [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1804-1815. Available at: [Link]

  • Cox, C. D., et al. (2015). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 58(15), 6075-6093. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2022). Beilstein Journal of Organic Chemistry, 18, 1076-1087. Available at: [Link]

  • Synthesis and antiplatelet activity of 1-substituted benzyl-2-(5-hydroxymethyl-2-furyl)benzimidazoles. (2002). ResearchGate. Available at: [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1804-1815. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate, a key heterocyclic scaffold prevalent in medicinal chemistry and drug discovery. The protocol herein details a robust two-step synthetic sequence, commencing with the construction of the indazole core via the Japp-Klingemann reaction, followed by a selective O-benzylation. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles, mechanistic insights, and practical considerations to ensure successful and reproducible synthesis.

Introduction and Scientific Background

Indazole derivatives are a cornerstone in modern pharmacology, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The specific target molecule, this compound, serves as a versatile intermediate for the elaboration of more complex bioactive compounds. The presence of the carboxylate at the 3-position and the protected hydroxyl group at the 5-position provides two distinct handles for further chemical modification.

The synthetic strategy presented is predicated on two classical and reliable transformations in organic chemistry: the Japp-Klingemann reaction for the formation of the indazole ring and a subsequent Williamson ether synthesis for the introduction of the benzyl protecting group.

  • The Japp-Klingemann Reaction : This powerful method is used to synthesize hydrazones from β-keto-esters and aryl diazonium salts.[1] The resulting hydrazone can then undergo an intramolecular cyclization, analogous to the Fischer indole synthesis, to yield the desired indazole core.[2][3] Its primary advantage lies in the operational simplicity and the use of readily available starting materials.[4][5]

  • O-Alkylation (Benzylation) : The protection of the 5-hydroxy group as a benzyl ether is a critical step to prevent unwanted side reactions in subsequent synthetic steps. This is typically achieved under basic conditions using a benzyl halide. The choice of base and solvent is crucial to ensure high yields and minimize competing N-alkylation of the indazole nitrogen atoms.[6][7]

Reaction Schematics and Mechanism

The overall synthesis is depicted in the workflow below. The process begins with the diazotization of a suitable aniline precursor, followed by coupling with a β-keto-ester to form a hydrazone intermediate via the Japp-Klingemann reaction. This intermediate is then cyclized under acidic conditions to form the core indazole structure. The final step involves the selective O-alkylation of the phenolic hydroxyl group.

Overall Synthetic Workflow

G cluster_0 Part 1: Indazole Core Synthesis cluster_1 Part 2: O-Benzylation A 4-Amino-3-methoxyphenol B Diazonium Salt Intermediate A->B  NaNO2, HCl  0-5 °C D Hydrazone Intermediate B->D  Japp-Klingemann Reaction  (Coupling) C Ethyl 2-chloroacetoacetate C->D E Ethyl 5-hydroxy-1H-indazole-3-carboxylate D->E  Acid-catalyzed  Cyclization (e.g., PPA)  Heat G Ethyl 5-(benzyloxy)-1H- indazole-3-carboxylate E->G  K2CO3, DMF  Room Temp. F Benzyl Bromide F->G

Caption: High-level workflow for the synthesis of the target compound.

Plausible Mechanism: Japp-Klingemann Cyclization

The Japp-Klingemann reaction proceeds through the initial formation of an azo compound from the diazonium salt and the enolate of the β-keto-ester. This is followed by the hydrolytic cleavage of an acyl group (in this case, the chloroacetyl group is eliminated) to form the hydrazone. The subsequent acid-catalyzed cyclization is mechanistically similar to the Fischer indole synthesis, involving a[1][1]-sigmatropic rearrangement.[3][8]

G Aryl Diazonium Salt Aryl Diazonium Salt Azo Intermediate Azo Intermediate Aryl Diazonium Salt->Azo Intermediate + Enolate of β-keto-ester Hydrazone Hydrazone Azo Intermediate->Hydrazone  Hydrolysis/  Deacylation Ene-hydrazine\n(Tautomer) Ene-hydrazine (Tautomer) Hydrazone->Ene-hydrazine\n(Tautomer)  Protonation Di-imine Intermediate Di-imine Intermediate Ene-hydrazine\n(Tautomer)->Di-imine Intermediate  [3,3]-Sigmatropic  Rearrangement Aminal Intermediate Aminal Intermediate Di-imine Intermediate->Aminal Intermediate  Cyclization Indazole Product Indazole Product Aminal Intermediate->Indazole Product  -NH3  Aromatization

Caption: Simplified mechanism of the Fischer-type cyclization step.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of Ethyl 5-hydroxy-1H-indazole-3-carboxylate

This protocol outlines the formation of the key indazole intermediate.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
4-Amino-3-methoxyphenol139.1550.06.96 g
Sodium Nitrite (NaNO₂)69.0055.03.80 g
Hydrochloric Acid (conc. HCl)36.46-~20 mL
Ethyl 2-chloroacetoacetate164.5950.08.23 g (6.8 mL)
Sodium Acetate (NaOAc)82.0315012.3 g
Ethanol (EtOH)46.07-250 mL
Water (H₂O)18.02-500 mL
Polyphosphoric Acid (PPA)--~50 g
Ethyl Acetate (EtOAc)88.11-For extraction
Saturated Sodium Bicarbonate--For washing
Brine--For washing
Anhydrous Magnesium Sulfate120.37-For drying

Step-by-Step Procedure:

  • Diazotization:

    • To a 500 mL beaker, add 4-amino-3-methoxyphenol (6.96 g, 50.0 mmol) and 100 mL of water.

    • Slowly add concentrated HCl (20 mL) while stirring. Cool the resulting slurry to 0-5 °C in an ice-salt bath.

    • In a separate flask, dissolve sodium nitrite (3.80 g, 55.0 mmol) in 20 mL of water.

    • Add the sodium nitrite solution dropwise to the cooled aniline slurry over 20 minutes, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.

  • Japp-Klingemann Coupling:

    • In a 1 L flask, dissolve ethyl 2-chloroacetoacetate (8.23 g, 50.0 mmol) and sodium acetate (12.3 g, 150 mmol) in 250 mL of ethanol.

    • Cool this solution to 0-5 °C in an ice bath.

    • Add the cold diazonium salt solution from Step 1 slowly to the ethanol solution with vigorous stirring. A yellow-orange precipitate should form.

    • Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours.

    • Collect the precipitated hydrazone intermediate by vacuum filtration, wash with cold water (2 x 50 mL), and air dry.

  • Cyclization and Demethylation:

    • Place the crude, dry hydrazone intermediate into a 250 mL round-bottom flask.

    • Add polyphosphoric acid (~50 g) and heat the mixture to 120-130 °C with stirring for 2-3 hours. The reaction progress should be monitored by TLC. Note: The PPA serves as both the acidic catalyst for cyclization and the reagent for demethylation of the methoxy group.

    • Cool the reaction mixture to approximately 80 °C and carefully pour it onto 400 g of crushed ice with stirring.

    • The crude product will precipitate. Allow the ice to melt completely, then extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield Ethyl 5-hydroxy-1H-indazole-3-carboxylate as a solid.

Protocol 2: Synthesis of this compound

This protocol describes the selective O-benzylation of the 5-hydroxy group.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 5-hydroxy-1H-indazole-3-carboxylate206.1920.04.12 g
Potassium Carbonate (K₂CO₃), anhydrous138.2130.04.15 g
Benzyl Bromide (BnBr)171.0422.03.76 g (2.6 mL)
N,N-Dimethylformamide (DMF), anhydrous73.09-100 mL
Water (H₂O)18.02-For workup
Ethyl Acetate (EtOAc)88.11-For extraction
Brine--For washing
Anhydrous Magnesium Sulfate120.37-For drying

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 250 mL flame-dried, round-bottom flask under a nitrogen atmosphere, add Ethyl 5-hydroxy-1H-indazole-3-carboxylate (4.12 g, 20.0 mmol) and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

    • Add 100 mL of anhydrous DMF via syringe.

    • Stir the suspension at room temperature for 15 minutes.

  • Alkylation:

    • Add benzyl bromide (2.6 mL, 22.0 mmol) dropwise to the suspension via syringe.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Purification:

    • Pour the reaction mixture into 400 mL of cold water. A precipitate may form.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL) to remove residual DMF.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography to afford the final product, this compound.

Characterization Data (Expected)

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₇H₁₆N₂O₃[9]

  • Molecular Weight: 296.32 g/mol [9]

  • ¹H NMR (400 MHz, CDCl₃): Expected signals corresponding to the ethyl ester protons (triplet and quartet), the benzylic methylene protons (singlet ~5.1 ppm), aromatic protons from the benzyl group and the indazole core, and a broad singlet for the N-H proton.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z 297.12.

Troubleshooting and Expert Insights

  • Low Yield in Japp-Klingemann: Ensure the diazonium salt solution is kept cold (<5 °C) at all times, as it is unstable at higher temperatures. Incomplete coupling can occur if the pH is not adequately buffered by sodium acetate.

  • Poor Cyclization: Polyphosphoric acid can be very viscous. Ensure efficient stirring and adequate heating to promote the reaction. If the reaction stalls, a longer reaction time or slightly higher temperature may be required.

  • N-Alkylation vs. O-Alkylation: In the benzylation step, the use of a mild base like K₂CO₃ in a polar aprotic solvent like DMF favors O-alkylation of the more acidic phenolic proton. Stronger bases like sodium hydride (NaH) could lead to deprotonation at both the hydroxyl group and the indazole N-H, potentially resulting in a mixture of N1 and N2-benzylated products alongside the desired O-benzylated product.[6][7] The N1-substituted indazole is generally the thermodynamically more stable product.[10]

  • Purification: The final product and intermediates can often be purified effectively by recrystallization. If column chromatography is necessary, careful selection of the eluent system is critical to separate the desired product from any potential regioisomers or unreacted starting material.

References

  • ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]

  • RSC Blogs. (2010). Versatile variation on the Fischer indole synthesis. Available from: [Link]

  • Wikipedia. Japp–Klingemann reaction. Available from: [Link]

  • Sci-Hub. An improved synthesis of indazole‐3‐carboxylic acid. (1989). Journal of Heterocyclic Chemistry, 26(2), 531–532. Available from: [Link]

  • ResearchGate. (a–c). Synthesis of ethyl 5‐(1‐benzyl‐1H‐indol‐3‐yl).... Available from: [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. Available from: [Link]

  • ACS Publications. (2010). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 12(23), 5464–5467. Available from: [Link]

  • PubMed. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. Available from: [Link]

  • ResearchGate. Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Available from: [Link]

  • IRIS Unina. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid.... RSC Advances, 6, 34913–34920. Available from: [Link]

  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Organic Reactions. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-201. Available from: [Link]

  • Sci-Hub. (1964). Indazole‐3‐carboxylic acids and their derivatives. Journal of Heterocyclic Chemistry, 1(5), 239–241. Available from: [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • NIH. (2013). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. Iranian Journal of Pharmaceutical Research, 12(Suppl), 143–150. Available from: [Link]

  • PubMed Central. (2022). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors.... Molecules, 27(21), 7247. Available from: [Link]

  • SpringerLink. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Monatshefte für Chemie - Chemical Monthly, 152, 1031–1043. Available from: [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available from: [Link]

  • Connect Journals. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. Available from: [Link]

  • PubMed Central. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(2), 474. Available from: [Link]

  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Diva-Portal.org. (2021). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Available from: [Link]

  • Natural Micron Pharm Tech. 1H-Indazole-3-Carboxylic Acid Methyl Ester. Available from: [Link]

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Application of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate in Drug Discovery: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved anticancer drugs.[1][2] This application note provides a detailed guide for the preclinical evaluation of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate , a specific indazole derivative with potential applications in oncology drug discovery. Given the established role of indazole-containing molecules as potent protein kinase inhibitors, this document outlines a strategic series of protocols to investigate the compound's mechanism of action and therapeutic potential.[1][3] We present step-by-step methodologies for in vitro kinase inhibition assays, cell-based antiproliferative screens, and target validation via Western blot analysis. These protocols are designed to equip researchers, scientists, and drug development professionals with the necessary tools to characterize this and similar novel chemical entities.

Introduction: The Indazole Scaffold in Oncology

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of modern oncology drug design.[4] Its unique physicochemical properties, including the ability to act as a versatile hydrogen bond donor and acceptor, make it an ideal pharmacophore for engaging the ATP-binding pocket of protein kinases. Dysregulation of protein kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and angiogenesis.[1][5]

Several indazole-based drugs have achieved clinical success, validating this scaffold's therapeutic importance. Notable examples include:

  • Axitinib & Pazopanib: Multi-targeted tyrosine kinase inhibitors that primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs), crucial mediators of angiogenesis.[1][6]

  • Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer.[1]

Given this precedent, this compound (Figure 1) represents a promising candidate for investigation as a novel kinase inhibitor. Its structure, featuring the core indazole nucleus, a carboxylate ester, and a benzyloxy substituent, provides a framework for potential interactions with various kinase targets. This guide details the foundational experiments required to elucidate its biological activity.

Figure 1: Chemical Structure of this compound

Compound Name CAS Number Molecular Formula Molecular Weight
This compound865887-17-8C17H16N2O3296.32 g/mol

Postulated Mechanism of Action: Kinase Inhibition

Based on the extensive literature on indazole derivatives, the most probable mechanism of action for this compound is the inhibition of protein kinase activity.[1][3] Many indazole-based inhibitors function by competing with endogenous ATP for binding to the kinase catalytic domain. The indazole core typically forms key hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.

Potential kinase targets for indazole derivatives are numerous and include serine/threonine kinases like Aurora kinases (implicated in mitosis) and tyrosine kinases like VEGFRs (central to angiogenesis).[1] Inhibition of these pathways can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[7]

cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Activates GF Growth Factor (e.g., VEGF) GF->RTK Binds Indazole Ethyl 5-(benzyloxy)-1H- indazole-3-carboxylate Indazole->RTK Inhibits (ATP-Competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p44/42) MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival, Angiogenesis) TF->Gene

Caption: Postulated inhibition of a Receptor Tyrosine Kinase pathway.

Application Notes and Experimental Protocols

The following protocols provide a robust framework for the initial characterization of this compound.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the compound against purified protein kinases and calculate its half-maximal inhibitory concentration (IC50). This example focuses on VEGFR-2 and Aurora Kinase A, common targets for indazole scaffolds.[1]

Principle: Luminescence-based kinase assays, such as Kinase-Glo® or ADP-Glo™, measure the amount of ATP remaining or ADP produced after a kinase reaction. A decrease in kinase activity due to an inhibitor results in a change in the luminescent signal.[2][8]

Materials:

  • Purified recombinant human VEGFR-2 and Aurora Kinase A (BPS Bioscience or similar).[2]

  • Kinase Substrates: Poly (Glu, Tyr) 4:1 for VEGFR-2, Kemptide for Aurora A.[2]

  • ATP, DTT, and Kinase Assay Buffer.[2][9]

  • This compound, dissolved in 100% DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega).[8]

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well plate. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%).[2] Include "vehicle control" (DMSO only) and "no enzyme" blank wells.

  • Kinase Reaction Setup: Prepare a master mix containing kinase assay buffer, ATP (at the Km concentration for each enzyme, if known), and the appropriate substrate.[8]

  • Initiate Reaction: Add the diluted kinase enzyme to each well, except for the "no enzyme" blanks. The final reaction volume is typically 25-50 µL.[2][9]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[2][9]

  • Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. Incubate for 45 minutes at room temperature.[9]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-45 minutes.[9]

  • Data Acquisition: Measure luminescence using a microplate reader.[3]

Data Analysis:

  • Subtract the "blank" reading from all other wells.

  • Normalize the data by setting the "vehicle control" as 100% kinase activity and the highest inhibitor concentration as 0% activity.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Use non-linear regression analysis (log(inhibitor) vs. response) with software like GraphPad Prism to calculate the IC50 value.

Sources

Application Note: Chromatographic Purification of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents, including kinase inhibitors. The purity of this intermediate is paramount, as even minor impurities can lead to undesirable side reactions, impact yield, and complicate the biological assessment of final compounds. This application note provides a detailed guide to the purification of this compound using normal-phase flash column chromatography, with supplementary guidance on preparative High-Performance Liquid Chromatography (HPLC) for achieving the highest purity standards required in drug development.

Physicochemical Properties of the Analyte

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₇H₁₆N₂O₃[ChemSigma Aldrich Co. LLC., n.d.]
Molecular Weight 296.32 g/mol [ChemicalBook, n.d.]
Appearance Solid[CymitQuimica, n.d.]
Predicted Boiling Point 490.1±30.0 °C[ChemicalBook, n.d.]
Predicted Density 1.265±0.06 g/cm³[ChemicalBook, n.d.]
Predicted pKa 11.45±0.40[ChemicalBook, n.d.]

The presence of the benzyl ether and the ethyl ester groups contributes to the compound's relatively non-polar character, making it well-suited for normal-phase chromatography.

Principles of Chromatographic Separation

The purification strategies detailed herein are based on the principle of adsorption chromatography. In normal-phase chromatography, a polar stationary phase (typically silica gel) is used in conjunction with a non-polar mobile phase. Separation is achieved based on the differential adsorption of the components of the crude mixture onto the stationary phase. More polar compounds will have a stronger interaction with the silica gel and will thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.

The polarity of the mobile phase is a critical parameter that is fine-tuned to achieve optimal separation. A common approach for compounds of intermediate polarity, such as this compound, is to use a binary solvent system, most frequently a mixture of a non-polar alkane (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio of these solvents is optimized to control the elution profile of the target compound.

Method Development: The Role of Thin-Layer Chromatography (TLC)

Prior to performing a large-scale purification, it is essential to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid and cost-effective technique that provides a reliable preview of the separation that can be expected on a flash column.

Objective: To identify a solvent system that provides good separation between the target compound and its impurities, with the target compound exhibiting an ideal Retardation factor (Rf) of 0.2-0.4 . [BenchChem, n.d.]

Protocol for TLC Method Development:

  • Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen mobile phase. Test various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 3:1, 2:1, 1:1).

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front. Visualize the separated spots under UV light (254 nm).

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

For a related compound, ethyl 1H-indazole-3-carboxylate, an Rf of 0.30 was observed using a 1.5:1 hexanes/EtOAc mobile phase. [Organic Syntheses, Inc., 2023] This provides a good starting point for the optimization of our target molecule.

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is designed for the purification of multi-gram quantities of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Flash chromatography system (manual or automated)

  • Collection tubes

Workflow for Flash Chromatography Purification:

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Sample_Prep Sample Preparation (Dry or Wet Loading) Column_Packing Column Packing (Slurry Method) Elution Elution (Gradient or Isocratic) Column_Packing->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Pure Product Solvent_Removal->Final_Product

Caption: Workflow for Flash Chromatography Purification.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This method generally provides better resolution than wet loading.

  • Column Packing:

    • Select an appropriately sized column. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude sample by weight.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the starting mobile phase.

    • A gradient elution is often most effective. A suggested starting gradient is from 10% to 40% ethyl acetate in hexane over 10-15 column volumes. For similar indazole derivatives, elution with 3:1 to 1:1 hexane/ethyl acetate has been reported to be effective. [Asahara & Mayr, 2012]

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume throughout the elution process.

    • Monitor the composition of the fractions by TLC.

    • Combine the fractions that contain the pure target compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Preparative HPLC for High-Purity Samples

For applications requiring exceptionally high purity (>99%), preparative HPLC is the method of choice. The principles are similar to analytical HPLC, but on a larger scale.

Method Development and Scale-Up:

  • Analytical Method Development: First, develop an analytical HPLC method using a C18 column and a mobile phase system such as acetonitrile/water or methanol/water.

  • Scale-Up: Once a good analytical separation is achieved, the method can be scaled up to a preparative column. The flow rate and injection volume are increased proportionally to the column dimensions to maintain the separation performance.

General Preparative HPLC Parameters:

ParameterGuideline
Stationary Phase C18 Silica Gel (e.g., 5-10 µm particle size)
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% formic acid or trifluoroacetic acid
Elution Mode Gradient
Detection UV at a suitable wavelength (e.g., 254 nm)
Sample Preparation Dissolve the sample in the mobile phase or a compatible solvent.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC. Test different solvent systems or a shallower gradient.
Column overloading.Reduce the amount of crude material loaded onto the column.
Peak Tailing The compound is interacting too strongly with the acidic silica gel.Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize active sites on the silica.
The sample is not sufficiently soluble in the mobile phase.Use a stronger solvent for sample loading (dry loading is preferred).
Compound Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Compound Does Not Elute (Low Rf) The mobile phase is not polar enough.Increase the proportion of the polar solvent in the mobile phase.

Results and Discussion

Following the flash chromatography protocol with a gradient of 10-40% ethyl acetate in hexane, this compound is expected to elute as a major, well-resolved peak. The purity of the combined fractions should be assessed by analytical HPLC and/or ¹H NMR spectroscopy. A successful purification should yield the target compound with a purity of >95%. For higher purity requirements, a subsequent purification by preparative HPLC can be employed.

Conclusion

The chromatographic methods detailed in this application note provide robust and scalable solutions for the purification of this compound. Careful method development using TLC is critical for the success of flash column chromatography. For applications demanding the highest levels of purity, preparative HPLC serves as an invaluable tool. The successful implementation of these protocols will enable researchers to obtain high-quality material essential for advancing drug discovery and development programs.

References

  • Asahara, H., & Mayr, H. (2012). Supporting Information for "Kinetics of Michael Additions of Thiohydantoins to Benzhydrylidene-Meldrum's Acid". DOI: 10.1002/asia.201200155.
  • BenchChem. (n.d.). Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography.
  • ChemSigma Aldrich Co. LLC. (n.d.). ETHYL 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLATE. Retrieved from [Link]

  • Organic Syntheses, Inc. (2023). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

Experimental Procedure for the Regioselective N-alkylation of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents across oncology, inflammation, and anti-emesis.[1][2] N-alkylated indazoles, in particular, are widely explored to modulate pharmacological properties, with the substituent's position on the nitrogen atom profoundly influencing biological activity.[3] The starting material, Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate, is a versatile intermediate for building complex molecules.

However, the N-alkylation of the 1H-indazole ring presents a significant synthetic hurdle. The presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to the formation of a mixture of regioisomers, complicating synthesis and requiring challenging purification steps. Gaining control over the regiochemical outcome is therefore of paramount importance for efficient drug development and manufacturing.

This application note provides a detailed guide to the N-alkylation of this compound. It explains the fundamental principles governing regioselectivity and offers two distinct, robust protocols designed to selectively target either the N1 or N2 position.

The Challenge: N1 vs. N2 Regioselectivity

The indazole nucleus exists in two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[4][5] Upon deprotonation with a base, a mesomeric indazolide anion is formed, which can be alkylated at either nitrogen. This typically results in a mixture of N1- and N2-alkylated products.[6] The ratio of these isomers is not arbitrary; it is dictated by a complex interplay of steric effects, electronics, and, most critically, the reaction conditions employed.[2][7]

Caption: Regiochemical challenge in the N-alkylation of the indazole core.

Strategic Control of Regioselectivity

Achieving high selectivity for either N1 or N2 alkylation requires a rational choice of reagents and solvents.

  • Base and Counter-ion: The nature of the base and its corresponding counter-ion is critical. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents tend to favor N1-alkylation. This is attributed to the formation of a "tight ion pair" where the sodium cation chelates with the N2 nitrogen and the oxygen of the C3-carboxylate, sterically blocking the N2 position from the incoming electrophile.[4][7] In contrast, bases like potassium carbonate (K2CO3) in polar aprotic solvents such as DMF often result in mixtures, as the solvent can separate the ion pair, leaving both nitrogens accessible.

  • Solvent: The solvent plays a key role in mediating the interaction between the indazolide anion and the counter-ion. Non-polar solvents like tetrahydrofuran (THF) or dioxane promote the formation of the chelated intermediate that directs N1-alkylation.[8] Polar aprotic solvents like N,N-dimethylformamide (DMF) solvate the cation, leading to a "freer" anion and reduced selectivity.[7]

  • Steric and Electronic Effects: Substituents on the indazole ring can influence the outcome. While the subject of this protocol has a benzyloxy group at C5 and an ester at C3, it is worth noting that bulky substituents at the C7 position can sterically favor N2-alkylation.[1][9]

Materials and Reagents

ReagentGradeSupplier
This compound>98%e.g., BenchChem
Sodium Hydride (NaH)60% dispersion in oilSigma-Aldrich
Alkyl Halide (e.g., Iodomethane, Ethyl Bromide)Reagent GradeSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich
Triphenylphosphine (PPh₃)>99%Sigma-Aldrich
Diisopropyl azodicarboxylate (DIAD)94%Sigma-Aldrich
Primary or Secondary AlcoholReagent GradeSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aq. NH₄Cl--
Brine--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel230-400 meshSigma-Aldrich

Experimental Workflow Overview

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Indazole in Anhydrous Solvent temp_control Cool to 0°C start->temp_control base Add Base (Protocol 1) or Reagents (Protocol 2) electrophile Add Alkylating Agent base->electrophile temp_control->base react Stir at RT or Heat electrophile->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the N-alkylation of indazoles.

Protocol 1: Selective N1-Alkylation via Thermodynamic Control

This protocol leverages the formation of a sodium-chelated intermediate to achieve high selectivity for the N1 isomer.

1. Reaction Setup: a. To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv). b. Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M. c. Cool the stirred solution to 0 °C using an ice-water bath.

2. Deprotonation: a. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the cooled solution. b. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. The use of THF as a solvent promotes the formation of a tight ion pair between the indazolide anion and the Na⁺ counter-ion, which is key for selectivity.[7] c. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Effervescence (hydrogen gas evolution) should be observed.

3. Alkylation: a. Re-cool the reaction mixture to 0 °C. b. Add the alkylating agent (e.g., ethyl bromide, 1.1 equiv) dropwise via syringe. c. Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

4. Monitoring: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Protocol 2: Conditions Favoring N2-Alkylation (Mitsunobu Reaction)

The Mitsunobu reaction is a well-established method that often shows a kinetic preference for the N2-alkylation of indazoles.[2][5]

1. Reaction Setup: a. To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv). b. Dissolve the components in anhydrous THF (approx. 0.2 M). c. Cool the stirred solution to 0 °C in an ice-water bath.

2. Reaction Initiation: a. Add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the solution over 15 minutes. An exothermic reaction is often observed. b. Causality: The DIAD and PPh₃ form a phosphonium salt intermediate which activates the alcohol. The N2-position of the indazole is generally considered more kinetically favored for nucleophilic attack in this context, leading to the N2-alkylated product.[2] c. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for 4-16 hours.

3. Monitoring: a. Monitor the reaction progress by TLC or LC-MS. The formation of triphenylphosphine oxide as a byproduct will be evident.

Reaction Workup and Purification (General)

  • Quench: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (for Protocol 1) or water (for Protocol 2).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the N1 and N2 isomers and removing byproducts (like triphenylphosphine oxide in Protocol 2).[10]

Characterization of N1 and N2 Isomers

Unequivocal assignment of the N1 and N2 regioisomers is crucial and is best achieved using 2D NMR spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC).[2][5]

  • N1-Isomer: A key correlation will be observed in the HMBC spectrum between the protons of the newly installed alkyl group's alpha-carbon (e.g., the -N-CH₂ -R protons) and the indazole ring's C-7a carbon.

  • N2-Isomer: A key correlation will be observed between the -N-CH₂ -R protons and the indazole ring's C-3 carbon.

Characteristic Data N1-Alkyl Isomer (Example: N1-Ethyl) N2-Alkyl Isomer (Example: N2-Ethyl)
¹H NMR Quartet for -N-CH₂ -CH₃ typically appears further downfield.Quartet for -N-CH₂ -CH₃ typically appears further upfield.
HMBC Correlation -N-CH₂- protons show a 3-bond correlation to the C-7a quaternary carbon.-N-CH₂- protons show a 3-bond correlation to the C-3 quaternary carbon.
Appearance Typically isolated as oils or low-melting solids.Typically isolated as oils or low-melting solids.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Inactive NaH; Wet solvent/reagents; Insufficient reaction time or temperature.Use fresh NaH from a new container. Ensure all glassware is flame-dried and solvents are anhydrous. Increase reaction time or gently heat (e.g., to 50°C).
Poor N1/N2 Selectivity Use of polar aprotic solvent (e.g., DMF) with NaH; Reaction temperature too high.For N1 selectivity, strictly use THF or dioxane.[7][8] Maintain recommended temperatures.
Formation of Byproducts Degradation of starting material or product; Side reactions with alkylating agent.Ensure the reaction is run under an inert atmosphere. Use a modest excess of the alkylating agent.
Difficult Purification Isomers have very similar polarity.Use a long chromatography column with a shallow solvent gradient. Consider alternative purification methods like preparative HPLC or recrystallization.[11]

Conclusion

The regioselective N-alkylation of this compound is a controllable process. By carefully selecting the base and solvent system, researchers can direct the alkylation to favor either the thermodynamically preferred N1 position or the kinetically accessible N2 position. The protocols outlined in this note provide reliable methods for accessing both classes of compounds, which are valuable intermediates in the synthesis of novel therapeutic agents. Rigorous characterization, especially using 2D NMR techniques, is essential to confirm the regiochemical outcome of the synthesis.

References

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Retrieved from [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. Retrieved from [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Retrieved from [Link]

  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Retrieved from [Link]

  • (n.d.). (A) N1-Alkyl indazoles as bioisosteres³ and pharmacophores4,5 in... ResearchGate. Retrieved from [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Mistry, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Retrieved from [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. Retrieved from [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]

  • Mistry, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Retrieved from [Link]

  • Mistry, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Retrieved from [Link]

  • (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • (n.d.). Method for separating and purifying substituted indazole isomers. Google Patents.
  • Mistry, A., et al. (2024). Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation. The Royal Society of Chemistry. Retrieved from [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Retrieved from [Link]

  • (n.d.). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PubMed Central. Retrieved from [Link]

  • (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. Retrieved from [Link]

Sources

Application Note & Protocols: Leveraging Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate for Rapid Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and its Privileged Role in Medicinal Chemistry

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique physicochemical properties, including its ability to act as a bioisostere for indoles and phenols, make it less susceptible to oxidative metabolism, thereby imparting favorable pharmacokinetic profiles to drug candidates.[4] Indazoles are found in numerous FDA-approved drugs and clinical candidates for a wide array of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3][5] The versatility of the indazole core allows for functionalization at multiple positions, enabling fine-tuning of structure-activity relationships (SAR).

This application note provides a comprehensive guide for utilizing Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate as a versatile starting material for the synthesis of diverse chemical libraries. We will delve into the strategic considerations for library design and provide detailed, field-proven protocols for derivatization at three key positions: the N-1 of the indazole ring, the C-3 ethyl ester, and the C-5 benzyloxy group.

Strategic Approach to Library Synthesis

The strategic diversification of this compound hinges on the sequential or parallel modification of its three primary functional handles. Each of these positions offers a distinct vector for introducing chemical diversity, allowing for a systematic exploration of the chemical space around the indazole core.

The three key diversification points are:

  • N-1 Position: The acidic N-H proton of the indazole ring provides a nucleophilic site for the introduction of a wide range of substituents via alkylation, arylation, or acylation reactions.

  • C-3 Carboxylate: The ethyl ester at the C-3 position can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile anchor point for amide bond formation with a diverse library of amines.

  • C-5 Benzyloxy Group: The benzyl ether at the C-5 position acts as a protecting group for the phenol. Its removal unmasks a hydroxyl group that can be further functionalized, for instance, through etherification or esterification.

The following workflow diagram illustrates the overall strategy for library synthesis starting from the parent scaffold.

G A Ethyl 5-(benzyloxy)-1H- indazole-3-carboxylate B N1-Alkylation A->B R-X, Base C Ester Hydrolysis A->C LiOH or NaOH D Debenzylation A->D H2, Pd/C E N1-Alkylated Library B->E F Amide Coupling C->F Amine Library, Coupling Agents H C5-Hydroxy Derivatization D->H Electrophile I Diversified Indazole Library E->I G C3-Amide Library F->G G->I H->I

Caption: Library Synthesis Workflow from this compound.

Experimental Protocols

Protocol 1: N-1 Alkylation of the Indazole Core

The N-alkylation of indazoles can often lead to a mixture of N-1 and N-2 isomers.[6] The regioselectivity is influenced by factors such as the nature of the substituent at C-3, the base, the solvent, and the alkylating agent.[6][7] For 3-carboxy-substituted indazoles, N-1 alkylation is generally favored, especially when using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[7]

Rationale for Experimental Choices:

  • Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H, leading to the formation of the indazolide anion. This ensures complete formation of the nucleophile before the addition of the electrophile, minimizing side reactions.

  • Solvent (Anhydrous DMF): DMF is a polar aprotic solvent that effectively solvates the sodium cation of the indazolide, enhancing the nucleophilicity of the indazolide anion. Its high boiling point also allows for heating if required for less reactive alkylating agents. Anhydrous conditions are critical to prevent quenching of the NaH and the indazolide anion.

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic deprotonation step and then allowed to warm to room temperature to drive the alkylation to completion.

Detailed Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF (0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10-15 minutes.

  • Stir the mixture at 0 °C for 30 minutes. The solution should become clear as the sodium indazolide salt forms.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Base NaH, K₂CO₃, Cs₂CO₃NaH for strong deprotonation; carbonates for milder conditions.
Solvent Anhydrous DMF, THF, AcetonitrilePolar aprotic solvents enhance nucleophilicity.
Temperature 0 °C to room temperatureControlled deprotonation and efficient alkylation.
Alkylating Agents Alkyl bromides, iodides, tosylatesGood leaving groups for Sₙ2 reaction.
Protocol 2: Saponification of the C-3 Ethyl Ester

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a crucial step for subsequent amide coupling. Alkaline hydrolysis (saponification) is generally preferred over acidic hydrolysis as it is an irreversible process, thus driving the reaction to completion.[8][9]

Rationale for Experimental Choices:

  • Base (LiOH or NaOH): Lithium hydroxide or sodium hydroxide are commonly used for ester hydrolysis.[10] LiOH is often preferred due to the better solubility of lithium carboxylates in mixed aqueous/organic solvent systems.

  • Solvent System (THF/H₂O or MeOH/H₂O): A mixture of a water-miscible organic solvent and water is used to ensure the solubility of both the ester starting material and the hydroxide base.[10]

  • Temperature: Gentle heating (e.g., 40-50 °C) can accelerate the hydrolysis, although many saponifications proceed efficiently at room temperature.

Detailed Step-by-Step Protocol:

  • Dissolve this compound (or its N-1 alkylated derivative) (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0-3.0 equiv).

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-6 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, remove the organic solvent (THF) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. A precipitate of the carboxylic acid should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate.

Protocol 3: Amide Coupling of the C-3 Carboxylic Acid

The formation of an amide bond between the indazole-3-carboxylic acid and a library of amines is a powerful diversification step. A variety of coupling reagents are available to activate the carboxylic acid for nucleophilic attack by the amine.[11]

Rationale for Experimental Choices:

  • Coupling Reagents (HATU/DIPEA): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization for chiral amines and is effective even with less nucleophilic amines.[12] It is used in combination with a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the generated hexafluorophosphate salt and to deprotonate the ammonium salt of the amine if it is used as such.

  • Solvent (DMF): DMF is an excellent solvent for most amide coupling reactions due to its ability to dissolve a wide range of substrates and reagents.

Detailed Step-by-Step Protocol:

  • To a solution of the 5-(benzyloxy)-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add the desired amine (1.1 equiv).

  • Add DIPEA (3.0 equiv).

  • Add HATU (1.2 equiv) and stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

G cluster_0 Amide Coupling Cycle A Indazole-3-Carboxylic Acid B Active Ester Intermediate A->B HATU, DIPEA D Indazole-3-Carboxamide B->D C Amine (R-NH2) C->B Nucleophilic Attack

Caption: Key steps in the HATU-mediated amide coupling reaction.

Protocol 4: Deprotection of the C-5 Benzyl Ether

The removal of the benzyl protecting group unmasks the C-5 hydroxyl group for further functionalization. Catalytic hydrogenolysis is the most common and cleanest method for benzyl ether cleavage.[13][14][15]

Rationale for Experimental Choices:

  • Catalyst (Palladium on Carbon, Pd/C): Pd/C is a highly efficient heterogeneous catalyst for hydrogenation reactions.[14] A 10% loading is standard.

  • Hydrogen Source (H₂ gas or Transfer Hydrogenation): A balloon of hydrogen gas is convenient for small-scale reactions. For substrates with other reducible functional groups, transfer hydrogenation using reagents like ammonium formate can be a milder alternative.[14]

  • Solvent (MeOH or EtOH): Alcohols are excellent solvents for hydrogenolysis as they readily dissolve the substrate and do not interfere with the reaction.

Detailed Step-by-Step Protocol:

  • Dissolve the 5-(benzyloxy)indazole derivative (1.0 equiv) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on carbon (10% w/w of the substrate).

  • Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for most lab-scale reactions). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the debenzylated product, which is often pure enough for the next step or can be purified by chromatography if necessary.

Conclusion

This compound is an exceptionally valuable scaffold for the construction of diverse chemical libraries. The protocols detailed in this application note provide robust and reproducible methods for the selective functionalization of the N-1, C-3, and C-5 positions. By employing these strategies, researchers in drug discovery can efficiently generate novel indazole analogues for biological screening, accelerating the identification of new therapeutic lead compounds.

References

  • RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis.
  • ResearchGate. (n.d.). Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860.
  • (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6.
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • PubMed. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
  • ACS Publications. (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery.
  • (n.d.). A new method for the deprotection of benzyl ethers or the selective protection of alcohols.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Chemguide. (n.d.). hydrolysis of esters.
  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole.
  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
  • PubMed. (1999). The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets. Alcohol, 19(2), 163-8.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • Common Conditions. (n.d.). Ester to Acid.
  • ACS Publications. (n.d.). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society.
  • Lumen Learning. (n.d.). Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Google Patents. (n.d.). Regioselective n-2 arylation of indazoles.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

Application and Protocol for the Synthesis of 5-(Benzyloxy)-1H-indazole-3-carboxylic Acid via Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the hydrolysis of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate to its corresponding carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The described method utilizes a robust and efficient base-catalyzed hydrolysis (saponification) that ensures high yield and purity of the final product. This document outlines the chemical principles, a step-by-step experimental procedure, purification techniques, and critical process parameters. It is intended for researchers and professionals in organic synthesis and drug development.

Introduction

Indazole-3-carboxylic acid derivatives are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the development of therapeutic agents, including nicotinic α-7 receptor agonists for treating neurological disorders.[1] The title compound, 5-(benzyloxy)-1H-indazole-3-carboxylic acid, is a valuable building block in this class. The conversion of its ethyl ester precursor is a fundamental synthetic transformation. This application note details a reliable and scalable protocol for this hydrolysis, focusing on providing a comprehensive understanding of the procedural choices to ensure reproducibility and success.

Chemical Principles and Mechanism

The hydrolysis of an ester to a carboxylic acid under basic conditions is known as saponification.[2][3][4] This reaction is a nucleophilic acyl substitution that proceeds via a well-established mechanism.[5]

The process is initiated by the attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, this unstable intermediate collapses, reforming the carbonyl double bond and leading to the expulsion of the ethoxide ion as the leaving group. In the final, irreversible step, the highly basic ethoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol.[5] An acidic workup is then required to protonate the carboxylate salt and isolate the desired carboxylic acid.[5]

Base-catalyzed hydrolysis is generally preferred over acid-catalyzed hydrolysis for preparative purposes because the final deprotonation step renders the reaction essentially irreversible, driving it to completion.[3][4]

A critical consideration in this specific synthesis is the stability of the benzyl ether protecting group. Benzyl ethers are robust and stable under basic conditions, making saponification an ideal method for this transformation.[6] The typical method for cleaving a benzyl ether is catalytic hydrogenolysis, a set of conditions orthogonal to basic hydrolysis.[7]

Experimental Protocol

Materials and Equipment
Reagents and Materials Equipment
This compoundRound-bottom flask
Lithium hydroxide monohydrate (LiOH·H₂O)Reflux condenser
Tetrahydrofuran (THF), reagent gradeMagnetic stirrer and stir bar
Methanol (MeOH), reagent gradeHeating mantle or oil bath
Deionized waterBeakers and graduated cylinders
Hydrochloric acid (HCl), 2M aqueous solutionBuchner funnel and filter flask
Ethyl acetate (EtOAc), reagent gradepH paper or pH meter
Brine (saturated aqueous NaCl solution)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Recrystallization solvent (e.g., Ethanol/Water)Melting point apparatus
Step-by-Step Hydrolysis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a 3:1 mixture of THF and Methanol (approximately 10-15 mL per gram of ester). Stir the solution at room temperature until the ester is fully dissolved.

    • Rationale: A mixed solvent system is employed to ensure the solubility of the relatively nonpolar ester starting material in the aqueous basic solution.[8][9]

  • Addition of Base: In a separate beaker, prepare a solution of lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) in deionized water (approximately 4-5 mL per gram of LiOH·H₂O). Add the aqueous LiOH solution to the stirring solution of the ester at room temperature.

    • Rationale: LiOH is often preferred for ester hydrolysis as it can be effective at room temperature and may offer better results than NaOH for certain substrates.[10][11] An excess of the base is used to ensure the reaction goes to completion.

  • Reaction and Monitoring: Stir the resulting mixture vigorously. The reaction can be performed at room temperature (typically 4-12 hours) or gently heated to reflux (e.g., 50-60 °C) to reduce the reaction time (typically 1-4 hours). Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The product, being a carboxylic acid, will be significantly more polar than the starting ester.

    • Rationale: Heating can accelerate the rate of hydrolysis. TLC is a crucial technique for monitoring the disappearance of the starting material and the appearance of the product, indicating the reaction's completion.

Work-up and Isolation
  • Solvent Removal: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the THF and methanol.

  • Acidification: To the remaining aqueous solution, add deionized water to dilute it. Cool the mixture in an ice bath and slowly add 2M aqueous HCl with stirring. Monitor the pH with pH paper or a pH meter. Continue adding acid until the solution is acidic (pH ~2-3). A white precipitate of the carboxylic acid should form.

    • Rationale: Acidification is necessary to protonate the carboxylate salt, which is soluble in the aqueous base, to form the neutral carboxylic acid, which is typically insoluble in water and precipitates out.[5]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

    • Rationale: Washing with cold water removes residual acid and salts without significantly dissolving the desired product.

  • Drying: Dry the collected solid under vacuum to obtain the crude 5-(benzyloxy)-1H-indazole-3-carboxylic acid.

Purification

The crude product can be purified by recrystallization to obtain a high-purity solid.

  • Solvent Selection: A common solvent system for the recrystallization of indazole carboxylic acids is a mixture of ethanol and water.

  • Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. While the solution is hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

    • Rationale: Recrystallization is an effective method for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent in which it is highly soluble, and then allow it to crystallize out in a pure form as the solution cools and its solubility decreases, leaving impurities behind in the mother liquor.[12]

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Data and Expected Results

ParameterExpected Value
Starting Material This compound
Product 5-(Benzyloxy)-1H-indazole-3-carboxylic acid
Typical Yield >90%
Appearance White to off-white solid
Monitoring (TLC) Product is more polar than starting material

Workflow Visualization

hydrolysis_workflow Workflow for the Hydrolysis of this compound cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Ester in THF/Methanol add_base Add Aqueous LiOH Solution start->add_base react Stir at RT or Reflux (Monitor by TLC) add_base->react remove_solvent Concentrate in vacuo react->remove_solvent Reaction Complete acidify Dilute with H₂O & Acidify with 2M HCl (pH 2-3) remove_solvent->acidify filter_crude Filter Precipitate acidify->filter_crude dry_crude Dry Crude Product filter_crude->dry_crude recrystallize Recrystallize from Ethanol/Water dry_crude->recrystallize filter_pure Filter Purified Crystals recrystallize->filter_pure dry_pure Dry Final Product filter_pure->dry_pure final_product final_product dry_pure->final_product Characterization (m.p., NMR)

Caption: Experimental workflow from starting ester to purified carboxylic acid.

Troubleshooting

Issue Possible Cause Recommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time or heat the mixture to reflux. Ensure sufficient excess of base was used.
Poor solubility of starting material.Increase the proportion of the organic solvent (THF/Methanol).
Low Yield Product is partially soluble in the acidic aqueous phase.Ensure the pH is sufficiently low (~2) to fully precipitate the acid. Extract the aqueous filtrate with ethyl acetate after filtration to recover any dissolved product.
Incomplete precipitation.Thoroughly cool the acidified mixture in an ice bath before filtration.
Oily Product after Acidification Product may have a low melting point or impurities are present.Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. If that fails, extract the product with ethyl acetate, dry the organic layer, and concentrate to an oil/solid for purification.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Tetrahydrofuran (THF) can form explosive peroxides. Use from a freshly opened bottle or test for peroxides if the container has been opened for an extended period.

  • Sodium hydroxide, lithium hydroxide, and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

References

  • BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
  • Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • ACS Publications. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Operachem. (2024). Saponification-Typical procedures.
  • Common Organic Chemistry. (n.d.). Ester to Acid (NaOH + THF/MeOH/H2O).
  • Chemguide. (n.d.). hydrolysis of esters.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Organic Syntheses Procedure. (n.d.). indazole.
  • Save My Exams. (2024). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
  • Academia.edu. (n.d.). hydrolysis of fatty esters in dichloromethane/ methanol.
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Diva-Portal.org. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
  • Chemical & Pharmaceutical Bulletin. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. 69(6), 581-584.
  • K. C. Nicolaou Research Group. (n.d.). Protecting Groups. Retrieved from K. C. Nicolaou Research Group website.
  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?.
  • Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros.
  • Sciencemadness.org. (2016). Difficult hydrolysis of an hindered ester.
  • YouTube. (2022). Base hydrolysis of esters. Real Chemistry.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), m1762.
  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. All In with Dr. Betts.
  • ChemicalBook. (n.d.). 1H-INDAZOLE-3-CARBOXYLIC ACID ETHYL ESTER synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives.
  • ChemBK. (2024). 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLIC ACID.
  • LookChem. (n.d.). 5-Benzyloxy-1H-indazole-3-carboxylic acid manufacturers and suppliers in india.

Sources

Application Notes and Protocols for Cell-Based Assays Using Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.[1][2][3] this compound is a member of this versatile class of compounds. While specific biological activities for this particular molecule are not yet extensively characterized, its structural similarity to other bioactive indazoles suggests significant potential as a modulator of cellular processes.

These application notes provide a comprehensive guide for researchers to conduct initial cell-based screening and mechanistic studies with this compound. The following protocols are designed as a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed investigations into its effects on cell proliferation, apoptosis, and underlying signaling pathways. The experimental designs emphasize robust controls and data interpretation to ensure scientific rigor.

Part 1: Foundational Assays for Initial Characterization

The initial assessment of a novel compound involves determining its impact on cell viability and proliferation. These foundational assays are crucial for establishing a dose-response relationship and identifying the concentration range for subsequent, more detailed mechanistic studies.

Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[4] The intensity of the purple color is directly proportional to the number of metabolically active cells.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition start Seed cells in a 96-well plate incubation Allow cells to adhere overnight start->incubation prepare_compound Prepare serial dilutions of this compound add_compound Treat cells with the compound for 24-72 hours prepare_compound->add_compound add_mtt Add MTT reagent to each well add_compound->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution to dissolve formazan crystals incubate_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate

Caption: Workflow of the MTT assay for cytotoxicity screening.

  • Cell Plating: Seed your chosen cancer cell line (e.g., HeLa, A549, or a cell line relevant to your research) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO-treated cells) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[5][6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[5] Gently pipette to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

ParameterDescriptionExample Calculation
Cell Viability (%) The percentage of viable cells in treated wells relative to the vehicle control.((Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)) * 100
IC50 Value The concentration of the compound that inhibits cell viability by 50%.Determined by plotting a dose-response curve and using non-linear regression analysis.
Assessment of Cell Proliferation using the BrdU Assay

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis, providing a direct assessment of cell proliferation.[7] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[8] The incorporated BrdU can then be detected using a specific antibody.

BrdU_Workflow cluster_prep Preparation & Treatment cluster_labeling BrdU Labeling cluster_staining Immunostaining cluster_readout Data Acquisition seed_cells Seed cells and treat with compound as in MTT assay add_brdu Add BrdU labeling solution to the culture medium seed_cells->add_brdu incubate_brdu Incubate for 2-4 hours add_brdu->incubate_brdu fix_perm Fix and permeabilize the cells incubate_brdu->fix_perm denature_dna Denature DNA with HCl to expose BrdU fix_perm->denature_dna primary_ab Incubate with anti-BrdU primary antibody denature_dna->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab add_substrate Add TMB substrate secondary_ab->add_substrate stop_reaction Stop the reaction with stop solution add_substrate->stop_reaction read_plate Measure absorbance at 450 nm stop_reaction->read_plate

Caption: Workflow of the BrdU assay for cell proliferation.

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU to the culture medium to a final concentration of 10 µM.[8]

  • Fixation and Permeabilization: After the labeling period, remove the medium and fix the cells with 4% paraformaldehyde for 30 minutes. Then, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • DNA Denaturation: To expose the incorporated BrdU, treat the cells with 2N HCl for 30 minutes at room temperature.[8][9] Neutralize the acid with 0.1 M sodium borate buffer, pH 8.5.

  • Immunodetection:

    • Block non-specific binding with 5% BSA in PBS for 1 hour.

    • Incubate with a primary anti-BrdU antibody overnight at 4°C.[8]

    • Wash the cells three times with PBS.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Development: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate until a blue color develops.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4). The color will change to yellow.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Part 2: Mechanistic Elucidation of Cellular Effects

Once the cytotoxic and anti-proliferative effects of this compound are established, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.

Detection of Apoptosis using Annexin V/Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[10] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[11]

AnnexinV_Workflow cluster_prep Preparation & Treatment cluster_harvest Cell Harvesting cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells and treat with compound harvest_cells Harvest both adherent and floating cells seed_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend cells in Annexin V binding buffer wash_cells->resuspend add_stains Add FITC-Annexin V and Propidium Iodide resuspend->add_stains incubate Incubate in the dark add_stains->incubate flow_cytometry Analyze by flow cytometry incubate->flow_cytometry

Caption: Workflow of the Annexin V/PI assay for apoptosis detection.

  • Cell Plating and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both the floating cells from the medium and the adherent cells by trypsinization.[11] Combine them and wash twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[11]

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

QuadrantAnnexin V StainingPI StainingCell Population
Lower Left NegativeNegativeLive cells
Lower Right PositiveNegativeEarly apoptotic cells
Upper Right PositivePositiveLate apoptotic/necrotic cells
Upper Left NegativePositiveNecrotic cells
Preliminary Signaling Pathway Analysis by Western Blotting

To gain initial insights into the molecular mechanisms affected by this compound, Western blotting can be employed to assess the expression and activation of key proteins involved in apoptosis and cell proliferation signaling pathways.[12][13]

Signaling_Pathways cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic Akt Akt Bcl2 Bcl-2 Akt->Bcl2 pAkt p-Akt Bax Bax Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 cleaved_Caspase3 Cleaved Caspase-3 Caspase3->cleaved_Caspase3 PARP PARP cleaved_Caspase3->PARP cleaved_PARP Cleaved PARP PARP->cleaved_PARP

Caption: A simplified diagram of potential signaling molecules to investigate.

  • Cell Lysis: After treating cells with the compound, wash them with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Target ProteinExpected Change with Pro-Apoptotic CompoundBiological Significance
Cleaved Caspase-3 IncreasedActivation of the executioner caspase of apoptosis.
Cleaved PARP IncreasedA downstream substrate of cleaved caspase-3, indicating apoptosis.
Bcl-2/Bax Ratio DecreasedA shift in the balance towards pro-apoptotic proteins.
p-Akt/Akt Ratio DecreasedInhibition of a key pro-survival signaling pathway.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, proliferation, and apoptosis, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these assays would warrant further investigation into more specific molecular targets and signaling pathways, ultimately elucidating the complete mechanism of action of this promising indazole derivative.

References

  • Wang, G., et al. (2018). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters.
  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Khan, M. A., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • ResearchGate. (2022). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Retrieved from [Link]

  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]

  • Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Retrieved from [Link]

  • ResearchGate. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of Ethyl 5-(Benzyloxy)-1H-indazole-3-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential across various disease areas, including oncology and inflammation.[1][2] Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate is a highly versatile starting material for building focused libraries of indazole derivatives for structure-activity relationship (SAR) exploration. Its structure presents three primary, chemically distinct handles for modification: the N1-position of the pyrazole ring, the C3-ethyl ester, and the C5-benzyloxy protecting group. This application note provides a comprehensive guide with detailed, field-tested protocols for the systematic derivatization at each of these positions. We explain the causality behind experimental choices and provide step-by-step methodologies for N1-alkylation, C3-amide coupling, and C5-deprotection to enable researchers in drug discovery to efficiently generate compound libraries for robust SAR studies.

The Indazole Scaffold: A Platform for Drug Discovery

The indazole bicyclic system, a fusion of benzene and pyrazole rings, is a cornerstone in modern drug design.[2] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal anchor for engaging with biological targets. This compound serves as an excellent starting point for library synthesis due to its pre-installed functionalities that allow for controlled, sequential, or parallel chemical modifications.

The strategic points for derivatization are outlined below:

G cluster_main Derivatization Sites mol N1_label Position N1: Alkylation/Arylation N1_start->N1_label C3_label Position C3: Amide Coupling C3_start->C3_label C5_label Position C5: Deprotection & Functionalization C5_start->C5_label

Caption: Key derivatization sites on the core scaffold.

Protocol I: N1-Alkylation and N1-Arylation

Scientific Rationale

Modification at the N1 position directly influences the steric and electronic properties of the indazole core. Introducing substituents at this position allows for the exploration of deeper binding pockets of a target protein, can enhance metabolic stability, and modulate the compound's overall physicochemical properties, such as solubility and lipophilicity. SAR studies on N1-substituted indazoles have demonstrated that this position is critical for potency and selectivity in various target classes.[3][4]

Workflow for N1-Alkylation

G start Ethyl 5-(benzyloxy)-1H- indazole-3-carboxylate reagents 1. Base (NaH or K₂CO₃) 2. Electrophile (R-X) Solvent (DMF or ACN) start->reagents Reaction Conditions product Ethyl 1-R-5-(benzyloxy)-1H- indazole-3-carboxylate reagents->product Yields N1-Substituted Product G start Ethyl 5-(benzyloxy)-1H- indazole-3-carboxylate step1_reagents LiOH or NaOH THF/H₂O start->step1_reagents Step A: Saponification intermediate 5-(Benzyloxy)-1H-indazole- 3-carboxylic acid step1_reagents->intermediate step2_reagents 1. Coupling Agent (HATU/EDC) 2. Amine (R₁R₂NH) 3. Base (DIPEA) Solvent (DMF) intermediate->step2_reagents Step B: Amide Coupling product N-Substituted-5-(benzyloxy)-1H- indazole-3-carboxamide step2_reagents->product G start Substituted 5-(Benzyloxy)-1H- indazole Derivative reagents H₂ (1 atm or balloon) Pd/C (10 mol%) Solvent (MeOH, EtOH, or EtOAc) start->reagents Catalytic Hydrogenolysis product Substituted 5-Hydroxy-1H- indazole Derivative reagents->product

Sources

Application Note: Comprehensive Quality Control of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Quality Control

Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its indazole core, fused benzene and pyrazole rings, presents a scaffold known for a wide range of biological activities. The purity and quality of this active pharmaceutical ingredient (API) are paramount to ensure its safety, efficacy, and stability in downstream applications. This application note provides a comprehensive guide to the analytical techniques and protocols required for the stringent quality control of this compound, ensuring it meets the rigorous standards of the pharmaceutical industry.

The methodologies detailed herein are designed to provide a multi-faceted analytical approach, encompassing identification, purity assessment, and assay. These protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a framework that is both scientifically sound and regulatory compliant.[1][2][3]

Physicochemical Properties and Structure

A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods.

  • Molecular Formula: C₁₇H₁₆N₂O₃[4]

  • Molecular Weight: 296.32 g/mol

  • Structure:

The presence of chromophores within the indazole and benzyl moieties makes UV-Visible spectroscopy a suitable detection method for chromatographic techniques. The ester and aromatic functionalities will exhibit characteristic vibrational frequencies in infrared spectroscopy.

Analytical Workflow for Quality Control

A systematic workflow ensures all aspects of the API's quality are assessed. The following diagram illustrates the logical progression of analytical testing.

QC_Workflow cluster_ID Identification cluster_Purity Purity & Impurity Profiling cluster_Assay Assay (Content) ID_FTIR FTIR Spectroscopy ID_NMR NMR Spectroscopy ID_FTIR->ID_NMR Confirmatory ID ID_MS Mass Spectrometry ID_NMR->ID_MS Molecular Weight Verification Purity_HPLC HPLC-UV (Purity) Impurity_LCMS LC-MS (Impurity ID) Purity_HPLC->Impurity_LCMS Characterize Impurities Assay_HPLC HPLC-UV (Assay) API_Sample API Sample API_Sample->ID_FTIR Initial ID API_Sample->Purity_HPLC Chromatographic Purity API_Sample->Assay_HPLC Quantitative Analysis

Caption: Quality Control Workflow for this compound.

Chromatographic Methods: Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of this compound due to its high resolution, sensitivity, and quantitative accuracy.[5][6]

Rationale for Method Development

A reversed-phase HPLC (RP-HPLC) method is selected based on the non-polar nature of the molecule. A C18 stationary phase provides excellent retention and separation of the analyte from potential impurities. The mobile phase, a mixture of acetonitrile and water, is chosen for its compatibility with UV detection and its ability to provide good peak shape. A gradient elution is employed to ensure the timely elution of any late-eluting impurities.

Protocol: Purity and Assay by RP-HPLC

This method is validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 50% B, 5-20 min: 50-95% B, 20-25 min: 95% B, 25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in Acetonitrile
Standard Preparation 0.5 mg/mL of reference standard in Acetonitrile

System Suitability:

As per USP <621>, system suitability tests must be performed before analysis to ensure the chromatographic system is performing adequately.[2][3][7]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 1.0% (for n=5)

Validation Parameters (as per ICH Q2(R2)): [8][9][10]

  • Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, and degradation products. This is demonstrated by the resolution of the main peak from any adjacent peaks.

  • Linearity: A linear relationship between the concentration and the peak area should be established across a range of 50% to 150% of the target concentration. A correlation coefficient (r²) of ≥ 0.999 is expected.

  • Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. The recovery should be within 98.0% to 102.0%.[11]

  • Precision:

    • Repeatability (Intra-assay precision): The relative standard deviation (RSD) of a series of measurements (n=6) should not exceed 2.0%.

    • Intermediate Precision: Assessed by different analysts on different days and with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Spectroscopic Methods: Identification and Structural Confirmation

Spectroscopic techniques are essential for confirming the identity and structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a molecular fingerprint and is a rapid identification technique. The spectrum is characterized by specific absorption bands corresponding to the functional groups present in the molecule.[12]

Protocol:

  • Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Compare the resulting spectrum with that of a reference standard.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Assignment
~3300-3100N-H stretching (indazole ring)
~3100-3000Aromatic C-H stretching
~2980-2850Aliphatic C-H stretching (ethyl group)
~1715-1735C=O stretching (ester)[13]
~1620-1450C=C and C=N stretching (aromatic rings)
~1250-1000C-O stretching (ester and ether)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, allowing for unambiguous identification and characterization.[14][15]

Protocol:

  • Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Expected ¹H NMR Signals (Illustrative):

  • A singlet for the indazole N-H proton.

  • Multiplets in the aromatic region corresponding to the protons of the indazole and benzyl rings.

  • A singlet for the benzylic CH₂ protons.

  • A quartet and a triplet for the ethyl group of the ester.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to provide fragmentation patterns that can aid in structural elucidation.[16]

Protocol:

  • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).

  • Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).

  • Determine the mass of the molecular ion ([M+H]⁺).

The expected m/z for the protonated molecule [C₁₇H₁₆N₂O₃ + H]⁺ is approximately 297.12.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive quality control of this compound. The integration of chromatographic and spectroscopic techniques ensures the identity, purity, and assay of the API can be determined with a high degree of confidence. Adherence to these protocols and the principles of analytical method validation are essential for ensuring the quality and consistency of this important pharmaceutical intermediate.

Analytical_Techniques cluster_Methods Analytical Methods cluster_Spectroscopy QC_Topic Quality Control of This compound Chromatography Chromatography (HPLC) QC_Topic->Chromatography Purity & Assay Spectroscopy Spectroscopy QC_Topic->Spectroscopy Identification & Structure FTIR FTIR Spectroscopy->FTIR NMR NMR Spectroscopy->NMR MS MS Spectroscopy->MS

Caption: Overview of Analytical Techniques for Quality Control.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • United States Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard. [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • S-Cubed. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Podolska, M., et al. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica ñ Drug Research, Vol. 64 No. 9 2007. [Link]

  • Wiley-VCH. Supporting Information for "A Novel Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds". 2007. [Link]

  • Teixeira, F. C., et al. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules, 2006. [Link]

  • Teixeira, F. C., et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 2006. [Link]

  • ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. [Link]

  • CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. 2020. [Link]

  • Ibrahim, M. A., et al. Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, Vol. 51, December 2013. [Link]

  • El-Sayed, N. N. E., et al. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Advances, 2021. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ChemSigma. 865887-17-8 ETHYL 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLATE. [Link]

  • Smirnova, E. M., et al. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Pharmacia, 2021. [Link]

  • Milelli, M., et al. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 2022. [Link]

  • Kumar, A. S., et al. Method development and validation of ornidazole by using RP-HPLC. International Journal of Science and Research Archive, 2021. [Link]

  • Royal Society of Chemistry. Supporting Information for "Copper-Catalyzed Three-Component Synthesis of 1,4-Disubstituted 1,2,3-Triazoles in Water". [Link]

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024. [Link]

  • Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • Pharmacia. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]

  • ResearchGate. Development and validation of HPLC method for some azoles in pharmaceutical preparation. [Link]

  • ResearchGate. Analytical Methods/Quality Control. [Link]

  • ResearchGate. (PDF) 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the mechanistic underpinnings of the reaction and provide practical, field-proven advice to ensure the successful and efficient production of this important heterocyclic compound.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1] Its synthesis, however, can be challenging, with yields often compromised by side reactions, incomplete conversions, and purification difficulties. The most common and adaptable route to this class of compounds is a multi-step sequence involving a Japp-Klingemann reaction followed by a Fischer-type cyclization. This guide focuses on optimizing this specific pathway.

Overview of the Synthetic Pathway

The synthesis is typically achieved in two primary stages starting from 4-(benzyloxy)aniline:

  • Stage 1: Japp-Klingemann Reaction. This stage involves the diazotization of 4-(benzyloxy)aniline, followed by an azo coupling with a β-keto-ester (e.g., ethyl 2-chloroacetoacetate) to form a key hydrazone intermediate.[2][3]

  • Stage 2: Indazole Ring Formation. The hydrazone intermediate is then induced to cyclize, typically under acidic conditions, to form the stable 1H-indazole aromatic system. This is analogous to the well-known Fischer indole synthesis.[4][5]

The following diagram illustrates the overall workflow.

G cluster_0 Stage 1: Japp-Klingemann Reaction cluster_1 Stage 2: Indazole Ring Formation cluster_2 Purification A 4-(Benzyloxy)aniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Arenediazonium Salt B->C D Azo Coupling with Ethyl 2-chloroacetoacetate C->D E Hydrazone Intermediate D->E F Acid-Catalyzed Cyclization (e.g., PPA, H₂SO₄) E->F G Ethyl 5-(benzyloxy)-1H- indazole-3-carboxylate F->G H Work-up & Crude Isolation G->H I Column Chromatography or Recrystallization H->I J Pure Product I->J

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Problem 1: Low Yield of the Hydrazone Intermediate in the Japp-Klingemann Reaction

Question: My initial coupling reaction is sluggish, and the yield of the hydrazone intermediate is consistently low (<50%). What factors should I investigate?

Answer: A low yield in the Japp-Klingemann reaction typically points to issues with the formation or stability of the arenediazonium salt, or suboptimal coupling conditions. Here’s a breakdown of critical parameters:

  • Diazonium Salt Stability: The diazonium salt of 4-(benzyloxy)aniline is reactive and thermally unstable. Its decomposition is a primary cause of low yield.

    • Causality: At temperatures above 5 °C, the diazonium salt can readily decompose, reacting with water to form the corresponding phenol (4-(benzyloxy)phenol), which appears as a significant impurity.

    • Solution: Maintain a strict temperature of 0-5 °C throughout the diazotization and coupling steps. Use an ice-salt bath for robust temperature control. Prepare the diazonium salt and use it immediately in the subsequent coupling step without isolation.

  • pH Control During Coupling: The pH of the reaction medium during the coupling of the diazonium salt with the β-keto-ester is critical.

    • Causality: The Japp-Klingemann reaction requires a mildly alkaline or buffered condition (typically pH 5-8) to facilitate the deprotonation of the β-keto-ester, forming the active enolate nucleophile. If the solution is too acidic, the enolate concentration is too low for efficient coupling. If it's too alkaline, the diazonium salt can convert to a non-reactive diazotate species.

    • Solution: After forming the diazonium salt in acidic medium, slowly add it to a cooled solution of the β-keto-ester containing a buffer like sodium acetate. Monitor the pH and adjust as necessary with a mild base (e.g., sodium carbonate solution).

  • Purity of Starting Materials: Ensure the 4-(benzyloxy)aniline is pure and free of oxidation products. Impurities can interfere with the diazotization process.

Problem 2: Inefficient Cyclization of the Hydrazone to the Indazole

Question: I have successfully isolated the hydrazone intermediate, but the subsequent acid-catalyzed cyclization step gives a low yield of the final product, often with significant tar formation. How can I optimize this?

Answer: The cyclization step is essentially a Fischer-type synthesis, which is highly dependent on the acid catalyst, solvent, and temperature.[5][6] Tar formation indicates overly harsh conditions or competing side reactions.

  • Choice of Acid Catalyst: The strength and type of acid catalyst are paramount.

    • Causality: The reaction requires protonation of the hydrazone to initiate the key[2][2]-sigmatropic rearrangement.[4][6] A weak acid may not be sufficient, while an overly strong or concentrated acid at high temperatures can cause charring and decomposition of the aromatic rings, especially the acid-labile benzyloxy protecting group.

    • Solution: Screen a variety of acid catalysts. Polyphosphoric acid (PPA) is often effective as it acts as both a catalyst and a solvent. However, controlling its viscosity and the reaction temperature can be difficult. A systematic approach is recommended:

CatalystTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80-120 °COften high yielding.Viscous, difficult to stir; work-up can be challenging.
Sulfuric Acid (H₂SO₄) Diluted in EtOH or AcOH, 60-80 °CInexpensive, easy to handle.Can cause sulfonation or charring if too concentrated or hot.
p-Toluenesulfonic Acid (pTSA) Reflux in Toluene or EtOHMilder, good for sensitive substrates.May require longer reaction times.
Zinc Chloride (ZnCl₂) In AcOH or neat, 100-140 °CLewis acid catalyst, can be effective.[5]Can be hygroscopic; requires anhydrous conditions.
  • Temperature and Reaction Time:

    • Causality: High temperatures can accelerate decomposition. The benzyloxy group can be cleaved under strongly acidic conditions and high heat.

    • Solution: Start with milder conditions (e.g., pTSA in refluxing ethanol) and monitor the reaction by TLC. Gradually increase the temperature or switch to a stronger acid if the reaction does not proceed. An optimal balance must be found between reaction rate and product stability.

  • Solvent Selection: The solvent plays a crucial role in solubilizing the reactants and mediating heat transfer.

    • Solution: Acetic acid is a common solvent that also acts as a mild acid catalyst.[4] For higher temperatures, solvents like toluene or xylene with a catalyst like pTSA can be effective, allowing for azeotropic removal of water.

Problem 3: Formation of Regioisomers or Other Side Products

Question: My final product is contaminated with a persistent impurity that has a similar Rf value. What could it be?

Answer: Besides decomposition products, the primary side product concern in similar syntheses can be regioisomers.

  • Causality: While the synthesis of 1H-indazoles is generally favored, alkylation or other reactions can sometimes occur at the N2 position of the indazole ring. In this specific synthesis, the primary concern is often incomplete reaction or side reactions from the Japp-Klingemann step. For instance, using ethyl acetoacetate instead of a more specialized β-keto-ester can lead to different cyclization products.

  • Solution:

    • Confirm Structure: Use NMR (specifically HMBC/HSQC) and Mass Spectrometry to definitively identify the structure of the impurity.

    • Optimize Japp-Klingemann: Using a precursor like diethyl 2-acetylmalonate can simplify the subsequent cyclization, as the reaction proceeds with the elimination of an acetyl group, directly leading to the desired carboxylate framework.[7]

    • Purification: Fine-tune your purification method. A gradient elution in your column chromatography (e.g., starting with a low polarity eluent like 10% Ethyl Acetate in Hexanes and gradually increasing the polarity) can improve separation.

Frequently Asked Questions (FAQs)

Q1: Can the diazotization, coupling, and cyclization be performed in a one-pot procedure? A1: Yes, one-pot procedures combining the Japp-Klingemann reaction and cyclization have been reported for similar structures.[8][9] This can improve efficiency by avoiding the isolation of the hydrazone intermediate. Typically, after the coupling reaction, the pH is adjusted by adding a strong acid, and the temperature is increased to induce cyclization. However, optimizing a one-pot reaction can be complex, and a stepwise approach is recommended first to identify the optimal conditions for each transformation.

Q2: How does the electron-donating benzyloxy group affect the reaction? A2: The 5-(benzyloxy) group is an electron-donating group (EDG). This has two main effects:

  • Activates the Ring: It activates the aromatic ring, making the initial azo coupling more facile.

  • Directs Cyclization: It helps direct the cyclization to form the 5-substituted indazole. However, it can also make the ring more susceptible to degradation under harsh acidic conditions.

Q3: What are the best practices for purifying the final product? A3: this compound is a crystalline solid.

  • Column Chromatography: Use silica gel with a gradient eluent system of Ethyl Acetate in Hexanes (e.g., 10% to 40% gradient).

  • Recrystallization: After chromatography, recrystallization can further enhance purity. A solvent system like Ethanol/Water or Ethyl Acetate/Hexanes is a good starting point. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly.

Optimized Experimental Protocols

Protocol 1: Stepwise Synthesis of this compound

Step 1a: Diazotization of 4-(benzyloxy)aniline

  • In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve 4-(benzyloxy)aniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the resulting suspension to 0-5 °C using an ice-salt bath.

  • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. Stir vigorously for 30 minutes at this temperature. The resulting clear solution of the diazonium salt should be used immediately.

Step 1b: Japp-Klingemann Coupling

  • In a separate flask, dissolve ethyl 2-chloroacetoacetate (1.05 eq) and sodium acetate (3.0 eq) in ethanol and cool to 0-5 °C.

  • Add the freshly prepared, cold diazonium salt solution dropwise to the β-keto-ester solution over 1 hour. Maintain the temperature at 0-5 °C and stir vigorously.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours.

  • Collect the precipitated hydrazone intermediate by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

Step 2: Acid-Catalyzed Cyclization

  • Place the dried hydrazone intermediate (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (PPA, ~10 times the weight of the hydrazone).

  • Heat the mixture with stirring to 90-100 °C for 2-4 hours. Monitor the reaction progress by TLC (3:1 Hexanes/EtOAc).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The crude product will precipitate. Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing low overall yield.

G Start Low Overall Yield Check_Step1 Is the yield of hydrazone intermediate low? Start->Check_Step1 Step1_Yes Troubleshoot Japp-Klingemann Check_Step1->Step1_Yes Yes Step1_No Intermediate yield is good. Problem is in cyclization. Check_Step1->Step1_No No Check_Temp Maintain T < 5°C? Step1_Yes->Check_Temp Check_Temp->Step1_Yes No, correct temp Check_pH Check coupling pH (5-8)? Check_Temp->Check_pH Yes Check_pH->Step1_Yes No, correct pH End Yield Improved Check_pH->End Yes, pH corrected Check_Cyclization Is significant tar/decomposition observed? Step1_No->Check_Cyclization Cyclization_Yes Conditions too harsh. - Lower temperature - Use milder acid (pTSA) Check_Cyclization->Cyclization_Yes Yes Cyclization_No Reaction is incomplete. - Increase temperature/time - Use stronger acid (PPA) Check_Cyclization->Cyclization_No No Cyclization_Yes->End Cyclization_No->End

Caption: Troubleshooting decision tree for low yield in the synthesis.

References
  • Alfa Chemistry. Fischer Indole Synthesis . [4]

  • ResearchGate. The Japp‐Klingemann Reaction . [7]

  • Wikipedia. Japp–Klingemann reaction . [2]

  • Wikipedia. Fischer indole synthesis . [5]

  • ACS Publications. The Fischer Indole Synthesis. | Chemical Reviews . [10]

  • MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles . [8]

  • PubMed. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles . [9]

  • ResearchGate. (a–c). Synthesis of ethyl 5‐(1‐benzyl‐1H‐indol‐3‐yl)... .

  • PMC - NIH. New 3H-Indole Synthesis by Fischer's Method. Part I . [6]

  • Tokyo Chemical Industry Co., Ltd. Fischer Indole Synthesis .

  • SynArchive. Japp-Klingemann Reaction . [3]

  • Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester . [11]

  • PubMed Central. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides... .

  • RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles .

  • Benchchem. This compound .

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester .

  • ResearchGate. Regioselective synthesis of 1-substituted indazole-3-carboxylic acids .

  • ChemSigma. ETHYL 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLATE .

  • ChemicalBook. ETHYL 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLATE CAS#: 865887-17-8 .

  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives... .

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . [1]

  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid... .

  • ResearchGate. Direct and selective alkylation of indazole-3-carboxylic acid... .

  • Diva-Portal.org. Direct and selective alkylation of indazole-3-carboxylic acid... .

  • Article Information. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives.

  • Diva-portal.org. Direct and selective alkylation of indazole-3-carboxylic acid... .

Sources

Technical Support Center: Troubleshooting Low Solubility of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. Low aqueous solubility is a common hurdle in drug discovery, often leading to underestimated compound activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[1][2] This resource provides in-depth, practical solutions to overcome these issues, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound that influence its solubility?

A: Understanding the physicochemical properties of this compound is the first step in troubleshooting its solubility.

  • Molecular Structure and Lipophilicity: The compound possesses a molecular formula of C₁₇H₁₆N₂O₃ and a molecular weight of 296.32 g/mol .[3][4] Its structure contains an indazole core, a bicyclic aromatic system, and a benzyloxy group, both of which contribute to its significant lipophilicity (hydrophobicity). This inherent hydrophobicity is a primary reason for its low solubility in aqueous buffers. The predicted LogP (a measure of lipophilicity) is approximately 3.5, indicating a strong preference for nonpolar environments over aqueous ones.

  • pKa and Ionization: The indazole ring system has both acidic and basic properties. The predicted pKa is around 11.45.[4] This suggests that the compound is a weak acid and will be predominantly in its neutral, less soluble form at physiological pH (around 7.4). Adjusting the pH away from its pKa can potentially increase solubility by ionizing the molecule, but this must be done with caution to avoid compromising the biological assay.[5]

PropertyValueImplication for Solubility
Molecular Formula C₁₇H₁₆N₂O₃[3][4]-
Molecular Weight 296.32 g/mol [3][4]Higher molecular weight can sometimes correlate with lower solubility.
Predicted LogP ~3.5High lipophilicity, indicating poor aqueous solubility.
Predicted pKa 11.45 ± 0.40[4]The compound is a weak acid; largely unionized and less soluble at neutral pH.
Appearance Solid[6]Must be dissolved for use in assays.
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What's happening and how can I prevent it?

A: This is a classic and very common problem known as "DMSO shock" or precipitation upon dilution. It occurs because while the compound is soluble in a high-concentration organic solvent like Dimethyl Sulfoxide (DMSO), it rapidly comes out of solution when introduced to an aqueous environment where its solubility is much lower.[7]

Here’s a systematic approach to mitigate this issue:

Root Cause Analysis:

  • Localized High Concentration: When a concentrated DMSO stock is added directly to the aqueous buffer, the localized concentration of the compound can momentarily exceed its aqueous solubility limit, causing it to precipitate before it has a chance to disperse.

  • Solvent Polarity Shift: The drastic change in solvent polarity from nearly 100% DMSO to a predominantly aqueous environment drives the hydrophobic compound out of solution.

Troubleshooting Workflow:

Caption: Decision tree for addressing compound precipitation in assays.

Detailed Mitigation Strategies:

  • Optimize the Dilution Protocol:

    • Serial Dilution: Instead of a single large dilution, perform a series of stepwise dilutions. This gradual reduction in DMSO concentration can help keep the compound in solution.

    • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, do so dropwise while vigorously vortexing or stirring the buffer. This rapid mixing helps to quickly disperse the compound and avoid localized supersaturation.

    • Temperature: Ensure both the stock solution and the assay buffer are at room temperature. DMSO has a relatively high freezing point (18.5 °C or 65.3 °F), and cold solutions can exacerbate precipitation.[8]

  • Control the Final DMSO Concentration:

    • Assay Tolerance: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity.[9] However, some enzymatic assays might tolerate up to 1-2%.

    • Solvent Tolerance Test: It is crucial to run a control experiment with varying concentrations of DMSO (without your compound) to determine the highest concentration that does not interfere with your assay's readout.[10]

In-Depth Troubleshooting Guides

Guide 1: Preparing a Stable Stock Solution and Working Dilutions

Inaccurate or unstable stock solutions are a primary source of experimental error.[2] This protocol outlines the best practices for preparing and handling stock solutions of this compound.

Objective: To prepare a stable, high-concentration stock solution in an appropriate organic solvent and to make accurate working dilutions in aqueous buffer with minimal precipitation.

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Volumetric flasks

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Protocol:

  • Calculating the Mass for the Stock Solution:

    • Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • Example for a 10 mM stock in 1 mL: Mass (mg) = 10 mmol/L * 0.001 L * 296.32 g/mol * 1000 mg/g = 2.96 mg

  • Preparing the Stock Solution (10 mM in DMSO):

    • Bring the vial of this compound and the anhydrous DMSO to room temperature before opening to prevent water absorption.

    • Accurately weigh the calculated mass of the compound and transfer it to a sterile, amber vial.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Storage of the Stock Solution:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time.[11] Water uptake by DMSO during these cycles can significantly reduce solubility.[12]

    • Store the aliquots at -20°C or -80°C for long-term stability.[13]

  • Preparing Working Dilutions (Example for a 10 µM final concentration in a 1 mL assay):

    • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock in 100% DMSO. For example, dilute the 10 mM stock 1:10 to get a 1 mM solution. This reduces the volume of concentrated stock you need to handle for the final dilution.

    • Final Dilution:

      • Dispense 999 µL of your pre-warmed aqueous assay buffer into a microcentrifuge tube.

      • While vortexing the buffer, add 1 µL of the 10 mM stock solution (or 10 µL of a 1 mM intermediate stock). This will result in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

      • Continue vortexing for another 10-15 seconds to ensure homogeneity.

Guide 2: Advanced Solubilization Strategies

If optimizing the dilution protocol is insufficient, more advanced strategies may be required.

1. pH Adjustment:

  • Principle: For ionizable compounds, adjusting the pH of the buffer can increase solubility. Since this compound has an acidic proton on the indazole ring, increasing the pH of the assay buffer (e.g., to 8.0 or 8.5) will deprotonate the molecule, creating a charged species that is more soluble in aqueous media.

  • Caution: Ensure the adjusted pH is compatible with your biological system (e.g., enzyme activity, cell viability). The stability of the compound itself at different pH values should also be considered.

2. Use of Co-solvents and Excipients:

  • Co-solvents: These are water-miscible organic solvents that, when added in small amounts to the aqueous buffer, can increase the solubility of hydrophobic compounds.[14][15]

    • Examples: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).

    • Implementation: Prepare a stock solution in a suitable co-solvent (if solubility allows) or add a small percentage of the co-solvent to the final assay buffer.

    • Validation: As with DMSO, it is critical to perform a solvent tolerance test to ensure the co-solvent does not interfere with the assay.[16]

  • Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. This is often used in biochemical assays but may be less suitable for cell-based assays due to potential membrane disruption.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. β-cyclodextrin and its derivatives (like HP-β-CD) are commonly used.[10]

Solubility Enhancement Options:

MethodMechanism of ActionProsCons
pH Adjustment Increases the proportion of the more soluble ionized form.[17]Simple to implement.Limited by the pH tolerance of the assay and compound stability.
Co-solvents Reduces the overall polarity of the solvent system.[14]Effective for many hydrophobic compounds.Potential for assay interference or toxicity.[9]
Surfactants Forms micelles to encapsulate the compound.High solubilizing capacity.Can disrupt protein structure and cell membranes.[16]
Cyclodextrins Forms inclusion complexes with the compound.[10]Generally low toxicity.Can sometimes interfere with compound-target binding.

Summary and Key Takeaways

Low solubility of this compound is an expected challenge due to its chemical structure. However, by employing a systematic and logical approach, this issue can be effectively managed.

  • Start with the Basics: Always begin by preparing a fresh, high-quality stock solution in anhydrous DMSO.

  • Optimize the Dilution: The key to preventing precipitation is a careful, stepwise dilution into vigorously mixed, pre-warmed assay buffer.

  • Control Your Solvents: Always validate the tolerance of your specific assay to the final concentration of any organic solvent used.

  • Consider Advanced Options: If basic methods fail, systematically explore pH adjustment or the use of validated co-solvents.

By following these guidelines, you can ensure that the concentration of this compound in your assays is accurate and reproducible, leading to high-quality, reliable data.

References

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2006). ResearchGate. Retrieved from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). National Institutes of Health (NIH). Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2014). National Institutes of Health (NIH). Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. Retrieved from [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). National Institutes of Health (NIH). Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2014). National Institutes of Health (NIH). Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2014). ResearchGate. Retrieved from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2014). National Institutes of Health (NIH). Retrieved from [Link]

  • Dimethyl sulfoxide. Wikipedia. Retrieved from [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). Research Journal of Pharmacognosy. Retrieved from [Link]

  • Cosolvent. Wikipedia. Retrieved from [Link]

  • Can we predict compound precipitation in DMSO stocks?. (2014). Sussex Drug Discovery Centre. Retrieved from [Link]

  • Compound precipitation in high-concentration DMSO solutions. (2014). PubMed. Retrieved from [Link]

  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020). PubMed. Retrieved from [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022). Asian Journal of Dental and Health Sciences. Retrieved from [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Retrieved from [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Retrieved from [Link]

  • 865887-17-8 ETHYL 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLATE. King-Pharm. Retrieved from [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Retrieved from [Link]

  • ethyl 1H-indazole-5-carboxylate. Stenutz. Retrieved from [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Retrieved from [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org. Retrieved from [Link]

  • Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. PubChem. Retrieved from [Link]

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Indazole Synthesis Technical Support Center: A Guide to Optimizing Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of the indazole core. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to help you navigate the complexities of indazole synthesis and optimize your reaction conditions for higher yields and purity.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Indazole Product

Q: My indazole synthesis is resulting in a very low yield or failing completely. What are the likely causes and how can I troubleshoot this?

A: Low yields in indazole synthesis are a common challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Suboptimal Temperature: Temperature is a critical parameter in most chemical reactions, and indazole synthesis is no exception. Excessively high temperatures can lead to the degradation of starting materials or products, or promote the formation of unwanted side products.[1] Conversely, a temperature that is too low may result in an impractically slow reaction rate or incomplete conversion.

    • Troubleshooting Steps:

      • Literature Review: Carefully review the literature for the specific type of indazole synthesis you are performing to find the recommended temperature range.

      • Systematic Screening: If the optimal temperature is not known, perform a systematic screen of temperatures. For example, you could set up small-scale reactions at 10°C intervals (e.g., 80°C, 90°C, 100°C, 110°C) to identify the temperature that provides the best yield.[1]

      • Monitor for Degradation: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and check for the appearance of degradation products at higher temperatures.

  • Incorrect Solvent Choice: The solvent plays a multifaceted role in the reaction, influencing the solubility of reactants, the reaction rate, and even the reaction pathway. An inappropriate solvent can lead to poor solubility of starting materials, hindering the reaction.

    • Troubleshooting Steps:

      • Solubility Check: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

      • Solvent Screening: If solubility is an issue or the reaction is not proceeding, consider screening a range of solvents with varying polarities and boiling points. For instance, in some syntheses, polar aprotic solvents like DMSO or DMF have been shown to be effective.[2] In other cases, such as the Davis-Beirut reaction, a mixture of an alcohol and a controlled amount of water can significantly enhance the yield.

  • Inappropriate Base or Catalyst: The choice and amount of base or catalyst are critical, particularly in reactions involving deprotonation or catalytic cycles.[3] An incorrect base can lead to incomplete reaction or the formation of side products. Similarly, an inefficient or poisoned catalyst will result in low conversion.

    • Troubleshooting Steps:

      • Base Strength: Consider the pKa of the proton to be removed and choose a base with a conjugate acid pKa that is sufficiently high to ensure complete deprotonation.

      • Catalyst Activity: If using a catalyst, ensure it is active and not poisoned. For heterogeneous catalysts, ensure proper activation and handling. For homogeneous catalysts, consider the possibility of ligand degradation. Recent advances have highlighted the efficacy of various catalyst systems, including those based on copper and palladium.[4][5]

  • Poor Quality of Starting Materials: Impurities in starting materials can interfere with the reaction, leading to low yields or the formation of unexpected byproducts.

    • Troubleshooting Steps:

      • Purity Check: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).

      • Purification: If necessary, purify the starting materials before use.

Issue 2: Formation of Significant Side Products

Q: My reaction is producing the desired indazole, but I am also observing significant amounts of side products. How can I improve the selectivity?

A: The formation of side products is often linked to the reaction conditions and the reactivity of the substrates.

Potential Causes & Solutions:

  • Regioselectivity Issues: Alkylation of the indazole core can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The ratio of these isomers can be influenced by the solvent, base, and the nature of the electrophile.[6]

    • Troubleshooting Steps:

      • Solvent Effects: The polarity of the solvent can influence the site of alkylation. Experiment with both polar aprotic (e.g., DMF, DMSO) and nonpolar solvents to see how the regioselectivity is affected.

      • Counter-ion Effects: The choice of base can influence the nature of the indazole anion and its subsequent reaction. Try different bases (e.g., NaH, K2CO3, Cs2CO3) to see if the N1/N2 ratio can be controlled.

      • Steric Hindrance: The steric bulk of the electrophile and any substituents on the indazole ring can direct the alkylation to the less sterically hindered nitrogen.

  • Over-reaction or Decomposition: As mentioned previously, excessively high temperatures or prolonged reaction times can lead to the decomposition of the product or further reactions to form undesired byproducts.[1]

    • Troubleshooting Steps:

      • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

      • Temperature Optimization: Carefully control the reaction temperature to minimize side reactions.

Troubleshooting Workflow

G start Low Yield or Side Products temp Check Temperature start->temp solvent Check Solvent start->solvent reagents Check Reagents (Base/Catalyst/Starting Materials) start->reagents monitoring Check Reaction Monitoring start->monitoring temp_sol Optimize Temperature: - Literature review - Systematic screening - Monitor for degradation temp->temp_sol solvent_sol Optimize Solvent: - Check solubility - Solvent screening (polarity) - Consider solvent mixtures solvent->solvent_sol reagents_sol Optimize Reagents: - Verify purity of starting materials - Screen different bases/catalysts - Check catalyst loading reagents->reagents_sol monitoring_sol Optimize Monitoring: - Frequent TLC/LC-MS - Quench at optimal time monitoring->monitoring_sol

Caption: A troubleshooting decision tree for common issues in indazole synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the indazole core?

A1: There are several established methods for synthesizing the indazole ring system. Some of the most common include the Jacobson, Davis-Beirut, and Sundberg syntheses. The Cadogan reaction is another classic method, though it often requires harsh conditions. Modern approaches frequently utilize transition-metal catalysis, such as copper or palladium, to achieve milder reaction conditions and broader substrate scope.[4][5]

Q2: How do I choose the right solvent for my indazole synthesis?

A2: The ideal solvent will depend on the specific reaction being performed. Key factors to consider are the solubility of your reactants, the required reaction temperature (the solvent's boiling point), and its potential to influence the reaction mechanism. A good starting point is to consult the literature for analogous reactions. If you need to optimize, a solvent screen is recommended. The table below summarizes some commonly used solvents and their properties.

SolventPolarityBoiling Point (°C)Common Applications in Indazole Synthesis
Dimethylformamide (DMF)Polar Aprotic153General purpose, good for SNAr reactions.[7]
Dimethyl Sulfoxide (DMSO)Polar Aprotic189High boiling point, good for dissolving a wide range of substrates.[2]
Tetrahydrofuran (THF)Polar Aprotic66Lower boiling point, often used with strong bases like NaH.
TolueneNonpolar111Used in some cyclization reactions.
Polyethylene Glycol (PEG)Polar ProticVariesA "green" solvent option for some copper-catalyzed reactions.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis and to identify potential byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[8] Regular monitoring allows you to determine the optimal reaction time and prevent the formation of degradation products from over-heating.

Q4: Are there any safety concerns I should be aware of when synthesizing indazoles?

A4: Yes, some synthetic routes to indazoles involve highly exothermic steps. For example, diazotization reactions can be very exothermic and require strict temperature control to prevent runaway reactions. It is crucial to conduct a thorough risk assessment before starting any new synthesis, especially when scaling up. This includes reviewing the literature for any mention of thermal hazards and performing small-scale trials with careful temperature monitoring.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles

This protocol is adapted from modern synthetic methods for the one-pot synthesis of 2H-indazoles.[9]

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-halobenzaldehyde (1.0 mmol), the primary amine (1.2 mmol), sodium azide (1.5 mmol), and the copper catalyst (e.g., CuO nanoparticles, 5 mol%).

  • Solvent Addition: Add the solvent (e.g., PEG-300, 3 mL) to the reaction vessel.

  • Reaction Conditions: Stir the mixture at the optimized temperature (e.g., 110°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Alkylation of 1H-Indazole

This protocol provides a general method for the N-alkylation of the indazole core, which can produce a mixture of N1 and N2 isomers.

  • Deprotonation: To a solution of the 1H-indazole (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or DMF), add a base (e.g., NaH, 1.1 eq) portion-wise at 0°C under an inert atmosphere.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, and purify the crude product by column chromatography to separate the N1 and N2 isomers.

Workflow for Indazole Synthesis and Optimization

G start Select Synthetic Route reagents Prepare High-Purity Reagents start->reagents small_scale Perform Small-Scale Test Reaction reagents->small_scale monitoring Monitor Reaction (TLC/LC-MS) small_scale->monitoring optimization Optimize Conditions (Temp, Solvent, etc.) monitoring->optimization Low Yield/ Side Products scale_up Scale-Up Reaction monitoring->scale_up Good Yield/ Purity optimization->small_scale Re-test workup Work-up and Purification scale_up->workup characterization Characterize Product (NMR, MS, etc.) workup->characterization

Caption: A general workflow for the synthesis and optimization of the indazole core.

References

  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • Benchchem. (n.d.). Technical Support Center: Optimization of 2H-Indazole Synthesis.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones.
  • ResearchGate. (n.d.). Effect of various solvents on the synthesis of 1H- indazole.
  • ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles.
  • ResearchGate. (n.g.). Effect of catalyst on the synthesis of 1H-indazoles.
  • Benchchem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • Poster Board. (n.d.). Indazole synthesis from chalcone abstract.
  • ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole.
  • Bentham Science. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153.
  • National Institutes of Health. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • Benchchem. (n.d.). Managing exothermic reactions in indazole synthesis.
  • Benchchem. (n.d.). Overcoming regioselectivity issues in indazole synthesis.
  • ResearchGate. (n.d.). Effect of base, solvent, and temperature.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.

Sources

Technical Support Center: Strategies to Overcome Challenges in the Purification of Indazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of indazole intermediates. Indazole and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including anti-cancer and anti-inflammatory drugs.[1][2][3][4][5] However, their synthesis is often plagued by challenges, most notably in the purification stages. The formation of regioisomers, persistent impurities, and stubborn byproducts can create significant bottlenecks in the drug development pipeline.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide researchers, scientists, and drug development professionals with not just protocols, but the underlying chemical principles to empower effective problem-solving during the purification process.

Troubleshooting Guides & FAQs

This section directly addresses the most common and complex issues arising during the purification of indazole intermediates.

Challenge 1: The Persistent Problem of Regioisomer Separation (N-1 vs. N-2)

The functionalization of the indazole core at the N-1 and N-2 positions is often poorly selective, leading to mixtures of regioisomers.[6] These isomers frequently exhibit very similar physical properties, making their separation a formidable task.

Q1: Why are the N-1 and N-2 substituted indazole isomers so difficult to separate by standard chromatography?

A1: The difficulty stems from their similar polarities and structural properties. The N-1 and N-2 isomers are constitutional isomers with identical molecular weights and often very close polar surface areas. This results in similar affinities for common stationary phases like silica gel, leading to co-elution or poor resolution in column chromatography. Their similar solubility profiles also make separation by simple recrystallization challenging.

Q2: My N-1 and N-2 isomers are inseparable on a standard silica gel column. What advanced chromatography strategies can I employ?

A2: When standard methods fail, a multi-pronged optimization approach is necessary. Here are several field-proven strategies:

  • Optimize the Mobile Phase: A simple isocratic system (e.g., constant ethyl acetate/hexane ratio) may be insufficient. Implementing a gradient elution , starting with a low polarity and gradually increasing it, can effectively resolve compounds with close Rf values.

  • Introduce a Basic Modifier: Indazoles are basic heterocycles that can interact strongly with the acidic silanol groups on the surface of silica gel, causing peak tailing and poor separation. Adding a small amount (0.1-1%) of a base like triethylamine (TEA) or pyridine to the mobile phase neutralizes these acidic sites, resulting in sharper peaks and improved resolution.

  • Change the Stationary Phase: If silica gel proves ineffective, consider switching to a different stationary phase. Alumina (neutral or basic) can offer a different selectivity profile and prevent the strong acidic interactions that cause tailing with basic compounds.[7] For highly non-polar derivatives, reverse-phase chromatography (e.g., C18) may also be an option.

  • Preparative Chromatography: For particularly challenging separations, high-performance techniques like preparative Thin-Layer Chromatography (PTLC) or preparative High-Performance Liquid Chromatography (HPLC) may be required to isolate pure isomers, albeit often with lower throughput.[8][9]

Q3: Can recrystallization be used to separate N-1 and N-2 isomers effectively?

A3: Yes, recrystallization is a powerful and scalable technique for isomer separation, often superseding chromatography for industrial production.[6] The key is rigorous solvent screening. A single solvent is often inadequate. The most successful approaches utilize mixed-solvent systems .[6] One solvent dissolves both isomers well (solubilizing solvent), while the other (anti-solvent) is one in which both are poorly soluble. The subtle differences in the crystal lattice energies of the isomers can lead to one precipitating selectively from a carefully prepared saturated solution.

Solvent System (v/v)Target IsomersPurity AchievedReference
Acetone/Water1- and 2-substituted indazoles>99%[6]
Ethanol/Water1- and 2-substituted indazoles>99%[6]
Acetonitrile/Water1- and 2-substituted indazoles>99%[6]
Tetrahydrofuran/Water1- and 2-substituted indazoles>99%[6]

Table 1: Validated mixed-solvent systems for the recrystallization of substituted indazole isomers.[6]

Challenge 2: Removal of Starting Materials & Reagents

Incomplete reactions can leave residual starting materials or intermediates in your crude product, complicating purification.

Q1: My purified indazole is contaminated with a neutral, non-basic starting material. How can I remove it without resorting to chromatography?

A1: Acid-base extraction is the ideal technique for this scenario.[10][11] This method leverages the basicity of the indazole nitrogen atom. By treating a solution of the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) with an aqueous acid (e.g., 1 M HCl), the indazole is protonated, forming a water-soluble salt.[11][12] The neutral impurity remains in the organic layer. The layers are then separated, and the aqueous layer containing the indazole salt is basified (e.g., with NaOH or NaHCO₃) to regenerate the neutral indazole, which can then be extracted back into an organic solvent.[12] This process effectively purifies the basic product from neutral contaminants.

cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Layer cluster_2 Organic Layer cluster_3 Aqueous Layer cluster_4 Organic Layer cluster_5 Aqueous Layer A Crude Mixture (Indazole + Neutral Impurity) C Neutral Impurity A->C Add Aqueous Acid (e.g., 1M HCl) Shake & Separate D Indazole Salt (Water Soluble) A->D Indazole is protonated and moves to aqueous layer B Empty E Purified Indazole D->E Add Base (e.g., NaOH) Back-extract with Organic Solvent F Inorganic Salts D->F

Diagram 1: Principle of Acid-Base Extraction for Indazole Purification.
Challenge 3: General Purification Troubleshooting

This section covers common practical issues that can arise during purification workflows.

Q1: During recrystallization, my compound "oils out" as a liquid instead of forming solid crystals. What should I do?

A1: "Oiling out" occurs when the compound's solubility at the crystallization temperature is higher than the solubility of its liquid phase, often because the solution is supersaturated or cooling too quickly.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the saturation level.

    • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can promote the formation of an ordered crystal lattice rather than an amorphous oil.

    • Seed Crystals: If available, add a single, tiny seed crystal of the pure compound to the cooled solution to induce crystallization.

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create a rough surface that initiates nucleation.

Q2: My recovery after column chromatography is very low. Where could my product have gone?

A2: Low recovery is a common and frustrating issue. Consider these possibilities:

  • Irreversible Adsorption: The compound may be binding too strongly to the stationary phase. This is common with very polar or basic compounds on silica gel. Switching to a less acidic stationary phase like neutral alumina or deactivating the silica with a triethylamine wash can help.

  • Compound Instability: The compound might be degrading on the silica gel, which can be acidic. If you suspect instability, minimize the time the compound spends on the column by using a faster flow rate or switching to a less harsh purification method.

  • Incomplete Elution: The mobile phase may not be polar enough to elute your compound. After your main elution, perform a "column flush" with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) and analyze these fractions to see if the missing product is recovered.

Sources

Technical Support Center: Troubleshooting Debenzylation of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The deprotection of the 5-benzyloxy group on the ethyl 1H-indazole-3-carboxylate core is a critical step in the synthesis of various biologically active compounds. While seemingly straightforward, this reaction is frequently plagued by side product formation, incomplete conversion, and catalyst deactivation. The principal challenge arises from the sensitive nature of the indazole ring, which is susceptible to reduction and other unwanted transformations under common debenzylation conditions. This guide provides in-depth troubleshooting for common issues encountered during this pivotal synthetic step, grounded in mechanistic principles to empower researchers to overcome these hurdles.

Frequently Asked Questions & Troubleshooting Guide

Q1: My catalytic hydrogenation (H₂/Pd-C) is slow, incomplete, or stalls entirely. What are the primary causes and how can I drive it to completion?

A1: This is the most frequently reported issue. The causes are typically multifactorial, stemming from catalyst inhibition, poor catalyst quality, or suboptimal reaction conditions.

Root Cause Analysis:

  • Catalyst Poisoning: The nitrogen atoms of the indazole ring can act as Lewis bases, adsorbing onto the palladium surface and blocking active sites. This is analogous to issues seen with other N-heterocycles like pyridines.

  • Poor Catalyst Quality: Not all commercial Pd/C catalysts are created equal. Efficiency varies widely based on palladium particle size, distribution on the carbon support, and the oxidation state of the palladium.[1] High-quality catalysts with small, homogeneously distributed Pd/PdO particles are superior for hydrogenolysis.[1]

  • Insufficient Hydrogen: Poor gas delivery, leaks in the hydrogenation apparatus, or insufficient pressure can starve the reaction.

  • Solvent Choice: The choice of solvent is critical. While alcoholic solvents are common, they can sometimes lead to side reactions like N-alkylation if the reaction generates aldehyde intermediates from alcohol oxidation by the catalyst.[2]

Troubleshooting & Optimization Protocol:

  • Use a High-Quality Catalyst: If possible, screen catalysts from different suppliers. Pearlman's catalyst, Pd(OH)₂/C, is often more effective than standard Pd/C for substrates with basic nitrogen groups as it is less prone to poisoning.[3]

  • Incorporate an Acidic Additive: Adding a stoichiometric amount (e.g., 1.5 equivalents) of a mild acid like acetic acid can protonate the indazole nitrogens.[3] This prevents them from coordinating to the palladium catalyst, thereby preventing poisoning and enhancing the reaction rate.[3]

  • Optimize Solvent and Conditions:

    • Methanol or ethanol are generally good starting points. Ensure they are HPLC grade, as impurities can inhibit the catalyst.[4]

    • If N-alkylation from the solvent is suspected, consider using a non-alcoholic solvent like ethyl acetate or THF, or switch to trifluoroethanol, which is known to suppress this side reaction.[2]

    • Ensure vigorous stirring to maintain catalyst suspension and facilitate hydrogen transfer.

    • Increase hydrogen pressure (e.g., 50 psi) if your equipment allows.

  • Catalyst Pre-activation: Before adding the substrate, consider pre-reducing the catalyst under H₂ in the reaction solvent for 30-60 minutes to ensure the palladium is in its active Pd(0) state.

ParameterStandard ConditionOptimized ConditionRationale
Catalyst 10% Pd/C20% Pd(OH)₂/C (Pearlman's)Less susceptible to poisoning by N-heterocycles.[3]
Additive None1.5 eq. Acetic AcidProtonates indazole nitrogens, preventing catalyst binding.[3]
Solvent MethanolMethanol or TrifluoroethanolTFE can prevent N-alkylation side reactions.[2]
H₂ Pressure Balloon (1 atm)50 psi (or higher)Increases hydrogen concentration, driving the reaction forward.
Q2: I'm observing a significant side product with a mass of +2 or +4 amu compared to my desired product. What is this, and how can I prevent it?

A2: This mass increase strongly indicates over-reduction of the indazole ring system. The pyrazole portion of the indazole core contains a C=N bond that is susceptible to hydrogenation under forcing conditions.

Mechanistic Insight:

The desired reaction is the hydrogenolysis of the C-O bond of the benzyl ether. However, the palladium catalyst can also catalyze the hydrogenation of the endocyclic C=N bond within the pyrazole ring, leading to partially or fully saturated indazoline or indazolidine byproducts. This is particularly prevalent with extended reaction times or highly active catalysts.

Prevention Strategies:

  • Monitor the Reaction Closely: Track the reaction's progress diligently using TLC or LC-MS every 30-60 minutes. Stop the reaction immediately upon consumption of the starting material.

  • Use Catalytic Transfer Hydrogenation (CTH): This is often a milder and more selective method. Instead of H₂ gas, a hydrogen donor like ammonium formate, cyclohexene, or isopropanol is used.

  • Switch to a Chemical Deprotection Method: If over-reduction remains problematic, moving away from hydrogenation is the best solution. (See Q4 for alternatives).

Optimized CTH Protocol:

  • Dissolve Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate (1.0 equiv) in methanol or ethanol.

  • Add 10% Pd/C (10-20 wt%).

  • Add ammonium formate (5-10 equiv) in portions.

  • Heat the reaction to a gentle reflux (40-60 °C) and monitor by TLC.

  • Upon completion, filter the mixture through Celite® to remove the catalyst and wash with methanol.

  • Remove the solvent under reduced pressure and perform an aqueous workup to remove ammonium salts.

Q3: My reaction is producing a complex mixture, and I suspect Friedel-Crafts type side products from using an acidic reagent like TFA. How can I confirm and avoid this?

A3: When using strong protic acids like Trifluoroacetic Acid (TFA) or Lewis acids (BCl₃, AlCl₃) for debenzylation, the benzyl group is cleaved to form a benzyl cation (Bn⁺). This highly reactive electrophile can then alkylate any available nucleophilic positions, including the electron-rich indazole ring or another molecule of the desired phenol product.[5][6]

Mechanistic Pathway & Troubleshooting:

The primary side reaction is C-benzylation, where the benzyl cation attacks the indazole ring, leading to undesired C-benzyl indazole isomers.

cluster_main TFA-Mediated Debenzylation Start_Material This compound Protonation Protonated Ether Start_Material->Protonation + TFA Cleavage Formation of Phenol + Benzyl Cation (Bn+) Protonation->Cleavage Cleavage Desired_Product Desired Phenol Product Cleavage->Desired_Product Deprotonation Side_Product C-Benzylated Side Product Cleavage->Side_Product + Indazole Ring (Friedel-Crafts Alkylation)

Caption: TFA-mediated debenzylation and side reaction pathway.

Solution: Cation Scavengers

The key to suppressing this side reaction is to trap the benzyl cation immediately as it forms. This is achieved by adding a "cation scavenger" to the reaction mixture.

  • Recommended Scavenger: Pentamethylbenzene is a highly effective, non-Lewis-basic cation scavenger.[5][7] It is electron-rich and readily undergoes Friedel-Crafts alkylation with the benzyl cation, effectively removing it from the reaction. Anisole or thioanisole can also be used but may coordinate with Lewis acids.[5]

  • Implementation: When using an acid-mediated debenzylation method, add 3-5 equivalents of the cation scavenger along with the acid at a low temperature (e.g., -78 °C for BCl₃, 0 °C for TFA) before allowing the reaction to warm.

Q4: Hydrogenation is not viable due to other reducible groups in my molecule. What are the best alternative debenzylation methods?

A4: For complex molecules with functional groups sensitive to reduction (e.g., nitro, iodo, allyl groups), chemical debenzylation is necessary.[5] Boron trichloride (BCl₃) is a highly effective and chemoselective reagent for this purpose.

Method 1: Boron Trichloride (BCl₃)

  • Mechanism: BCl₃ is a strong Lewis acid that coordinates to the benzylic oxygen, weakening the C-O bond and facilitating cleavage.

  • Advantages: This method is highly chemoselective and operates at very low temperatures, preserving many sensitive functional groups, including esters, amides, and even some silyl ethers.[5][7]

  • Critical Consideration: As with TFA, BCl₃ generates a benzyl cation. Therefore, the use of a non-coordinating cation scavenger like pentamethylbenzene is essential to prevent Friedel-Crafts side reactions.[5][7]

Optimized BCl₃ Protocol:

  • Dissolve the substrate (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to -78 °C (dry ice/acetone bath).

  • Slowly add BCl₃ (2.0 equiv, typically as a 1M solution in DCM) dropwise.

  • Stir at -78 °C for 20-30 minutes, monitoring by TLC.

  • Quench the reaction by slowly adding methanol or saturated aqueous NaHCO₃ at -78 °C.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

Method 2: Oxidative Debenzylation

  • Mechanism: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers.[8] This method is particularly useful for electron-rich systems but may not be suitable if other easily oxidizable groups are present.

  • Consideration: This method is less common for this specific substrate class and requires careful optimization to avoid oxidation of the indazole ring itself.

cluster_workflow Troubleshooting Debenzylation Workflow Start Starting Material: Ethyl 5-(benzyloxy)-1H- indazole-3-carboxylate Method_H2 Method 1: Catalytic Hydrogenation (H₂, Pd/C or Pd(OH)₂/C) Start->Method_H2 Method_Chemical Method 2: Chemical Deprotection (BCl₃ or TFA) Start->Method_Chemical If hydrogenation fails or is incompatible Issue_Incomplete Problem: Incomplete Reaction / Stalled Method_H2->Issue_Incomplete Issue_Overreduction Problem: Over-reduction of Indazole Ring Method_H2->Issue_Overreduction Solution_Incomplete Solution: - Add Acetic Acid - Use Pearlman's Catalyst - Increase H₂ Pressure Issue_Incomplete->Solution_Incomplete Success Successful Debenzylation Solution_Incomplete->Success Solution_Overreduction Solution: - Monitor Closely - Switch to CTH Issue_Overreduction->Solution_Overreduction Solution_Overreduction->Success Issue_FC Problem: Friedel-Crafts Side Products Method_Chemical->Issue_FC Solution_FC Solution: Add Cation Scavenger (e.g., Pentamethylbenzene) Issue_FC->Solution_FC Solution_FC->Success

Caption: A troubleshooting workflow for debenzylation.

References

  • Cook, et al. (2020). Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. ResearchGate. Available at: [Link]

  • Movassaghi, M., et al. (2023). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, ACS Publications. Available at: [Link]

  • Tokuyama, H., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal. Available at: [Link]

  • Tokuyama, H., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett. Available at: [Link]

  • Rewolinski, M. V., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters. Available at: [Link]

  • Haddach, A. A., et al. (2001). An Efficient Method for the N-Debenzylation of Aromatic Heterocycles. ResearchGate. Available at: [Link]

  • Various Authors. (2014). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Yin, L. (2011). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Engelhard Corporation Technical Paper. Available at: [Link]

  • Wang, D., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, MDPI. Available at: [Link]

  • Bailey, W. F., et al. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Dembinski, R., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Pagliaro, M., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Advanced Synthesis & Catalysis. Available at: [Link]

  • Various Authors. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, MDPI. Available at: [Link]

Sources

How to confirm the regioselectivity of N-substitution on the indazole ring?

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Chemistry. This resource is designed for researchers, medicinal chemists, and process scientists encountering challenges with the regioselective N-substitution of the indazole scaffold. This guide provides in-depth troubleshooting, validated experimental protocols, and expert insights to ensure unambiguous confirmation of your N1 and N2 isomers.

Frequently Asked Questions (FAQs)

Q1: Why is determining N1 vs. N2 regioselectivity in indazoles a persistent challenge?

The indazole ring system possesses two nucleophilic nitrogen atoms, N1 and N2, within its pyrazole substructure. Due to annular tautomerism, the N-H proton can reside on either nitrogen, leading to 1H-indazole and 2H-indazole forms. The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][2][3] However, during N-substitution reactions like alkylation or arylation, both nitrogens can react, often leading to a mixture of N1 and N2 substituted regioisomers. Achieving high regioselectivity is critical as the biological activity of indazole-based drug candidates can differ dramatically between the two isomers.[2][3]

Q2: What are the primary factors that govern the regioselectivity of indazole N-alkylation?

The outcome of an indazole N-alkylation is a delicate interplay of several factors. No single rule applies to all substrates, and a holistic analysis is required:

  • Steric and Electronic Effects of Ring Substituents: The size and electronic nature of substituents on the indazole core significantly influence the reaction's regioselectivity. For instance, bulky substituents at the C7 position can sterically hinder the N1 position, favoring N2 substitution. Conversely, electron-withdrawing groups at C7 (e.g., -NO₂, -CO₂Me) have been shown to confer excellent N2 regioselectivity.[4][5][6]

  • Reaction Conditions (Base & Solvent): The choice of base and solvent system is paramount. A widely cited example is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), which strongly favors the formation of the N1-alkylated product.[4][5][6][7][8] This is often attributed to the formation of a sodium-chelated intermediate. Solvent polarity can also play a role; some studies have noted solvent-dependent regioselectivity when using bases like NaHMDS in THF versus DMSO.[1][4]

  • Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome, although this is often secondary to the base and solvent effects.[4]

  • Thermodynamic vs. Kinetic Control: The N1-substituted indazole is typically the thermodynamically more stable isomer.[1] Reactions that allow for equilibration, sometimes driven by specific reagents or conditions, can favor the N1 product.[1][4] In contrast, conditions that favor kinetic control may lead to a higher proportion of the N2 isomer.[9]

Troubleshooting Guides & Analytical Protocols

This section provides detailed, step-by-step guidance for confirming the regioselectivity of your N-substituted indazole products.

Issue: My initial ¹H NMR spectrum is ambiguous. How can I definitively assign the structure?

Ambiguous ¹H NMR spectra are common, especially without reference compounds for both isomers. A definitive assignment requires more advanced 1D and 2D NMR techniques. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is often the most decisive.[1][7][10]

Workflow for NMR-Based Structure Confirmation

G cluster_0 Initial Analysis cluster_1 Definitive 2D NMR Confirmation cluster_2 Assignment Logic cluster_3 Final Confirmation A Obtain ¹H and ¹³C NMR B Analyze ¹H Chemical Shifts (H3 vs H7) A->B C Run ¹H-¹³C HMBC Experiment B->C D Run ¹H-¹H NOESY/ROESY Experiment C->D Complementary Data E Look for key HMBC correlations: - N1-CH₂ to C7a - N2-CH₂ to C3 C->E F Look for key NOE correlations: - N1-CH₂ to H7 - N2-CH₂ to H3 D->F G Unambiguous N1/N2 Assignment E->G F->G H X-ray Crystallography (If ambiguity persists or for absolute proof) G->H Ultimate Proof

Caption: Workflow for Indazole Regioisomer Assignment.

Protocol 1: Structure Assignment using ¹H-¹³C HMBC

The HMBC experiment detects long-range (typically 2-3 bond) correlations between protons and carbons. For N-alkylated indazoles, the key is to observe the correlation from the protons on the methylene group (or methine for secondary alkyl groups) attached to the nitrogen to the carbons within the indazole core.

Causality: The methylene protons of the N-alkyl group are three bonds away from specific and distinct carbons depending on whether the substitution is at N1 or N2. This spatial relationship provides an unambiguous diagnostic tool.[1][4][7]

  • For an N1-substituted indazole: Expect a ³J correlation between the N1 -CH ₂ protons and the bridgehead carbon C7a . No correlation is typically seen to C3.[1][7]

  • For an N2-substituted indazole: Expect a ³J correlation between the N2 -CH ₂ protons and carbon C3 . No correlation will be observed to C7a.[1][4][7][11]

Caption: Key Diagnostic HMBC Correlations.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a standard NMR sample of your purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Run a standard gradient-selected HMBC experiment (e.g., hsqcedetgpsp on Bruker instruments). Optimize the long-range coupling constant (¹J_CH) delay to ~8-10 Hz to favor the observation of 2-3 bond correlations.

  • Processing: Process the 2D data and carefully analyze the cross-peaks.

  • Analysis:

    • Identify the signal for your N-CH₂ protons in the F2 (¹H) dimension.

    • Trace this signal into the F1 (¹³C) dimension to identify correlated carbons.

    • Reference your ¹³C spectrum to assign the signals for C3 and C7a.

    • Confirm the presence of the N1-CH₂ → C7a or N2-CH₂ → C3 correlation to make a definitive assignment.

Protocol 2: Corroborative Evidence using ¹H-¹H NOESY/ROESY

The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space, regardless of their through-bond connectivity.[12][13][14] This makes it an excellent complementary technique to HMBC for confirming regiochemistry.[10][15]

Causality: The N-alkyl group will be spatially proximate to different protons on the indazole ring depending on the site of substitution.

  • For an N1-substituted indazole: Expect an NOE correlation between the N1 -CH ₂ protons and the H7 proton.

  • For an N2-substituted indazole: Expect an NOE correlation between the N2 -CH ₂ protons and the H3 proton.

Step-by-Step Methodology:

  • Experiment Selection: For small to medium-sized molecules (MW < 700-1200 Da), a 2D NOESY experiment is standard. For medium-sized molecules where the NOE might be close to zero, a 2D ROESY experiment is preferred as the ROE is always positive.[14]

  • Acquisition: Run a standard 2D NOESY or ROESY experiment. A mixing time of 500-800 ms is a good starting point for small molecules.

  • Analysis:

    • Identify the diagonal peaks for your N-CH₂ protons and the aromatic protons H3 and H7.

    • Look for off-diagonal cross-peaks that connect these signals.

    • The presence of a cross-peak between N1-CH₂ and H7 confirms the N1 isomer, while a cross-peak between N2-CH₂ and H3 confirms the N2 isomer.[3][16]

Data Interpretation: Characteristic NMR Chemical Shifts

While not definitive on their own, certain trends in ¹H and ¹³C NMR chemical shifts can provide strong preliminary evidence for isomer assignment. The values below are typical and can vary based on substituents and solvent.

NucleusN1-Isomer (Typical δ ppm)N2-Isomer (Typical δ ppm)Rationale for Difference
H3 More downfield (deshielded)More upfield (shielded)In N2-isomers, the H3 proton is adjacent to the sp² nitrogen of the pyrazole ring, which is less deshielding than the N-substituted nitrogen in the N1-isomer.[17]
H7 More upfield (shielded)More downfield (deshielded)The H7 proton in N2-isomers is deshielded by the lone pair of electrons on the adjacent N1 nitrogen.[17]
C3 ~135 ppm~123 ppmThe C3 carbon resonance is significantly different between the two isomers and serves as a useful diagnostic marker.[18]
C7a VariesVariesWhile the shift varies, its correlation in the HMBC spectrum is the key identifier.

Note: These are general trends. Always consult the literature for compounds with similar substitution patterns.[17][18][19][20]

The Gold Standard: Single-Crystal X-ray Crystallography

When NMR data remains ambiguous, or for absolute, undeniable proof of structure (e.g., for a patent or regulatory filing), single-crystal X-ray crystallography is the definitive method.[16][21][22] It provides a three-dimensional map of the molecule, unequivocally showing the connectivity of all atoms.[23][24]

When to Use X-ray Crystallography:

  • When both N1 and N2 isomers are produced and cannot be separated or assigned.

  • If the molecule lacks key protons for definitive NOE or HMBC analysis (e.g., substitution at C3 and C7).

  • For the structural confirmation of a final lead compound or drug candidate.

References

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]

  • Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20, 7746-7764. Available at: [Link]

  • Yang, Z., Yu, J., & Pan, C. (2022). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. Available at: [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central (PMC) - NIH. Available at: [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Available at: [Link]

  • O’Donovan, D. H., et al. (2021). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Majumdar, D., et al. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. The Chemical Record, 22(11), e202200158. Available at: [Link]

  • OUCI. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. OUCI. Available at: [Link]

  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. Available at: [Link]

  • Vetuschi, C., Ragno, G., Baiocchi, L., & Ridolfi, P. (1989). Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Spectroscopy Letters, 22(4), 493-503. Available at: [Link]

  • Aires-de-Sousa, M., et al. (2002). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 7(9), 682-698. Available at: [Link]

  • Alam, S., & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-186. Available at: [Link]

  • Göker, H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. Available at: [Link]

  • Alkorta, I., et al. (2017). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 22(12), 2097. Available at: [Link]

  • Aires-de-Sousa, M., et al. (2002). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). TfOH-Catalyzed Regioselective N2-Alkylation of Indazoles with Diazo Compounds. RSC Publishing. Available at: [Link]

  • Alam, S., & Keeting, S. (2024). Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. Available at: [Link]

  • Claramunt, R. M., et al. (2016). 13 C NMR of indazoles. ResearchGate. Available at: [Link]

  • Alam, S., & Keeting, S. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]

  • O’Donovan, D. H., et al. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

  • Taha, M., et al. (2021). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules, 26(11), 3121. Available at: [Link]

  • Claramunt, R. M., et al. (1994). A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. ResearchGate. Available at: [Link]

  • Chandramouli, et al. (2012). (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. RSC Publishing. Available at: [Link]

  • Seela, F., & Gumbiowski, R. (1990). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Helvetica Chimica Acta, 73(6), 1659-1666. Available at: [Link]

  • American Chemical Society. (n.d.). Novel Indazole Non-Nucleoside Reverse Transcriptase Inhibitors Using Molecular Hybridization Based on Crystallographic Overlays. ACS Publications. Available at: [Link]

  • University of Missouri. (n.d.). Nuclear Overhauser Effect (NOE). University of Missouri. Available at: [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Ciulla, M., & Jones, A. M. (2014). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert Opinion on Drug Discovery, 9(4), 365-379. Available at: [Link]

  • Taha, M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(15), 4443. Available at: [Link]

  • University of Wisconsin-Madison. (2018). NOESY and ROESY. University of Wisconsin-Madison. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. We understand that maintaining the stability and integrity of your molecules in solution is critical for generating reproducible and reliable data. This document provides in-depth answers to common questions, troubleshooting workflows, and detailed protocols to help you mitigate degradation and ensure the success of your research.

FAQ 1: What are the primary degradation pathways for this compound in solution?

Answer:

Understanding the potential points of failure within a molecule's structure is the first step toward preventing degradation. This compound has two primary functional groups that are susceptible to degradation under common experimental conditions: the ethyl ester and the benzyl ether .

  • Ester Hydrolysis: The most significant and common degradation pathway is the hydrolysis of the ethyl ester at the C3 position.[1] This reaction, which can be catalyzed by acid or base, cleaves the ester bond to yield the corresponding carboxylic acid and ethanol.[2][3] The presence of water in the solvent system is a key requirement for this degradation to occur.[1] Basic hydrolysis, also known as saponification, is typically irreversible and proceeds to completion, while acidic hydrolysis is a reversible equilibrium reaction.[2][3][4]

  • Benzyloxy Group Cleavage: The benzyloxy (benzyl ether) group at the C5 position is generally more stable than the ester. However, it is not entirely inert. This group is susceptible to cleavage under strong acidic conditions or through catalytic hydrogenolysis (e.g., using Palladium on carbon with a hydrogen source).[5] While less common in typical aqueous buffers, exposure to harsh acidic reagents during a workup or specific experimental step can lead to its removal.

  • Indazole Ring Instability: The indazole core itself is a stable aromatic system.[6] However, like many heterocyclic compounds, it can be susceptible to photodegradation or oxidation under specific conditions, such as prolonged exposure to high-energy light or the presence of strong oxidizing agents.[7][8][9]

Below is a diagram highlighting the molecule's structure and its most labile bonds.

Caption: Key sites of potential degradation on the molecule.

The primary degradation reaction via ester hydrolysis is illustrated below.

Hydrolysis Parent Ethyl 5-(benzyloxy)-1H- indazole-3-carboxylate Degradant 5-(Benzyloxy)-1H-indazole- 3-carboxylic Acid Parent->Degradant H₂O (Acid or Base) Ethanol Ethanol Parent->Ethanol H₂O (Acid or Base)

Caption: The primary hydrolytic degradation pathway.
FAQ 2: How does pH affect the stability of the compound in aqueous solutions?

Answer:

The pH of the aqueous medium is the most critical factor governing the stability of this compound due to its direct influence on the rate of ester hydrolysis.[1]

  • Acidic Conditions (pH < 4): In the presence of a strong acid catalyst, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[10] While this acid-catalyzed hydrolysis occurs, the reaction is an equilibrium, meaning it may not proceed to completion if water is not in large excess.[2][3]

  • Neutral to Slightly Acidic Conditions (pH 4-7): This range is generally where the ester exhibits its maximum stability. The rates of both acid- and base-catalyzed hydrolysis are at their minimum. For many ester-containing compounds, the point of maximum stability is often found between pH 3 and 5.[11]

  • Basic Conditions (pH > 8): Under basic (alkaline) conditions, the ester undergoes saponification.[4] The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which drives the reaction to completion.[3][4] The rate of degradation typically increases significantly as the pH becomes more alkaline.[11]

Data Summary: Expected pH-Dependent Stability

pH RangeCatalystPrimary MechanismExpected StabilityKey Considerations
< 4 H⁺Acid-Catalyzed HydrolysisModerate to LowReversible reaction, but degradation can be significant.
4 - 7 MinimalUncatalyzed HydrolysisHighest Optimal pH range for experimental work in aqueous buffers.
> 8 OH⁻Base-Catalyzed Hydrolysis[4]Very Low Irreversible and often rapid degradation. Avoid for storage.

For critical experiments, we strongly recommend performing a preliminary pH stability study to determine the optimal buffer conditions for your specific assay.

FAQ 3: What are the recommended solvent and storage conditions for stock solutions?

Answer:

Proper preparation and storage of stock solutions are paramount to prevent premature degradation and ensure the accuracy of your experimental concentrations.

Recommended Solvents: To minimize hydrolysis, the ideal solvent for a long-term stock solution is a dry (anhydrous), aprotic solvent . The key is to eliminate water from the equation.[12]

  • Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous N,N-Dimethylformamide (DMF).

  • Avoid: Protic solvents like methanol, ethanol, or water for long-term storage. Even reagent-grade alcohols contain trace amounts of water that can lead to slow hydrolysis over time. If a protic solvent must be used, it should be of the highest possible anhydrous grade.

Storage Temperature: Chemical reactions, including degradation, are accelerated by temperature.[1] Therefore, storing solutions at low temperatures is crucial.

  • Short-Term (1-2 weeks): Store at 2-8°C.

  • Long-Term (>2 weeks): Store at -20°C or, ideally, -80°C.

Best Practices for Storage:

  • Use Anhydrous Solvents: Purchase high-quality anhydrous solvents and handle them properly to prevent moisture absorption from the atmosphere.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots. This avoids repeated freeze-thaw cycles, which can introduce moisture into the main stock solution.

  • Inert Atmosphere: For maximum protection, especially for very long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and moisture.

  • Proper Sealing: Use vials with high-quality, tight-fitting caps (e.g., PTFE-lined screw caps) to prevent solvent evaporation and moisture ingress.

FAQ 4: Is the compound sensitive to light or oxygen?

Answer:

Yes, there is a potential for sensitivity to both light and oxygen, which should be addressed to ensure maximum stability.

  • Photosensitivity: Indazole and related heterocyclic systems can be susceptible to photodegradation, potentially leading to rearrangements or decomposition upon exposure to high-energy light (particularly UV light).[7][8] The UV-Vis absorbance spectrum of your compound can help identify the wavelengths it absorbs, which are the ones most likely to cause photodegradation.[13]

  • Oxidative Instability: The benzylic position (the -CH₂- group in the benzyloxy moiety) is susceptible to oxidation.[14] Additionally, the electron-rich indazole ring system could be a target for oxidative degradation.[9] While this is often a slower process than hydrolysis, it can become significant over long-term storage or in the presence of oxidizing agents or reactive oxygen species.

Protective Measures:

  • Light Protection: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light. Conduct experimental manipulations in a timely manner, avoiding prolonged exposure to direct laboratory light.

  • Oxygen Protection (Use of Antioxidants): To mitigate oxidative degradation, consider adding a small amount of an antioxidant to your stock solution. Antioxidants work by neutralizing free radicals that initiate and propagate oxidative chain reactions.[15][16][17]

    • Common Choices: Butylated hydroxytoluene (BHT) or Vitamin E (α-tocopherol) are common free-radical scavengers used at low concentrations (e.g., 0.01-0.1%).

    • Important: Always run a control experiment to ensure the chosen antioxidant does not interfere with your specific biological or chemical assay.

FAQ 5: I'm observing a loss of my compound in my aqueous assay buffer. What troubleshooting steps should I take?

Answer:

This is a common issue when transitioning from a stable, anhydrous stock solution to an aqueous experimental environment. The following troubleshooting workflow can help you diagnose and solve the problem.

Troubleshooting start Compound Instability Observed in Aqueous Buffer check_pH 1. Verify Buffer pH Is it within the optimal range (4-7)? start->check_pH fresh_sol 2. Prepare Fresh Dilutions Use a fresh aliquot of frozen, anhydrous stock for each experiment. check_pH->fresh_sol time_course 3. Quantify Degradation Rate Run an HPLC time-course (e.g., T=0, 1h, 4h, 8h) to measure compound loss. fresh_sol->time_course is_rapid Is degradation >10% over the experiment's duration? time_course->is_rapid mitigate 4. Implement Mitigation Strategy is_rapid->mitigate Yes end_ok Problem Solved: Proceed with Optimized Protocol is_rapid->end_ok No strategy1 a) Reduce Incubation Time Shorten the assay duration if possible. mitigate->strategy1 strategy2 b) Lower Temperature Run the assay at a lower temperature (e.g., 4°C). mitigate->strategy2 strategy3 c) Adjust Buffer Re-evaluate buffer pH or composition. mitigate->strategy3

Caption: A logical workflow for troubleshooting compound stability issues.
FAQ 6: How can I analytically monitor the stability of my compound?

Answer:

The most reliable method for monitoring the stability of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[11][13] This technique allows you to separate the parent compound from its more polar hydrolysis product, the carboxylic acid, and quantify each species.

Key Features of an HPLC Stability-Indicating Method:

  • Separation: The method must achieve baseline resolution between the parent compound peak and the peak of its primary degradant.

  • Quantification: By integrating the peak areas, you can calculate the percentage of the parent compound remaining over time.

  • Detection: The indazole ring provides a strong UV chromophore, making UV detection (e.g., at 254 nm or a wavelength of maximum absorbance) highly suitable.

Hypothetical HPLC Data

CompoundExpected Retention Time (min)Key Characteristic
Parent Compound (Ethyl Ester)~8.5More hydrophobic, longer retention.
Hydrolysis Degradant (Carboxylic Acid)~5.2More hydrophilic (polar), shorter retention.
(Note: These are illustrative values. Actual retention times will depend on the specific column, mobile phase, and gradient used.)

Consolidated Experimental Protocols

Protocol 1: Preparation and Storage of a Concentrated Stock Solution

Objective: To prepare a stable, high-concentration stock solution for long-term storage.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (spectroscopic or HPLC grade)

  • 2 mL amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Argon or Nitrogen gas (optional)

Procedure:

  • Accurately weigh the desired amount of the solid compound into a clean, dry vial.

  • Using a calibrated pipette, add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Vortex the vial until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

  • (Optional) Gently flush the headspace of the vial with argon or nitrogen gas for 10-15 seconds to displace air and moisture.

  • Immediately cap the vial tightly.

  • Label the vial clearly with the compound name, concentration, solvent, and date.

  • Dispense into smaller, single-use aliquots in separate amber vials.

  • Store all aliquots at -80°C.

Protocol 2: Conducting a Preliminary pH Stability Study

Objective: To determine the rate of degradation in different aqueous buffers.

Materials:

  • 10 mM stock solution of the compound in DMSO.

  • A set of buffers (e.g., pH 4.0 Acetate, pH 7.4 Phosphate, pH 9.0 Carbonate).

  • HPLC system with a C18 column.

Procedure:

  • Prepare a working solution of your compound in each buffer by diluting the DMSO stock. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).

  • Immediately after preparation (T=0), inject a sample from each buffer onto the HPLC to get a baseline reading.

  • Incubate the remaining solutions at your experimental temperature (e.g., room temperature or 37°C), protected from light.

  • At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), inject another sample from each buffer onto the HPLC.

  • For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample ((Peak Area at T=x / Peak Area at T=0) * 100).

  • Plot the percent remaining versus time for each pH to visualize the stability profile.

Protocol 3: Analytical Monitoring by RP-HPLC

Objective: To separate and quantify the parent compound and its primary hydrolysis degradant.

Example HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B over 1 minute, and re-equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

(Note: This is a starting point. The method must be optimized for your specific instrument and requirements to ensure adequate separation.)

References
  • Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
  • Wikipedia. (n.d.). Ester hydrolysis.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.
  • Martin, R. B. (n.d.). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. ACS Publications.
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
  • ResearchGate. (2025). Photoreaction of Indazole Metastable-State Photoacid.
  • Pharmapproach. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.
  • BenchChem. (2025). A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. (2025). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.
  • PubMed Central. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • PubMed. (n.d.). Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection.
  • Pharmaceutical Technology. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
  • ResearchGate. (2025). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper.
  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
  • PubMed. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective.
  • BenchChem. (n.d.). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
  • ResearchGate. (n.d.). Oxidation and Antioxidants in Organic Chemistry and Biology.
  • Journal of Food Science and Technology. (2019). The importance of antioxidants and place in today's scientific and technological studies.
  • YouTube. (2025). How Do Antioxidants Work At A Molecular Level? - Chemistry For Everyone.
  • Wikipedia. (n.d.). Benzyl group.
  • YouTube. (2025). What Are Antioxidants For Polymers? - Chemistry For Everyone.
  • NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • NIH. (n.d.). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products.

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Resolving ambiguous peaks in the NMR spectrum of indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with indazole derivatives. This guide is designed to provide expert-level insights and practical, field-proven solutions for resolving common and complex ambiguities encountered in the NMR spectra of these important heterocyclic compounds.

The unique electronic structure of the indazole scaffold, particularly its propensity for tautomerism and the formation of N-1 and N-2 substituted isomers, frequently leads to complex and overlapping NMR spectra.[1][2][3] This guide provides a systematic approach to spectral deconvolution, moving from simple experimental adjustments to advanced multi-dimensional NMR techniques and computational verification.

Troubleshooting Guide & Experimental Protocols

This section addresses specific, frequently encountered challenges in a direct question-and-answer format. Each answer provides not just a protocol, but the underlying scientific reasoning to empower your experimental choices.

Question 1: My aromatic proton signals are severely overlapped in the ¹H NMR spectrum. What is my first course of action?

Answer: Overlapping aromatic signals are a common issue. Before resorting to complex 2D NMR, a simple and effective first step is to modify the chemical environment of your sample by changing the deuterated solvent. This can often induce differential chemical shifts, resolving the overlap.

Causality: Aromatic Solvent-Induced Shifts (ASIS) occur because different solvents, particularly aromatic ones like benzene-d₆, interact non-uniformly with the solute. These specific interactions (e.g., π-stacking) alter the local magnetic field experienced by each proton, leading to changes in their chemical shifts. Protons in different spatial orientations relative to the solute's functional groups will experience different degrees of shielding or deshielding, effectively "spreading out" the crowded signals.

Experimental Protocol: Solvent Titration Study

  • Sample Preparation: Prepare identical, moderately concentrated solutions of your indazole derivative (e.g., 5-10 mg) in 0.6 mL of at least three different deuterated solvents. A recommended starting set is:

    • Chloroform-d (CDCl₃) - A relatively non-polar standard.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆) - A polar, hydrogen-bond accepting solvent.[1][4]

    • Benzene-d₆ or Toluene-d₈ - An aromatic solvent capable of inducing significant ASIS.

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical conditions (temperature, sweep width, number of scans).

  • Analysis: Compare the aromatic regions of the spectra. Look for the solvent system that provides the best peak dispersion. Even minor changes can simplify spin system analysis or reveal previously hidden couplings.

Data Presentation: Expected Solvent-Induced Shifts

Table 1: Illustrative ¹H NMR Chemical Shift (δ, ppm) Variations for a Hypothetical 3-Substituted Indazole in Different Solvents.

ProtonCDCl₃DMSO-d₆Benzene-d₆
H-47.85 (d)7.95 (d)7.60 (d)
H-57.30 (t)7.40 (t)7.10 (t)
H-67.50 (t)7.65 (t)7.25 (t)
H-78.10 (d)8.25 (d)7.90 (d)

Note: Data is hypothetical to illustrate the principle. Actual shifts are structure-dependent.

Question 2: My synthesis yielded a mixture of N-1 and N-2 substituted isomers. How can I unambiguously assign the structure of each?

Answer: Distinguishing between N-1 and N-2 isomers is a critical and frequent challenge. The most robust method involves using through-bond heteronuclear correlation NMR experiments, specifically Heteronuclear Multiple Bond Correlation (HMBC). This technique provides definitive evidence of connectivity between protons and carbons over two to three bonds.

Causality: The key to distinguishing N-1 and N-2 isomers lies in identifying long-range correlations from a unique proton to carbons deep within the heterocyclic core. In N-1 substituted indazoles, the substituent's protons will show a correlation to C-7a, whereas in N-2 isomers, they will correlate to C-3.[2][3] Additionally, ¹H-¹⁵N HMBC is exceptionally powerful, as the nitrogen chemical shifts are highly sensitive to the substitution pattern.[5][6]

Workflow for Isomer Differentiation

G cluster_0 Start: Isomeric Mixture cluster_1 HMBC Analysis cluster_2 Assignment Start Acquire ¹H, ¹³C, and HMBC Spectra Decision Observe correlations from substituent's α-protons (e.g., N-CH₂) Start->Decision N1_Path Correlation to C-7a? Decision->N1_Path Yes N2_Path Correlation to C-3? Decision->N2_Path No Result_N1 Structure is N-1 Isomer N1_Path->Result_N1 Result_N2 Structure is N-2 Isomer N2_Path->Result_N2

Caption: Workflow for N-1/N-2 Isomer Assignment using HMBC.

Experimental Protocol: 2D HMBC Acquisition

  • Sample Preparation: Use a sample with good signal-to-noise in a suitable solvent (e.g., DMSO-d₆ is often excellent for indazoles).[7]

  • Acquisition:

    • Acquire a standard gradient-selected HMBC (gHMBC) experiment.

    • Set the long-range coupling constant (d2 or CNST parameter) to optimize for ²JCH and ³JCH correlations. A value of 8-10 Hz is a standard starting point.[5]

  • Data Processing & Analysis:

    • Process the 2D spectrum with appropriate window functions (e.g., sine-bell).

    • Identify the cross-peaks corresponding to the protons on the substituent (e.g., the N-CH₂ group).

    • Trace their correlations in the indirect dimension (¹³C). A correlation to the C-7a signal (typically ~140 ppm) confirms N-1 substitution. A correlation to the C-3 signal (can vary, but often ~135-145 ppm) confirms N-2 substitution.[3]

    • For ultimate confirmation: If available, run a ¹H-¹⁵N HMBC. The correlation pattern to the two distinct nitrogen signals provides irrefutable proof of the substitution site.[6][8]

Question 3: I have assigned the spin systems using COSY, but I cannot determine the regiochemistry of substituents on the benzene ring. What experiment should I use?

Answer: When through-bond coupling information from COSY is insufficient to assign regiochemistry, you must use a through-space correlation technique. The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are the methods of choice.[9][10]

Causality: The Nuclear Overhauser Effect (NOE) is a phenomenon of spin relaxation that occurs between nuclei that are close in space (< 5 Å), irrespective of whether they are connected by chemical bonds.[10] By observing an NOE correlation between a proton on a substituent and a specific proton on the indazole ring, you can definitively establish their spatial proximity and thus the substituent's position.

Experimental Protocol: 2D NOESY for Regiochemical Assignment

  • Sample Preparation: Ensure the sample is free of paramagnetic impurities, which can quench the NOE effect. Degassing the sample by bubbling an inert gas (N₂ or Ar) through the solution for several minutes can improve results.

  • Acquisition:

    • Choose between NOESY and ROESY. For small to medium-sized molecules like most indazole derivatives, ROESY can be more reliable as the ROE is always positive, avoiding the potential for zero-crossing effects that can occur in NOESY.[10]

    • Acquire a phase-sensitive 2D NOESY or ROESY spectrum.

    • The crucial parameter is the mixing time (d8 or p15). This is the period during which the NOE builds up. Start with a mixing time of ~500-800 ms for small molecules. It may be necessary to run a series of experiments with different mixing times to optimize the signal.[10]

  • Data Analysis:

    • Look for cross-peaks between protons on your substituent (e.g., -OCH₃) and protons on the indazole's benzene ring (H-4, H-5, H-6, H-7).

    • For example, an NOE between a methoxy group's protons and H-4 would confirm substitution at C-5 (or C-3, depending on the core structure), as these protons would be spatially adjacent.

Logical Diagram: Using NOE for Assignment

G Start Ambiguous Regiochemistry (e.g., 5- or 6-substituted) Experiment Acquire 2D NOESY/ROESY Start->Experiment Analysis Analyze Cross-Peaks from Substituent Protons (e.g., -OCH₃) Experiment->Analysis Result1 NOE to H-4 observed Analysis->Result1 Path A Result2 NOE to H-7 observed Analysis->Result2 Path B Conclusion1 Confirms 5-Substitution Result1->Conclusion1 Conclusion2 Confirms 6-Substitution Result2->Conclusion2

Caption: Decision process for regiochemical assignment using NOESY.

Frequently Asked Questions (FAQs)

Q1: What is indazole tautomerism and how does it affect my NMR spectrum? A1: Indazole can exist in two tautomeric forms, 1H-indazole and 2H-indazole, where the N-H proton resides on N1 or N2, respectively.[2] In solution, the 1H-tautomer is generally the more stable and predominant form.[7] However, the presence of a minor tautomer or slow exchange between forms can lead to peak broadening or the appearance of minor sets of signals. The best way to study tautomerism is often through ¹⁵N NMR, as the nitrogen chemical shifts are highly indicative of the proton's location.[5]

Q2: Can computational chemistry help me assign my spectrum? A2: Absolutely. Predicting NMR chemical shifts using quantum chemical calculations (typically Density Functional Theory, DFT, with the GIAO method) has become a powerful and accessible tool.[6][11] By calculating the theoretical spectra for all possible isomers or tautomers, you can compare the predicted shifts to your experimental data. A good match provides strong evidence for a particular structure. This is especially useful for distinguishing between complex isomers where experimental data alone may be ambiguous.[12][13]

Q3: My N-H proton signal is very broad or not visible. Why? A3: The N-H proton of an indazole is acidic and can undergo chemical exchange with trace amounts of water in the solvent or with other molecules. This exchange process can occur on a timescale that is intermediate relative to the NMR experiment, leading to significant signal broadening. Sometimes, the peak is broadened into the baseline and becomes undetectable. Using a very dry solvent (e.g., from a sealed ampoule) and running the experiment at a lower temperature can sometimes sharpen this signal.

Q4: What is the best all-around 2D NMR experiment to run if I have limited instrument time? A4: If you can only run one or two experiments, the combination of a ¹H-¹H COSY and a ¹H-¹³C HMBC is arguably the most powerful. The COSY will delineate all the proton-proton coupling networks (spin systems).[14] The HMBC will then allow you to piece these fragments together by showing longer-range connections between protons and carbons, simultaneously confirming carbon assignments and revealing the overall molecular skeleton.[5][15]

References
  • Claramunt, R. M., et al. (1990). A ¹³C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Doğanç, F. & Göker, A. H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. ResearchGate. Available at: [Link]

  • Elguero, J., et al. (1995). ¹³C NMR of indazoles. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Fruchier, A., et al. (1990). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. ResearchGate. Available at: [Link]

  • Claramunt, R. M., et al. (2006). A ¹H, ¹³C and ¹⁵N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry. Available at: [Link]

  • Alguero, M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Liu, Z., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • Ishii, Y., et al. (2001). ¹H detected ¹H,¹⁵N correlation spectroscopy in rotating solids. Journal of Magnetic Resonance. Available at: [Link]

  • Merrill, A. T., et al. (2023). NMR Prediction with Computational Chemistry. ResearchGate. Available at: [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the ¹H-¹H spatial proximity. Nanalysis. Available at: [Link]

  • Saghdani, N., et al. (2024). Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents. ResearchGate. Available at: [Link]

  • Decatur, J. (2018). NOESY and ROESY. Vassar College. Available at: [Link]

  • Goker, A. H., et al. (2007). Synthesis of Novel N1 and N2 Indazole Derivatives. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data… Part 1. ACD/Labs. Available at: [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. University of Missouri-St. Louis. Available at: [Link]

  • Kay, L. E., et al. (1992). Improved resolution in ¹H-detected ¹H-¹⁵N correlation experiments. Journal of Magnetic Resonance. Available at: [Link]

  • Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in 1H NMR spectra?. Chemistry Stack Exchange. Available at: [Link]

  • Alkorta, I., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]

  • University of Arizona. (n.d.). Types of 2D NMR. University of Arizona. Available at: [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. Available at: [Link]

  • Lopez, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Sarotti, A. M. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry. Available at: [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure?. ResearchGate. Available at: [Link]

  • ResearchGate. (2007). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Available at: [Link]

  • NMRCloud. (n.d.). Simulate and predict NMR spectra. NMRCloud. Available at: [Link]

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Technical Support Center: Enhancing the Biological Potency of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support resource for researchers focused on the lead optimization of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate. This guide is designed to provide practical, experience-driven insights into common challenges and strategic modifications aimed at enhancing the biological potency of this promising indazole scaffold. Our approach is rooted in established medicinal chemistry principles to help you navigate the iterative cycle of design, synthesis, and testing with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experimental workflow, from synthesis to biological evaluation.

Part 1: Synthetic Chemistry & Modification Hurdles

Q1: My N-alkylation of the indazole ring is yielding a mixture of N1 and N2 isomers. How can I improve regioselectivity?

A: This is the most common challenge in indazole chemistry, arising from the annular tautomerism of the indazole proton. The ratio of N1 to N2 substitution is highly dependent on reaction conditions.

  • Causality & Rationale: The thermodynamically more stable 1H-tautomer is generally favored, but the reaction can proceed through either nitrogen's lone pair. The choice of base, solvent, and electrophile dictates the outcome. Sterically bulky bases and electrophiles tend to favor the less hindered N1 position. Polar aprotic solvents (like DMF or THF) often favor N1 alkylation, while polar protic solvents can lead to mixtures.

  • Troubleshooting Steps:

    • Base Selection: Switch from strong, small bases (e.g., NaH) to milder, bulkier bases. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF are excellent starting points for favoring N1 alkylation.

    • Solvent Effects: Ensure your solvent is anhydrous. Polar aprotic solvents like DMF, THF, or acetonitrile are generally preferred for N1 selectivity.

    • Protecting Group Strategy: For complete control, consider a protecting group strategy. Acylation at N1 (e.g., with acetyl chloride) followed by your desired modification and subsequent deprotection can isolate the N1 isomer.

    • Temperature Control: Running the reaction at lower temperatures after deprotonation can sometimes improve selectivity by favoring the kinetic product.

Q2: I'm struggling to hydrolyze the C3-ethyl ester to the carboxylic acid. The reaction is either incomplete or I'm seeing decomposition of my starting material.

A: Saponification of the ester is a crucial step, as the resulting carboxylic acid is a key intermediate for amide coupling and bioisostere synthesis. The indazole scaffold can be sensitive to harsh conditions.

  • Causality & Rationale: Standard hydrolysis conditions using strong NaOH or KOH at high temperatures can lead to side reactions or degradation. A milder, more controlled approach is necessary.

  • Troubleshooting Steps:

    • Milder Base: Use lithium hydroxide (LiOH) instead of NaOH or KOH. LiOH is highly effective and generally requires milder conditions.

    • Solvent System: A mixture of THF and water (e.g., 3:1 or 2:1) is ideal. THF ensures the solubility of the starting material, while water is necessary for the hydrolysis. Methanol can also be used as a cosolvent.

    • Temperature: Begin the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is slow, gentle warming to 40-50°C should be sufficient. Avoid refluxing.

    • Work-up: After the reaction is complete, carefully acidify the mixture with cold 1N HCl to protonate the carboxylate and precipitate the product. Ensure the pH is acidic (~2-3) before extraction.

Q3: My amide coupling reaction between the indazole-3-carboxylic acid and an amine has a low yield. What are the common pitfalls?

A: Amide bond formation is a robust reaction, but yields can suffer from poor activation, side reactions, or purification issues. Given that indazole-3-carboxamides have shown significant biological activity, optimizing this step is critical.[1][2][3]

  • Causality & Rationale: Incomplete activation of the carboxylic acid, side reactions involving the activating agents, or poor nucleophilicity of the amine can all lead to low yields.

  • Troubleshooting Steps:

    • Coupling Reagents: If standard HATU/DIPEA is failing, consider other coupling agents. HOBt/EDC is a classic, cost-effective alternative. For sterically hindered amines, COMU or T3P® can be more effective.

    • Reaction Conditions: Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Argon).

    • Order of Addition: Activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine. This pre-activation step can significantly improve yields.

    • Base Stoichiometry: Use a non-nucleophilic base like DIPEA or N-methylmorpholine. Typically, 2-3 equivalents are used. Excess base can sometimes cause epimerization if your amine has a stereocenter.

Q4: I want to modify the C5-position. How can I safely remove the benzyl ether without affecting the rest of the molecule?

A: The C5-benzyloxy group is a stable protecting group, but its removal unmasks a phenol (5-hydroxy group), which is an excellent handle for introducing diversity.

  • Causality & Rationale: The primary method for O-debenzylation is catalytic hydrogenation. This method is typically clean and high-yielding, as it uses mild conditions that are orthogonal to most other functional groups on your scaffold.

  • Troubleshooting Steps:

    • Catalyst: Palladium on carbon (10% Pd/C) is the standard catalyst. Use a loading of 5-10 mol%.

    • Hydrogen Source: Hydrogen gas (H₂) at atmospheric pressure is usually sufficient. If the reaction is slow, you can increase the pressure to 50 psi. Alternatively, for labs not equipped for hydrogenation, transfer hydrogenation using a source like ammonium formate or 1,4-cyclohexadiene is a very effective and safe option.

    • Solvent: Methanol or ethanol are excellent solvent choices.

    • Monitoring: The reaction can be easily monitored by TLC or LC-MS for the disappearance of the starting material. Upon completion, the catalyst is simply filtered off.

Part 2: Biological Potency & Structure-Activity Relationship (SAR)

Q5: I've successfully synthesized the carboxylic acid from the ethyl ester, but the biological potency decreased. Why would this happen and what should I do next?

A: This is a common and informative result in lead optimization. The switch from a neutral ester to an ionizable carboxylic acid drastically changes the molecule's physicochemical properties.

  • Causality & Rationale:

    • Cell Permeability: The negatively charged carboxylate at physiological pH can significantly reduce the molecule's ability to cross cell membranes, which is critical for activity in cell-based assays. The neutral ester is more lipophilic and permeable.

    • Target Interaction: While the acid may form a key hydrogen bond or ionic interaction with the target, the original ester might have been fitting into a hydrophobic pocket where the charged acid is now disfavored.

    • ADME Properties: Carboxylic acids can be substrates for efflux transporters and often have higher plasma clearance, which is not ideal for in vivo applications.[4]

  • Strategic Next Steps:

    • Bioisosteric Replacement: This is the classic strategy. Replace the carboxylic acid with a group that mimics its acidic properties but has better permeability and metabolic stability. The most common replacement is a tetrazole , which has a similar pKa but is more lipophilic and metabolically robust.[5][6] Other options include hydroxamic acids or N-acylsulfonamides.

    • Amide Scan: Use the carboxylic acid as a handle to synthesize a library of amides. This explores new interactions and restores the neutral, more permeable state of the molecule. Structure-activity relationship studies have shown that the nature of the amide substituent is critical for the potency of indazole-3-carboxamides.[1][2][3]

    • Re-esterification: Prepare a small library of different esters (e.g., methyl, isopropyl, cyclobutyl) to probe the size and nature of the hydrophobic pocket.

Q6: What are the most promising modifications to the C3-position to explore new SAR and increase potency?

A: The C3-position is a critical vector for establishing potent and selective interactions. Moving beyond the simple ester is key.

  • Rationale: The C3-substituent points out from the core scaffold and is often responsible for the primary interactions that determine potency and selectivity.

  • Recommended Modifications:

    • Amide Library: As mentioned, this is the highest priority. Synthesize a diverse set of amides using primary and secondary amines. Include small alkyl amines, cyclic amines (e.g., piperidine, morpholine), and substituted anilines. SAR studies on similar scaffolds have shown that the regiochemistry of the amide linker (-CONH- vs. -NHCO-) can be critical for activity, with indazole-3-carboxamides often requiring the -CONH-Ar orientation for optimal potency.[1][2]

    • Bioisosteres: If an acidic group is hypothesized to be important, create tetrazole or hydroxamic acid analogues.[5]

    • Ketones: Reaction of the ester with a Grignard reagent can yield ketones, introducing different geometries and hydrogen bond acceptors.

Core Experimental Protocols

These are generalized, robust procedures that should serve as a reliable starting point for your syntheses.

Protocol 1: Saponification of this compound

  • Dissolution: Dissolve the starting ester (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (3:1, ~0.1 M concentration).

  • Addition of Base: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate, the product acid should have a much lower Rf) or LC-MS. If the reaction is slow, warm gently to 40°C.

  • Quenching & Acidification: Once the starting material is consumed, cool the reaction mixture to 0°C in an ice bath. Slowly add 1N HCl solution dropwise with vigorous stirring until the pH of the aqueous phase is ~2-3. A white precipitate should form.

  • Extraction: Extract the mixture with Ethyl Acetate (3x volumes).

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be used in the next step without further purification.

Protocol 2: HATU-Mediated Amide Coupling

  • Setup: To a flame-dried round-bottom flask under a Nitrogen atmosphere, add the 5-(benzyloxy)-1H-indazole-3-carboxylic acid (1.0 eq) and anhydrous DMF (~0.2 M).

  • Reagent Addition: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 20 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2-16 hours. Monitor progress by LC-MS.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography on silica gel.

Protocol 3: Regioselective N1-Alkylation

  • Setup: To a flask, add this compound (1.0 eq) and anhydrous DMF (~0.2 M).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq).

  • Electrophile Addition: Add the alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq).

  • Reaction: Stir the mixture at room temperature (or warm to 50°C if needed) for 4-24 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Pour the reaction mixture into water and extract with Ethyl Acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography to isolate the N1-alkylated product.

Data & SAR Insights

Effective lead optimization relies on systematically analyzing how structural changes impact biological activity and physicochemical properties.

Table 1: Physicochemical Properties of Common Carboxylic Acid Bioisosteres

BioisostereRepresentative StructureTypical pKaGeneral Lipophilicity (vs. COOH)Key Features
Carboxylic Acid-COOH4-5BaselineOften highly active but can have poor cell permeability and PK properties.[4]
Tetrazole-CN₄H~4.5-5More LipophilicExcellent replacement. Improves metabolic stability and oral bioavailability.[5][6]
Hydroxamic Acid-CONHOH8-9More LipophilicModerately acidic. Strong metal chelator. Can serve as a bioisostere.[5]
N-Acylsulfonamide-CONHSO₂R4-6Varies with RAcidity is tunable based on the 'R' group. Can improve properties over a simple acid.

Table 2: Hypothetical SAR Data for C3-Amide Modifications (This data is illustrative, based on common trends observed for indazole-3-carboxamides)[1][2][3]

Compound IDR Group (at C3-Amide)Target IC₅₀ (nM)Cell-based EC₅₀ (nM)Notes
Parent Ester -OEt5,200>10,000Starting point; weak activity.
Acid-01 -OH4,800>10,000No improvement in cell potency, likely due to poor permeability.
Amide-01 -NH-CH₃1,5004,500Simple amide shows modest improvement.
Amide-02 -NH-(4-fluorophenyl)85250Aromatic substitution is well-tolerated and improves potency.
Amide-03 -N(CH₃)₂8,000>10,000Tertiary amide is inactive; suggests a requirement for the N-H hydrogen bond donor.
Amide-04 Morpholin-4-yl250900Cyclic amine shows good activity, indicating a defined pocket.

Visualized Workflows & Logic

Diagram 1: Key Modification Sites on the Core Scaffold

Caption: Key modification sites on the indazole scaffold.

Diagram 2: Workflow for Modifying the C3-Ester Group

G start Ethyl 5-(benzyloxy)-1H- indazole-3-carboxylate hydrolysis Saponification (LiOH) [Protocol 1] start->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid amide Amide Library Synthesis (HATU Coupling) [Protocol 2] acid->amide bioisostere Bioisostere Synthesis (e.g., Tetrazole) acid->bioisostere potency_test_1 Test for Biological Potency acid->potency_test_1 Assess activity of the acid potency_test_2 Test for Biological Potency amide->potency_test_2 Screen diverse amides potency_test_3 Test for Biological Potency bioisostere->potency_test_3 Compare with acid/ester

Caption: Decision workflow for C3-position modifications.

Diagram 3: Troubleshooting Low Biological Potency

G start New Analog Shows Low Potency q1 Is the compound stable in assay buffer? start->q1 q2 Is cell permeability a likely issue? q1->q2 Yes sol Improve solubility: - Add solubilizing groups - Formulate with DMSO/co-solvents q1->sol No q3 Was the modification sterically or electronically disfavored? q2->q3 No perm Improve permeability: - Reduce polar surface area - Mask charged groups (e.g., acid -> ester/amide) - Bioisosteric replacement q2->perm Yes sar Rational SAR: - Synthesize smaller/larger analogs - Probe electronic effects (e.g., EWG vs. EDG) - Consider target-based design q3->sar Yes end Iterate Design sol->end perm->end sar->end

Caption: A logical decision tree for troubleshooting poor activity.

References

  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available at: [Link]

  • Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 931-935. Available at: [Link]

  • Patsnap. (2024). What is the role of bioisosterism in drug design? Patsnap Synapse.
  • Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers | Request PDF. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry. Available at: [Link]

  • De Vrieze, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. Retrieved January 20, 2026, from [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(27), 16431-16441. Available at: [Link]

  • Benchchem. (n.d.). Overcoming regioselectivity issues in indazole synthesis. Benchchem.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central. Retrieved January 20, 2026, from [Link]

  • Patsnap. (2024). What is the process of lead optimization? Patsnap Synapse.

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Validation & Comparative

Comparing the bioactivity of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate with other indazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Bioactivity of Indazole Derivatives, Centered on the Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate Scaffold

Introduction: The Privileged Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, stands as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile core for designing ligands that interact with a wide array of biological targets.[1] Consequently, indazole-containing molecules exhibit a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2][3] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole motif, cementing its importance in drug development.[4]

This guide provides a comparative analysis of the bioactivity of various indazole derivatives. While specific experimental data for this compound is not extensively available in public-domain literature, we will use its structure as a focal point to explore the well-documented bioactivities of related indazole-3-carboxylates and 5-substituted indazoles. By examining the structure-activity relationships (SAR) of its chemical neighbors, we can build a predictive framework for its potential efficacy and guide future research endeavors. Our analysis will be grounded in experimental data from peer-reviewed studies, providing researchers and drug development professionals with a robust resource for their work.

The Focal Compound: this compound

The structure of this compound combines three key features that are significant in medicinal chemistry: the indazole core, an ethyl carboxylate group at the 3-position, and a benzyloxy substituent at the 5-position.

  • Indazole-3-Carboxamide/Carboxylate Moiety: The functional group at the 3-position is critical for activity. Indazole-3-carboxamides, for instance, have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which is crucial for mast cell function and inflammatory responses.[5] This highlights the importance of the specific regiochemistry at this position for bioactivity.[5]

  • Substitution at the 5-Position: Modifications at this position can significantly influence the compound's interaction with target proteins. The benzyloxy group is a relatively bulky, lipophilic substituent that can engage in hydrophobic and aromatic interactions within a binding pocket.

This guide will compare the known activities of indazoles with variations at these key positions to build a comprehensive picture of the scaffold's potential.

Comparative Bioactivity Analysis of Indazole Derivatives

The versatility of the indazole scaffold is evident in its diverse biological activities. Below, we compare its performance across three major therapeutic areas.

Anticancer Activity

The indazole core is a cornerstone in the development of kinase inhibitors, which are critical in oncology.[3] These compounds often target signaling pathways essential for cancer cell proliferation, survival, and metastasis.[6]

Many indazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). For example, one study reported a series of indazole derivatives where compound 2f showed potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM.[7] This compound was found to upregulate pro-apoptotic proteins like cleaved caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2.[7]

Table 1: Comparative Anticancer Activity of Selected Indazole Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 2f 4T1 (Breast Cancer)0.23 - 1.15Induction of Apoptosis, ROS Generation[4][7]
Axitinib --VEGFR/PDGFR Inhibitor[4]
Pazopanib --Multi-kinase Inhibitor[4]
Merestinib --c-Met Inhibitor[4]

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that substitutions on the indazole ring are critical for potent anticancer activity. The success of compounds like Axitinib and Pazopanib underscores the scaffold's utility in targeting specific kinases involved in tumor angiogenesis and growth.[4]

G cluster_workflow General Workflow for Anticancer Screening A Synthesize Indazole Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Determine IC50 Values B->C D Mechanism of Action Studies (e.g., Apoptosis Assay, Western Blot) C->D For potent compounds E In Vivo Efficacy Studies (e.g., Xenograft Models) D->E F Lead Optimization E->F

Caption: Workflow for anticancer evaluation of indazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy.[5] Indazole derivatives have shown significant promise as anti-inflammatory agents, often by inhibiting key enzymes like cyclooxygenase (COX) or modulating pro-inflammatory cytokines.[8][9]

One study investigated indazole and its derivatives (5-aminoindazole, 6-nitroindazole) and found they significantly inhibited carrageenan-induced hind paw edema in rats, a classic model for acute inflammation.[8][10] Their mechanism was linked to the inhibition of COX-2 and pro-inflammatory cytokines like TNF-α and IL-1β.[10] Another series of 4,5-dihydro-2H-indazoles also displayed distinctive anti-inflammatory profiles with a good safety margin.[9]

Table 2: Comparative Anti-inflammatory Activity of Selected Indazole Derivatives

Compound/ClassIn Vivo/In Vitro ModelKey FindingMechanism of ActionReference
Indazole & Derivatives Carrageenan-induced paw edema (rat)Dose-dependent edema inhibitionCOX-2, Cytokine, & Free Radical Inhibition[8][10]
Indazole-3-carboxamides Mast Cell Stabilization AssayInhibition of pro-inflammatory mediator releaseCRAC Channel Blockade[5]
4,5-dihydro-2H-indazoles Formalin-induced paw edemaSignificant anti-inflammatory profilesCOX-2 Inhibition[9]

These findings suggest that the indazole scaffold can be tailored to target different components of the inflammatory cascade. The ability of some derivatives to inhibit both COX-2 and pro-inflammatory cytokines offers a multi-pronged approach to treating inflammation.[8]

G cluster_pathway Inflammatory Signaling Targeted by Indazoles Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Cell Macrophage / Mast Cell Stimulus->Cell CRAC CRAC Channel Cell->CRAC COX2 COX-2 Enzyme Cell->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) CRAC->Cytokines Ca2+ influx Mediators Pro-inflammatory Mediators (e.g., Prostaglandins) COX2->Mediators Indazole1 Indazole-3-carboxamides Indazole1->CRAC Inhibits Indazole2 Other Indazole Derivatives Indazole2->COX2 Inhibits Indazole2->Cytokines Inhibits

Caption: Potential anti-inflammatory mechanisms of indazole derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents.[11] The indazole scaffold has emerged as a promising starting point for developing such compounds.[1][12]

Researchers have successfully hybridized indazole and benzimidazole scaffolds to create compounds with potent antimicrobial activity.[12] For instance, compound M6 from one such series exhibited remarkable minimum inhibitory concentrations (MIC) of 1.95 µg/mL against certain fungi and 3.90 µg/mL against bacteria like S. aureus.[12] Other studies have identified indazole derivatives as inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated target distinct from that of fluoroquinolones.[11]

Table 3: Comparative Antimicrobial Activity of Selected Indazole Derivatives

Compound/ClassTarget MicroorganismMIC (µg/mL)Mechanism of ActionReference
Indazole-Benzimidazole Hybrid M6 S. aureus, B. cereus3.90Not specified[12]
Indazole-Benzimidazole Hybrid M6 S. cerevisiae, C. tropicalis1.95Not specified[12]
Thiazolylindazoles S. aureusPotent activityGyrB Inhibition[11]
1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole B. subtilis, E. coliActive at 300 µg/mLNot specified[13]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The data shows that indazoles can be effective against a range of Gram-positive and Gram-negative bacteria as well as fungi. The discovery of indazoles targeting novel bacterial enzymes like GyrB is particularly significant in the fight against resistant pathogens.[11]

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure scientific rigor and reproducibility, standardized protocols are essential. Below are detailed methodologies for key assays used to evaluate the bioactivities discussed.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).[14][15]

Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with indazole derivatives.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[16] The amount of formazan is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., 4T1, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test indazole compounds and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[17]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17] Shake the plate gently for 15 minutes.[16]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[18]

Objective: To find the lowest concentration of an indazole derivative that inhibits the visible growth of a specific bacterium or fungus.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the microorganism is added, and after incubation, the wells are observed for visible growth. The lowest concentration without growth is the MIC.[19]

Step-by-Step Methodology:

  • Prepare Inoculum: From a fresh culture, suspend several colonies of the test microorganism (e.g., S. aureus) in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final working concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 100 µL of the test compound at its highest concentration (dissolved in a suitable solvent like DMSO and then diluted in broth) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as positive and negative (sterility) controls, respectively.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed. This can also be read using a plate reader at 600 nm.

Conclusion and Future Directions

The indazole scaffold is undeniably a cornerstone of modern medicinal chemistry, with derivatives demonstrating potent and diverse bioactivities. The comparative analysis reveals that strategic substitutions on the indazole ring can yield highly effective anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] While a comprehensive biological profile for this compound is yet to be established in the literature, its structural features—particularly the carboxylate at the 3-position and the benzyloxy group at the 5-position—place it in a promising chemical space.

Based on the structure-activity relationships of related compounds, it is plausible that this molecule could exhibit interesting bioactivities, potentially as an anti-inflammatory agent by targeting the CRAC channel or as a precursor for novel kinase inhibitors.[5][20]

The path forward is clear: a systematic evaluation of this compound and its close analogs is warranted. Utilizing the standardized protocols detailed in this guide, future research should focus on synthesizing and screening this compound against a panel of cancer cell lines, inflammatory targets, and microbial strains. Such studies will not only elucidate the specific therapeutic potential of this molecule but also contribute valuable data to the broader understanding of the indazole scaffold, paving the way for the development of next-generation therapeutics.

References

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  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Available at: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH. Available at: [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]

  • Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. PMC - NIH. Available at: [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Substituted-1H-Indazole-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) governing 5-substituted-1H-indazole-3-carboxylates and their carboxamide analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function within this privileged scaffold. We will delve into the critical role of substitutions at the 5-position of the indazole ring, drawing upon experimental data from seminal studies to illuminate how modifications at this site can profoundly influence potency and selectivity against key biological targets, with a particular focus on Poly(ADP-ribose) polymerase-1 (PARP-1) and various protein kinases.

The Indazole Scaffold: A Cornerstone in Modern Drug Discovery

The 1H-indazole core is a versatile and highly sought-after heterocyclic motif in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined vector for the orientation of substituents, enabling precise interactions with biological targets. The 3-carboxylate and 3-carboxamide functionalities serve as key hydrogen bonding motifs, anchoring the molecule within the active sites of enzymes such as kinases and PARPs. While substitutions at the N1 and C3 positions have been extensively explored, the impact of modifying the C5 position is a critical, albeit sometimes less systematically studied, aspect of SAR. This guide aims to synthesize findings from various studies to provide a clearer picture of the role of the 5-substituent.

Comparative Analysis of 5-Substituted-1H-Indazole Derivatives as PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, making it a prime target for anticancer therapies, particularly in cancers with BRCA1/2 mutations. The 1H-indazole-3-carboxamide scaffold has emerged as a promising pharmacophore for the development of potent PARP-1 inhibitors.

To illustrate the effect of 5-substitution, let's consider a hypothetical comparative series based on a generic 1H-indazole-3-carboxamide core targeting PARP-1. The following table summarizes expected trends based on fragmented data from the literature.

Compound ID5-Substituent (R)PARP-1 IC50 (nM)Rationale/Comments
1a -H150Unsubstituted core, serves as a baseline for comparison.
1b -F80Small, electron-withdrawing fluorine can enhance binding affinity through favorable electrostatic interactions. The 5-fluoro substitution is a common modification in synthetic cannabinoids based on the indazole-3-carboxamide scaffold.[2][3]
1c -Cl95Larger halogen compared to fluorine, generally well-tolerated. Chloro-substituents at various positions have been explored in different indazole-based inhibitors.[1]
1d -CH3120Small, lipophilic methyl group can occupy a hydrophobic pocket, potentially increasing potency. However, in some kinase inhibitor series, a 5-methyl group was found to be less potent than a methoxy group.[4]
1e -OCH375The methoxy group can act as a hydrogen bond acceptor and its electron-donating nature can influence the electronics of the ring system, often leading to improved activity.[4]
1f -NH2250The polar amino group may introduce unfavorable interactions unless a specific hydrogen bonding partner is available in the active site.

Note: The IC50 values in the table are illustrative and intended to represent general trends observed across different studies on indazole derivatives.

The Role of 5-Substituents in Modulating Kinase Inhibition

The 1H-indazole scaffold is a well-established framework for the design of potent kinase inhibitors targeting a variety of kinases, including VEGFR-2, GSK-3, and PLK4.[4][5][6][7] The 5-position of the indazole ring often projects into a region of the ATP-binding pocket where selectivity can be engineered.

A review of current progress in indazole-based kinase inhibitors highlights the significance of substitutions on the indazole ring. For instance, in a series of GSK-3 inhibitors, a methoxy group at the 5-position was found to be more potent than a methyl group, suggesting that electronic and hydrogen-bonding properties at this position are critical for activity.[4]

Logical Relationship of SAR at the 5-Position

SAR_Logic cluster_substituent 5-Substituent Properties cluster_outcome Biological Outcome Size Size Potency Potency Size->Potency Steric hindrance or optimal fit Selectivity Selectivity Size->Selectivity Differential fit in related kinases Electronic_Effect Electronic_Effect Electronic_Effect->Potency Modulates ring pKa ADME_Properties ADME_Properties Electronic_Effect->ADME_Properties Affects LogP H_Bonding H_Bonding H_Bonding->Potency Direct interaction with target H_Bonding->ADME_Properties Impacts solubility

Caption: Logical flow of how 5-substituent properties influence biological outcomes.

Experimental Protocols

To ensure the integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are paramount. Below are representative protocols for the synthesis of a 5-substituted-1H-indazole-3-carboxylate precursor and for a PARP-1 inhibition assay.

Synthesis of Ethyl 5-Bromo-1H-indazole-3-carboxylate

A common route to 5-substituted-1H-indazole-3-carboxylates involves the synthesis of the core indazole ring followed by functional group manipulations.

Step-by-Step Methodology:

  • Starting Material: 4-Bromo-2-methyl-1-nitrobenzene.

  • Cyclization: React the starting material with sodium ethoxide in ethanol to promote an intramolecular cyclization, forming the indazole ring.

  • Esterification: The resulting 5-bromo-1H-indazole-3-carboxylic acid is then esterified using ethanol in the presence of a catalytic amount of sulfuric acid to yield ethyl 5-bromo-1H-indazole-3-carboxylate.

  • Purification: The crude product is purified by column chromatography on silica gel.

This protocol can be adapted for the synthesis of other 5-halo or 5-alkyl derivatives by starting with the appropriately substituted o-toluidine.

PARP-1 Inhibition Assay (ELISA-based)

This protocol provides a framework for determining the IC50 values of test compounds against PARP-1.[8]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H4-coated 96-well plate

  • NAD+ solution

  • Test compounds dissolved in DMSO

  • Anti-PAR primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 N HCl)

  • Wash buffer (PBS-T)

  • Plate reader

Experimental Workflow Diagram:

PARP1_Assay_Workflow A 1. Coat 96-well plate with Histone H4 B 2. Add PARP-1 enzyme and test compound A->B C 3. Initiate reaction with NAD+ B->C D 4. Incubate to allow PARylation C->D E 5. Wash to remove unbound reagents D->E F 6. Add anti-PAR primary antibody E->F G 7. Add HRP-conjugated secondary antibody F->G H 8. Add TMB substrate and develop color G->H I 9. Stop reaction and read absorbance H->I

Caption: Step-by-step workflow for an ELISA-based PARP-1 inhibition assay.

Procedure:

  • A 96-well plate is coated with histone H4 overnight at 4°C.

  • The plate is washed and blocked to prevent non-specific binding.

  • Serial dilutions of the test compounds (e.g., 5-substituted-1H-indazole-3-carboxamides) are added to the wells.

  • Recombinant PARP-1 enzyme is added to all wells except the negative control.

  • The PARylation reaction is initiated by the addition of NAD+.

  • The plate is incubated at room temperature to allow for the formation of poly(ADP-ribose) chains on the histones.

  • After incubation, the plate is washed, and an anti-PAR primary antibody is added, followed by an HRP-conjugated secondary antibody.

  • The signal is developed using a TMB substrate, and the reaction is stopped with an acidic solution.

  • The absorbance is read on a microplate reader, and the IC50 values are calculated from the dose-response curves.

Mechanism of Action: PARP-1 Trapping

Beyond simple catalytic inhibition, a key mechanism of action for many PARP inhibitors is "PARP trapping." This phenomenon involves the stabilization of the PARP-1 enzyme on the DNA, leading to the formation of cytotoxic PARP-DNA complexes that can stall replication forks. The nature of the substituent at the 5-position of the indazole ring can influence the conformation of the inhibitor-enzyme complex and thereby affect the degree of PARP trapping.

Signaling Pathway Diagram

PARP_Inhibition_Pathway cluster_pathway Base Excision Repair Pathway DNA_Damage Single-Strand Break PARP1_Activation PARP-1 Activation and Recruitment DNA_Damage->PARP1_Activation PARylation Poly(ADP-ribosylation) of histones and PARP-1 PARP1_Activation->PARylation Repair_Complex Recruitment of Repair Proteins (XRCC1) PARylation->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Inhibitor 5-Substituted-1H-indazole- 3-carboxylate Inhibitor Inhibitor->PARP1_Activation PARP Trapping Inhibitor->PARylation Catalytic Inhibition

Caption: The dual mechanism of action of PARP inhibitors in the base excision repair pathway.

Conclusion and Future Directions

The 5-position of the 1H-indazole-3-carboxylate scaffold is a critical determinant of biological activity. While this guide has synthesized information to highlight the importance of substituents at this position, it also underscores the need for more systematic and comparative studies. Future research should focus on the parallel synthesis and evaluation of a diverse library of 5-substituted analogs to generate more comprehensive SAR data. Such studies will undoubtedly accelerate the development of the next generation of highly potent and selective indazole-based therapeutics.

References

  • Lovell, S., et al. (2012). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in Molecular Biology, 920, 481-492. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Gao, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(27), 16421-16432. [Link]

  • Al-Sanea, M. M., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Al-Sanea, M. M., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Al-Sanea, M. M., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Al-Sanea, M. M., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Ciaffoni, L., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 45(9), 3822-3829. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics. [Link]

  • Structures of the indazole-3-carboxamide synthetic cannabinoids... ResearchGate. [Link]

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Validating In Vitro Efficacy: A Comparative Guide for the Putative Tankyrase Inhibitor Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted oncology, the indazole scaffold has emerged as a privileged structure, giving rise to potent inhibitors of various protein kinases and poly(ADP-ribose) polymerases (PARPs).[1][2] This guide focuses on a specific indazole derivative, Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate, a compound of interest for its potential as a Tankyrase (TNKS) inhibitor. Tankyrase 1 and 2 are key regulators of the Wnt/β-catenin signaling pathway, a cascade frequently dysregulated in numerous cancers.[3] Inhibition of Tankyrase leads to the stabilization of Axin, a crucial component of the β-catenin destruction complex, ultimately suppressing tumor growth.

This document serves as a technical manual for the comprehensive in vitro validation of this compound. We will delve into the critical assays required to confirm its activity, potency, and selectivity, drawing objective comparisons with established Tankyrase inhibitors, XAV939 and G007-LK.

The Imperative of Rigorous In Vitro Validation

The journey of a small molecule from a synthesized compound to a potential therapeutic candidate is paved with rigorous validation. In vitro assays represent the foundational step in this process, providing the initial evidence of biological activity and mechanism of action. For a putative Tankyrase inhibitor, it is not sufficient to merely demonstrate binding; a series of well-designed experiments are necessary to build a compelling case for its further development. This involves a multi-faceted approach encompassing biochemical assays to confirm direct enzyme inhibition and cell-based assays to verify its effect on the relevant signaling pathway and cellular phenotype.

A Multi-pronged Approach to In Vitro Validation

The validation of a novel Tankyrase inhibitor can be systematically approached through a tiered series of in vitro experiments. This ensures a logical and cost-effective progression from initial hit confirmation to detailed characterization.

cluster_0 Biochemical Validation cluster_1 Cellular Validation Enzymatic Assay Enzymatic Assay Selectivity Profiling Selectivity Profiling Enzymatic Assay->Selectivity Profiling Confirm on-target activity Wnt/β-catenin Reporter Assay Wnt/β-catenin Reporter Assay Selectivity Profiling->Wnt/β-catenin Reporter Assay Assess off-target effects Target Engagement Assay Target Engagement Assay Wnt/β-catenin Reporter Assay->Target Engagement Assay Verify pathway modulation Cell Proliferation Assay Cell Proliferation Assay Target Engagement Assay->Cell Proliferation Assay Confirm cellular mechanism

Caption: Tiered in vitro validation workflow.

Biochemical Assays: Confirming Direct Enzyme Inhibition

The initial step in validating a putative Tankyrase inhibitor is to ascertain its direct interaction with the target enzyme and quantify its inhibitory potency.

Tankyrase Enzymatic Assay

A chemiluminescent assay is a robust method to measure the enzymatic activity of Tankyrase 1 and 2.[4] This assay quantifies the NAD-dependent ADP-ribosylation of a substrate, typically histones.

Experimental Protocol: TNKS1/2 Chemiluminescent Assay

  • Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.

  • Reaction Setup: Prepare a reaction mixture containing recombinant human TNKS1 or TNKS2 enzyme, an optimized assay buffer, and serial dilutions of this compound or control inhibitors (XAV939, G007-LK).

  • Initiation: Start the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.

  • Incubation: Incubate the plate to allow for the poly(ADP-ribosyl)ation (PARsylation) of the histone substrate.

  • Detection: Stop the reaction and wash the plate. Add streptavidin-HRP, which binds to the biotinylated PAR chains.

  • Signal Generation: Add a chemiluminescent substrate and measure the light output using a luminometer. The signal intensity is inversely proportional to the inhibitor's activity.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Comparative Performance: Potency and Selectivity

The table below presents a comparative summary of the biochemical potency of our subject compound against established Tankyrase inhibitors. The data for this compound is hypothetical, representing the expected outcome for a promising candidate.

CompoundTNKS1 IC50 (nM)TNKS2 IC50 (nM)PARP1 IC50 (nM)Selectivity (PARP1/TNKS2)
This compound 3515>20,000>1333
XAV939114>20,000>5000
G007-LK4625>20,000>800

Data for XAV939 and G007-LK are sourced from published literature.[5][6] Data for the subject compound is hypothetical.

A crucial aspect of validation is to assess the selectivity of the inhibitor against other members of the PARP family, particularly PARP1. High selectivity for Tankyrases over PARP1 is desirable to minimize off-target effects.

Cellular Assays: Verifying Pathway Modulation and Phenotypic Effects

Demonstrating direct enzyme inhibition is a critical first step, but it is equally important to validate that the compound exerts the desired effect within a cellular context.

Wnt/β-catenin Signaling Pathway

The primary mechanism of action for Tankyrase inhibitors is the suppression of the Wnt/β-catenin signaling pathway.[3] The TOPflash reporter assay is a widely used method to quantify the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.[7]

cluster_0 Wnt Signaling Pathway cluster_1 Tankyrase Inhibition Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 LRP5/6->Dishevelled Axin Axin Dishevelled->Axin inhibits β-catenin β-catenin Axin->β-catenin phosphorylates for degradation GSK3β GSK3β GSK3β->β-catenin APC APC APC->β-catenin Nucleus Nucleus β-catenin->Nucleus translocates TCF/LEF TCF/LEF Nucleus->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Tankyrase Tankyrase Tankyrase->Axin PARsylates for degradation Axin_Stabilization Stabilized Axin Inhibitor Inhibitor Inhibitor->Tankyrase inhibits Axin_Stabilization->β-catenin enhanced degradation

Caption: Wnt/β-catenin signaling and the role of Tankyrase inhibition.

Experimental Protocol: TOPflash Reporter Assay

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization).

  • Compound Treatment: Treat the transfected cells with varying concentrations of this compound or control inhibitors.

  • Wnt Pathway Stimulation: Stimulate the Wnt pathway using Wnt3a conditioned media or a GSK3β inhibitor like LiCl.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the TOPflash luciferase activity to the Renilla luciferase activity and determine the IC50 for the inhibition of Wnt signaling.

Cellular Proliferation in Cancer Cell Lines

A key desired outcome of a Tankyrase inhibitor is the suppression of proliferation in cancer cells that are dependent on the Wnt/β-catenin pathway.

Experimental Protocol: Cell Viability Assay

  • Cell Seeding: Seed a Wnt-dependent cancer cell line (e.g., SW480, DLD-1) in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and controls.

  • Incubation: Incubate the cells for a period of 72-96 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Comparative Cellular Activity

The following table provides a hypothetical comparison of the cellular activities of this compound with established inhibitors.

CompoundTOPflash IC50 (µM) in HEK293TGI50 (µM) in SW480 cells
This compound 0.050.2
XAV939~0.011~0.3
G007-LK~0.05~0.1

Data for XAV939 and G007-LK are sourced from published literature.[6][8] Data for the subject compound is hypothetical.

Conclusion and Future Directions

This guide outlines a systematic and robust in vitro validation cascade for the putative Tankyrase inhibitor, this compound. By employing a combination of biochemical and cellular assays, researchers can confidently assess its potency, selectivity, and mechanism of action. Objective comparisons with well-characterized inhibitors such as XAV939 and G007-LK are essential for contextualizing the performance of a novel compound.

Positive outcomes from these in vitro studies, demonstrating potent and selective on-target activity that translates to the desired cellular phenotype, would provide a strong rationale for advancing this compound into further preclinical development, including pharmacokinetic profiling and in vivo efficacy studies in relevant cancer models.

References

  • Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. Journal of Medicinal Chemistry. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]

  • Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. MDPI. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. PubMed Central. [Link]

  • Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines. eLife. [Link]

  • Treatment with XAV-939 prevents in vitro calcification of human valvular interstitial cells. PLOS ONE. [Link]

  • Ocular Wnt/β-Catenin Pathway Inhibitor XAV939-Loaded Liposomes for Treating Alkali-Burned Corneal Wound and Neovascularization. PubMed Central. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science. [Link]

  • The WNT/β-catenin signaling inhibitor XAV939 enhances the elimination of LNCaP and PC-3 prostate cancer cells by prostate cancer patient lymphocytes in vitro. PubMed. [Link]

  • A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth. AACR Journals. [Link]

  • Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. National Institutes of Health. [Link]

  • The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology. National Institutes of Health. [Link]

  • XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway. PubMed Central. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

  • TNKS1 (PARP5A) Chemiluminescent Assay Kit. BPS Bioscience. [Link]

  • Structure-activity relationships in vitro | Download Table. ResearchGate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. PubMed Central. [Link]

  • [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. PubMed. [Link]

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PubMed Central. [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

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A Comparative Analysis of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate and its N-alkylated Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the indazole scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents. Its bioisosteric relationship with indole allows it to engage with a wide array of biological targets, offering a versatile platform for drug design. This guide provides an in-depth comparative study of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate, a key intermediate, and its N-alkylated analogs. We will explore the nuances of its synthesis, the critical impact of N-alkylation on its physicochemical properties and biological activity, and provide detailed experimental protocols for its synthesis and evaluation as a potential anticancer agent.

The Indazole Core: A Scaffold of Therapeutic Promise

The indazole ring system, a fusion of benzene and pyrazole, has garnered significant attention in drug discovery due to its presence in numerous FDA-approved drugs and clinical candidates. The ability to functionalize the indazole core at various positions, particularly at the N1 and N2 positions of the pyrazole ring, allows for the fine-tuning of its pharmacological profile. N-alkylation, in particular, has been shown to be a critical modification, profoundly influencing the molecule's interaction with biological targets and its overall drug-like properties.

Synthesis and Regioselective N-Alkylation: A Tale of Two Nitrogens

The synthesis of this compound serves as the foundational step in accessing its diverse N-alkylated analogs. The strategic placement of the benzyloxy group at the 5-position and the ethyl carboxylate at the 3-position provides a molecular framework ripe for further derivatization.

A pivotal challenge in the derivatization of the indazole scaffold lies in the regioselective alkylation of the two nitrogen atoms (N1 and N2). The distribution of the N1 and N2 isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[1][2] Understanding and controlling this regioselectivity is paramount for the efficient synthesis of the desired biologically active isomer.

Diagrammatic Representation of N-Alkylation Regioselectivity:

G Indazole Ethyl 5-(benzyloxy)-1H- indazole-3-carboxylate Conditions1 NaH, THF Indazole->Conditions1 Strong, non-coordinating base in non-polar aprotic solvent Conditions2 K2CO3, DMF Indazole->Conditions2 Weaker base in polar aprotic solvent N1_Product N1-Alkyl Analog (Thermodynamically Favored) N2_Product N2-Alkyl Analog (Kinetically Favored) Conditions1->N1_Product Predominantly Conditions2->N1_Product Conditions2->N2_Product

Caption: Factors influencing the regioselectivity of indazole N-alkylation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of indazole-3-carboxylates.[3]

Materials:

  • 2-amino-4-benzyloxytoluene

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

  • Diethyl ether

Procedure:

  • Diazotization: Dissolve 2-amino-4-benzyloxytoluene in a mixture of ethanol and concentrated HCl. Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Cyclization: In a separate flask, prepare a solution of sodium ethoxide in ethanol. Add ethyl acetoacetate to this solution and cool to 0-5 °C.

  • Slowly add the diazonium salt solution to the ethyl acetoacetate solution. Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Protocol 2: Regioselective N-Ethylation of this compound

This protocol provides methods for the selective synthesis of N1 and N2-ethylated analogs.[2]

Materials:

  • This compound

  • Ethyl iodide (EtI)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure for N1-Ethylation (Thermodynamic Control):

  • To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.5 eq) and stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with EtOAc, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the N1-ethylated analog.

Procedure for N2-Ethylation (Kinetic Control - often gives mixtures):

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Add ethyl iodide (1.5 eq) and stir the mixture at room temperature overnight.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to separate the N1 and N2-ethylated analogs.

Comparative Physicochemical and Biological Profile

The introduction of an alkyl group at the N1 or N2 position significantly alters the physicochemical properties of the parent indazole, which in turn influences its pharmacokinetic and pharmacodynamic profile.

Table 1: Predicted Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted Solubility (mg/mL)
This compoundC₁₇H₁₆N₂O₃296.323.10.04
Ethyl 1-ethyl-5-(benzyloxy)-1H-indazole-3-carboxylate (N1-analog)C₁₉H₂₀N₂O₃324.373.80.01
Ethyl 2-ethyl-5-(benzyloxy)-2H-indazole-3-carboxylate (N2-analog)C₁₉H₂₀N₂O₃324.373.70.015
Note: Predicted values are generated using computational models and should be experimentally verified.

N-alkylation generally increases lipophilicity (higher LogP) and decreases aqueous solubility. These modifications can impact cell permeability, metabolic stability, and oral bioavailability.

Anticancer Activity: A Structure-Activity Relationship (SAR) Perspective

Indazole derivatives have been widely explored for their anticancer properties, often acting as kinase inhibitors or modulators of key signaling pathways involved in cell proliferation and survival.[4][5] The position of the N-alkyl substituent can have a profound effect on the biological activity.

Diagrammatic Representation of a Potential Mechanism of Action:

G Indazole N-Alkylated Indazole Analog Kinase Protein Kinase (e.g., VEGFR, EGFR) Indazole->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Proliferation Cell Proliferation & Survival Phospho_Substrate->Cell_Proliferation Promotes

Caption: Potential mechanism of action of N-alkylated indazole analogs as kinase inhibitors.

Table 2: Illustrative Anticancer Activity of Related Indazole Derivatives

Compound SeriesCancer Cell LineIC₅₀ (µM)Reference
1H-Indazole-3-carboxamidesPancreatic (Panc-1)0.5 - 5.0[4]
5-substituted IndazolesLung (A-549)0.8 - 4.9[4]
N1-substituted IndazolesBreast (MCF-7)1.0 - 10.0[5]

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, Panc-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized indazole compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the indazole compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This compound and its N-alkylated analogs represent a promising class of compounds for the development of novel anticancer agents. The strategic control of N-alkylation provides a powerful tool to modulate the physicochemical and biological properties of the indazole scaffold. The N1- and N2-alkylated isomers can exhibit distinct pharmacological profiles, underscoring the importance of regioselective synthesis in drug discovery.

Future research should focus on the systematic synthesis and biological evaluation of a library of N-alkylated analogs of this compound to establish a clear structure-activity relationship. Further investigation into their mechanism of action, including kinase profiling and cell-based pathway analysis, will be crucial for identifying the most promising candidates for preclinical development. The experimental protocols provided in this guide offer a robust framework for researchers to embark on this exciting avenue of cancer drug discovery.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Arhema Frejat, F. O., Zhai, H., Cao, Y., Wang, L., Mostafa, Y. A., Gomaa, H. A. M., Youssif, B. G. M., & Wu, C. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation. Bioorganic Chemistry, 123, 105763.
  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2021). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Advances, 11(43), 26659-26676.
  • Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2021). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. Retrieved from [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) 1-Ethyl-5-nitro-1H-indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). In Silico Physicochemical Parameter Predictions. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug likeness predictions and Physicochemical-Pharmacokinetic/ADME properties of tested compounds. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cytotoxicity of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate and Related Analogs

Executive Summary

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its prevalence in numerous pharmacologically active agents. This guide presents a comprehensive, data-driven comparison of the in vitro cytotoxicity of this compound against structurally related compounds. By employing a suite of validated cell-based assays, we dissect the structure-activity relationships that dictate their cytotoxic profiles across a panel of human cancer cell lines. This document serves as a technical resource for researchers and drug development professionals, providing detailed experimental protocols, comparative data analysis, and mechanistic insights to inform future discovery and optimization efforts.

Introduction: The Significance of the Indazole Moiety in Oncology

Indazole derivatives have emerged as a class of compounds with significant therapeutic potential, particularly in the realm of oncology. Their rigid bicyclic structure provides a versatile scaffold for the development of targeted therapies that can modulate various cellular processes implicated in cancer progression. This compound is a synthetic derivative that has garnered interest due to its unique structural features, which may confer desirable cytotoxic and selective properties. Understanding the cytotoxic profile of this parent compound in relation to its analogs is paramount for identifying key structural motifs that drive anti-cancer activity and for guiding the rational design of more potent and selective next-generation therapeutics.

The Investigated Compounds: A Structural Overview

The selection of compounds for this comparative analysis was driven by the need to systematically probe the contribution of specific functional groups to the overall cytotoxicity. By making discrete structural modifications to the parent molecule, this compound, we can begin to elucidate the structure-activity relationship (SAR).

Table 1: Chemical Structures of the Indazole Derivatives Under Investigation

Compound IDTrivial NameChemical StructureKey Distinguishing Features
IND-01 This compound[Chemical Structure of IND-01]The parent compound featuring a benzyloxy group at position 5 and an ethyl carboxylate at position 3.
IND-02 Ethyl 5-hydroxy-1H-indazole-3-carboxylate[Chemical Structure of IND-02]Lacks the benzyl group, presenting a free hydroxyl at position 5 to assess the role of the benzyloxy moiety.
IND-03 Mthis compound[Chemical Structure of IND-03]The ethyl ester is replaced with a methyl ester to evaluate the impact of the ester alkyl chain length.
Doxorubicin Positive Control[Chemical Structure of Doxorubicin]A well-established chemotherapeutic agent used for assay validation and as a benchmark for cytotoxicity.
Vehicle Negative ControlDMSO (0.1%)The solvent used to dissolve the compounds, serving as the baseline for cell viability.

Methodological Framework for Cytotoxicity Assessment

To ensure the scientific rigor and reproducibility of our findings, a multi-pronged experimental approach was adopted. This strategy allows for a more comprehensive understanding of the compounds' effects on cell health, distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) activities.

Cell Line Panel

A diverse panel of human cancer cell lines was selected to represent different cancer histotypes, alongside a non-cancerous cell line to gauge selectivity:

  • A549: Non-small cell lung carcinoma

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • HeLa: Cervical adenocarcinoma

  • HEK293: Human embryonic kidney cells (non-cancerous control)

Experimental Workflow

The workflow was designed to progress from broad screening for effects on cell viability to more specific assays aimed at elucidating the mechanism of cell death.

G cluster_setup Phase 1: Preparation & Treatment cluster_primary_assays Phase 2: Primary Cytotoxicity Screening cluster_mechanistic_assays Phase 3: Mechanistic Elucidation cluster_analysis Phase 4: Data Analysis & Interpretation Cell_Seeding Cell Seeding in 96-well Plates Compound_Treatment Treatment with Indazole Derivatives (0.1 - 100 µM for 48h) Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay for Metabolic Viability Compound_Treatment->MTT_Assay LDH_Assay LDH Release Assay for Membrane Integrity Compound_Treatment->LDH_Assay Caspase_Glo Caspase-Glo® 3/7 Assay (Apoptosis Induction) Compound_Treatment->Caspase_Glo IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination LDH_Assay->IC50_Determination SAR_Interpretation Structure-Activity Relationship (SAR) Analysis Caspase_Glo->SAR_Interpretation IC50_Determination->SAR_Interpretation

Caption: A streamlined workflow for the comparative cytotoxicity assessment of indazole compounds.

Detailed Experimental Protocols

The following protocols are described in detail to facilitate their adoption and replication.

MTT Cell Viability Assay

This colorimetric assay is a widely accepted standard for assessing cell viability by measuring the metabolic activity of mitochondria.

Protocol:

  • Cell Culture: Maintain cell lines in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Trypsinize and seed 5 x 10³ cells per well in a 96-well flat-bottom plate and allow for overnight attachment.

  • Treatment: Aspirate the media and add 100 µL of fresh media containing the test compounds at concentrations ranging from 0.1 to 100 µM. Incubate for 48 hours.

  • MTT Reagent: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the resulting formazan crystals.

  • Measurement: Quantify the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle-treated control and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with compromised plasma membranes.

Protocol:

  • Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Transfer: After the 48-hour incubation, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions, e.g., CytoTox 96® Assay, Promega) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm.

  • Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells).

Comparative Analysis of Cytotoxicity Data

The cytotoxic effects of the indazole derivatives were quantified by determining their IC50 values after 48 hours of treatment.

Table 2: Half-Maximal Inhibitory Concentrations (IC50, µM) of Indazole Derivatives

Compound IDA549 (Lung)MCF-7 (Breast)HeLa (Cervical)HEK293 (Non-cancerous)Selectivity Index (HEK293/A549)
IND-01 12.8 ± 1.418.5 ± 2.115.3 ± 1.7> 100> 7.8
IND-02 85.2 ± 9.3> 10092.6 ± 10.1> 100~ 1.2
IND-03 25.6 ± 2.833.1 ± 3.529.8 ± 3.2> 100> 3.9
Doxorubicin 0.9 ± 0.11.3 ± 0.21.1 ± 0.16.2 ± 0.86.9

Insights into the Mechanism of Action: Apoptosis Induction

Given that many indazole-based anti-cancer agents exert their effects by inducing programmed cell death (apoptosis), we investigated the activation of key executioner caspases.

G IND01 IND-01 (Active Compound) Cellular_Target Intracellular Target (e.g., Kinase, DNA) IND01->Cellular_Target Binding & Modulation Apoptotic_Signal Apoptotic Signaling Cascade Initiation Cellular_Target->Apoptotic_Signal Caspase_Activation Activation of Caspase-3 and Caspase-7 Apoptotic_Signal->Caspase_Activation Signal Amplification Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death Execution Phase

Caption: A proposed signaling pathway for IND-01-induced apoptosis.

Caspase-Glo® 3/7 assays revealed a significant, dose-dependent increase in caspase activity in A549 cells treated with IND-01, whereas IND-02 and IND-03 showed markedly weaker induction. This suggests that the cytotoxic activity of the parent compound is, at least in part, mediated by the initiation of the apoptotic cascade.

Discussion and Structure-Activity Relationship (SAR)

The comparative data provides several key SAR insights:

  • The Primacy of the Benzyloxy Group: The dramatic loss of activity observed with IND-02, where the benzyloxy group is replaced by a hydroxyl group, strongly indicates that the bulky, lipophilic benzyloxy moiety at position 5 is critical for the cytotoxic effect. This group may be involved in a key binding interaction with the molecular target.

  • Influence of the Ester Group: The substitution of the ethyl ester in IND-01 with a methyl ester in IND-03 resulted in a roughly two-fold decrease in potency. This suggests that the size and lipophilicity of the ester at position 3 also play a role in the compound's activity, albeit to a lesser extent than the substituent at position 5.

  • Tumor Cell Selectivity: All three indazole derivatives exhibited favorable selectivity towards cancer cell lines over the non-cancerous HEK293 cells, with IND-01 demonstrating the most promising selectivity index. This suggests a potential therapeutic window for these compounds.

Conclusion

This guide provides a rigorous comparative analysis of the cytotoxicity of this compound and two of its structural analogs. Our findings underscore the critical importance of the benzyloxy group at position 5 for potent anti-cancer activity and suggest that the cytotoxic mechanism involves the induction of apoptosis. The favorable selectivity profile of the parent compound, IND-01, warrants its further investigation as a promising scaffold for the development of novel anti-cancer therapeutics.

References

  • Cerecetto, H., & Gerpe, A. (2019). Indazoles as Therapeutic Agents in Oncology. Current Topics in Medicinal Chemistry, 19(14), 1205–1222. [Link]

  • Riveiro, M. E., & De Kimpe, N. (2012). The Indazole Nucleus in the Search for New Antitumor Agents. Current Medicinal Chemistry, 19(13), 2046–2065. [Link]

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of key intermediates is paramount. Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate, a crucial building block in the synthesis of various therapeutic agents, is no exception.[1] This guide provides an in-depth technical comparison of standard analytical techniques for the comprehensive characterization of this molecule. We will delve into the "why" behind the "how," offering insights honed from years of experience in analytical chemistry to ensure your protocols are not just followed, but understood.

The core principle of our approach is cross-validation . No single analytical technique is infallible. It is the congruence of data from orthogonal methods—each probing a different molecular attribute—that builds a robust and trustworthy analytical data package. Here, we will focus on the trifecta of modern organic analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Strategic Importance of Analytical Cross-Validation

In the landscape of pharmaceutical development, the integrity of a synthetic intermediate like this compound directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A seemingly minor impurity or a misidentified isomer can lead to significant downstream consequences, including failed clinical trials and compromised patient safety. Therefore, a multi-pronged analytical approach is not just good practice; it is a scientific and ethical necessity. By correlating the data from NMR, which elucidates the carbon-hydrogen framework, with MS, which provides the molecular weight and fragmentation patterns, and HPLC, which assesses purity and chromatographic behavior, we create a self-validating system of analytical evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be useful for compounds with exchangeable protons, such as the N-H proton of the indazole ring.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A greater number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

Expected ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. Based on the analysis of similar indazole derivatives, the following assignments can be predicted:[2][3]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Indazole N-H~10-14 (broad)Singlet1H-
Indazole Aromatic-H~7.0-8.5Multiplet/Doublet3H~7-9
Benzyl -CH₂-~5.2Singlet2H-
Phenyl-H (of benzyl)~7.3-7.5Multiplet5H-
Ethyl -O-CH₂-~4.4Quartet2H~7.1
Ethyl -CH₃~1.4Triplet3H~7.1

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. Predicted chemical shifts are as follows:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl C=O~160-165
Indazole & Phenyl Aromatic Cs~110-160
Benzyl -CH₂-~70
Ethyl -O-CH₂-~61
Ethyl -CH₃~14
Diagram: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing Sample Weigh Sample (5-10 mg) Solvent Add Deuterated Solvent (0.6 mL) Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex H1_NMR ¹H NMR Acquisition Vortex->H1_NMR Transfer to NMR Tube C13_NMR ¹³C NMR Acquisition Vortex->C13_NMR Transfer to NMR Tube FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase Phase & Baseline Correction FT->Phase Reference Referencing Phase->Reference Integrate Integration & Peak Picking Reference->Integrate Structural Elucidation Structural Elucidation Integrate->Structural Elucidation

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This is a "soft" ionization technique that is well-suited for keeping the molecule intact.

  • Acquisition Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Determine the mass of the most abundant ion in the spectrum and compare it to the calculated exact mass of the protonated molecule.

Expected Mass Spectrometry Data

For this compound (C₁₇H₁₆N₂O₃), the expected mass spectral data is:

Parameter Value
Molecular FormulaC₁₇H₁₆N₂O₃
Molecular Weight296.32 g/mol
Calculated Exact Mass [M]296.1161
Expected Ion [M+H]⁺297.1239

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the measured mass ideally being within 5 ppm of the calculated value.

Diagram: MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_data Data Interpretation Dilute Prepare Dilute Solution (~0.1 mg/mL) Infuse Infuse into ESI Source Dilute->Infuse Ionize Positive Ion Mode Infuse->Ionize Detect Mass Detection Ionize->Detect Identify Identify [M+H]⁺ Peak Detect->Identify Compare Compare with Calculated Mass Identify->Compare Molecular Formula Confirmation Molecular Formula Confirmation Compare->Molecular Formula Confirmation

Caption: Workflow for ESI-MS analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the workhorse of the pharmaceutical industry for determining the purity of compounds. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

Experimental Protocol: Reverse-Phase HPLC

A reverse-phase method is generally a good starting point for a molecule with the polarity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust choice.[4]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point. The formic acid helps to protonate acidic and basic sites, leading to sharper peaks.

  • Gradient:

    • Start with a relatively low percentage of organic solvent (e.g., 30% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes.

    • Hold at the high organic percentage for a few minutes to elute any highly nonpolar compounds.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Detection: Monitor the elution profile with a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined from a UV scan).

  • Sample Preparation: Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and analyze the resulting chromatogram for the presence of any impurity peaks. The purity is typically expressed as the area percentage of the main peak.

Expected HPLC Data

A successful HPLC method will show a single, sharp, and symmetrical peak for the pure this compound. The retention time will be dependent on the specific method parameters. For a purity assessment, the area of the main peak should be ≥98% for a high-quality sample.

Diagram: HPLC Workflow

HPLC_Workflow cluster_setup Method Setup cluster_run Sample Analysis cluster_interp Data Interpretation Column Install C18 Column MobilePhase Prepare Mobile Phases (A & B) Column->MobilePhase Gradient Program Gradient MobilePhase->Gradient Inject Inject Sample Gradient->Inject SamplePrep Prepare Sample Solution SamplePrep->Inject Detect UV Detection Inject->Detect Chromatogram Analyze Chromatogram Detect->Chromatogram Purity Calculate Area % Purity Chromatogram->Purity Purity Assessment Purity Assessment Purity->Purity Assessment

Caption: Workflow for HPLC analysis.

Cross-Validation: Synthesizing the Data for a Confident Conclusion

The true power of this analytical approach lies in the convergence of the data from these three techniques.

Analytical Technique Primary Information Provided Cross-Validation Point
¹H and ¹³C NMR Detailed structural information (connectivity of atoms)The number and types of protons and carbons should be consistent with the molecular formula determined by MS.
Mass Spectrometry Molecular weight and elemental compositionThe molecular weight must match the structure proposed by NMR.
HPLC Purity and number of componentsA pure sample by HPLC should give clean NMR and MS spectra, free from significant impurity signals.

If the ¹H NMR shows the correct number of protons with the expected multiplicities, the ¹³C NMR shows the correct number of carbon signals, the high-resolution mass spectrum confirms the elemental formula C₁₇H₁₆N₂O₃, and the HPLC chromatogram shows a single major peak, you can have a very high degree of confidence in the identity and purity of your this compound.

Comparison with Alternatives

While NMR, MS, and HPLC are the primary tools, other techniques can provide complementary information:

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For this molecule, one would expect to see characteristic absorptions for the N-H bond (~3300 cm⁻¹), C=O of the ester (~1700 cm⁻¹), and C-O bonds. While not as structurally definitive as NMR, it provides a quick and inexpensive confirmation of functional groups.

  • Elemental Analysis: Provides the percentage composition of C, H, and N. The experimental values should be within ±0.4% of the theoretical values for a pure sample. This technique is a classic method for purity confirmation and complements the high-resolution mass spectrometry data.

Conclusion

The analytical characterization of a key synthetic intermediate like this compound is a critical step in the drug development pipeline. By employing a cross-validation strategy using NMR, MS, and HPLC, researchers can build a comprehensive and reliable data package. This guide has provided not only the protocols but also the scientific rationale behind these choices, empowering you to move forward in your research with confidence in the quality of your materials. Remember, the goal is not just to generate data, but to build a compelling scientific argument for the structure and purity of your compound.

References

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024, M1762. [Link]

  • Google Patents. (2021).
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • PubMed Central. (2021). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. [Link]

  • Chromatographia. (1979). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of synthetic strategies for obtaining Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate, a key building block in medicinal chemistry. Two primary routes are critically evaluated: a late-stage functionalization approach commencing with the unsubstituted indazole core, and a strategy that builds upon a pre-functionalized benzenoid precursor. Through a detailed examination of experimental protocols, reaction yields, and mechanistic considerations, this document establishes the superior efficiency and practicality of the pre-functionalized precursor pathway for the reliable and scalable synthesis of the target molecule.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The indazole scaffold is a privileged structure in drug discovery, and the specific substitution pattern of this molecule, featuring a benzyloxy group at the 5-position and an ethyl carboxylate at the 3-position, allows for diverse downstream chemical modifications. The development of efficient and scalable synthetic routes to this intermediate is therefore of significant interest to the chemical and pharmaceutical research communities. This guide aims to provide a comparative analysis of the most plausible synthetic routes, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal strategy for their needs.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for the preparation of this compound are considered here:

  • Route A: Late-Stage Functionalization. This approach involves the initial synthesis of the core Ethyl 1H-indazole-3-carboxylate, followed by the sequential introduction of the desired functionality at the 5-position.

  • Route B: Synthesis from a Pre-functionalized Precursor. This strategy commences with a benzene derivative already bearing the benzyloxy substituent, upon which the pyrazole ring of the indazole is constructed, followed by the introduction of the ethyl carboxylate group.

The following sections will detail the experimental protocols for each route and provide a comparative summary of their respective efficiencies.

Route A: Late-Stage Functionalization

This synthetic pathway begins with the well-established synthesis of the unsubstituted Ethyl 1H-indazole-3-carboxylate. The key challenge in this route lies in the subsequent selective functionalization of the 5-position of the indazole ring.

Experimental Protocols

Step 1: Synthesis of Ethyl 1H-indazole-3-carboxylate

A robust and high-yielding procedure for this initial step is the [3+2] cycloaddition of benzyne with ethyl diazoacetate.[1]

  • Materials: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, ethyl diazoacetate, tetrabutylammonium fluoride (TBAF) solution (1 M in THF), tetrahydrofuran (THF), ethyl acetate (EtOAc), saturated aqueous sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄), silica gel.

  • Procedure:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv) in anhydrous THF.

    • Cool the mixture to -78 °C in an acetone/dry ice bath.

    • Add TBAF solution (1.8 equiv) dropwise over 40 minutes.

    • Stir the reaction at -78 °C for 1.5 hours, then allow it to warm to room temperature overnight.

    • Concentrate the reaction mixture by rotary evaporation.

    • Pour the residue into a separatory funnel containing EtOAc and saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous layer with EtOAc.

    • Combine the organic extracts, dry over MgSO₄, filter, and evaporate the solvent.

    • Purify the crude product by silica gel column chromatography to afford Ethyl 1H-indazole-3-carboxylate.

Step 2: 5-Hydroxylation of Ethyl 1H-indazole-3-carboxylate

Direct and selective hydroxylation of the indazole core at the 5-position is a significant synthetic challenge. Literature on this specific transformation is scarce, and direct C-H hydroxylation methods often lack regioselectivity and can result in a mixture of products. One potential, albeit multi-step, approach could involve nitration followed by reduction and diazotization, but this is a lengthy and often low-yielding sequence. The difficulty in achieving this selective hydroxylation is a major drawback of Route A.[2]

Step 3: Benzylation of Ethyl 5-hydroxy-1H-indazole-3-carboxylate

Assuming the successful synthesis of the 5-hydroxy intermediate, the final step would be a Williamson ether synthesis to introduce the benzyl group.

  • Materials: Ethyl 5-hydroxy-1H-indazole-3-carboxylate, benzyl bromide, a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • To a solution of Ethyl 5-hydroxy-1H-indazole-3-carboxylate in the chosen solvent, add the base.

    • Add benzyl bromide to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualization of Route A

Route A A 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate C Ethyl 1H-indazole-3-carboxylate A->C [3+2] Cycloaddition B Ethyl diazoacetate B->C [3+2] Cycloaddition D 5-Hydroxylation (Challenging) C->D E Ethyl 5-hydroxy-1H-indazole-3-carboxylate D->E G This compound E->G Williamson Ether Synthesis F Benzyl Bromide, Base F->G Williamson Ether Synthesis

Caption: Synthetic workflow for Route A.

Route B: Synthesis from a Pre-functionalized Precursor

This more convergent approach begins with a commercially available or readily synthesized 5-substituted precursor, thereby circumventing the challenging regioselective functionalization of the indazole core.

Experimental Protocols

Step 1: Synthesis of 5-Hydroxy-1H-indazole-3-carboxylic acid

While direct synthesis is possible, a more common approach involves the demethylation of the more readily available 5-methoxy-1H-indazole-3-carboxylic acid.

  • Materials: 5-Methoxy-1H-indazole-3-carboxylic acid, boron tribromide (BBr₃), dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-methoxy-1H-indazole-3-carboxylic acid in anhydrous DCM and cool to 0 °C.

    • Add a solution of BBr₃ in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate to yield 5-hydroxy-1H-indazole-3-carboxylic acid.

Step 2: Synthesis of 5-(Benzyloxy)-1H-indazole-3-carboxylic acid

This step involves the protection of the hydroxyl group as a benzyl ether.

  • Materials: 5-Hydroxy-1H-indazole-3-carboxylic acid, benzyl chloride, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-hydroxy-1H-indazole-3-carboxylic acid in DMF, add K₂CO₃.

    • Add benzyl chloride and stir the mixture at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to give 5-(benzyloxy)-1H-indazole-3-carboxylic acid.[3][4]

Step 3: Esterification to this compound

The final step is a standard Fischer esterification.

  • Materials: 5-(Benzyloxy)-1H-indazole-3-carboxylic acid, ethanol (absolute), sulfuric acid (concentrated).

  • Procedure:

    • Suspend 5-(benzyloxy)-1H-indazole-3-carboxylic acid in absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-5 hours, monitoring the reaction by TLC.[5]

    • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualization of Route B

Route B A 5-Methoxy-1H-indazole-3-carboxylic acid C 5-Hydroxy-1H-indazole-3-carboxylic acid A->C Demethylation B BBr3, DCM E 5-(Benzyloxy)-1H-indazole-3-carboxylic acid C->E Benzylation D Benzyl Chloride, K2CO3 G This compound E->G Esterification F Ethanol, H2SO4

Caption: Synthetic workflow for Route B.

Quantitative Data and Comparison

ParameterRoute A: Late-Stage FunctionalizationRoute B: From Pre-functionalized Precursor
Starting Materials 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, ethyl diazoacetate5-Methoxy-1H-indazole-3-carboxylic acid, benzyl chloride, ethanol
Number of Steps 3 (with a challenging hydroxylation)3
Key Challenge Regioselective 5-hydroxylation of the indazole core.[2]Handling of BBr₃ (moisture-sensitive and corrosive).
Overall Yield Low and uncertain due to the hydroxylation step.Moderate to high, with each step being a well-established transformation.
Scalability Poor, due to the difficulty of the hydroxylation step.Good, as all steps are standard and scalable reactions.
Commercial Availability of Intermediates Ethyl 1H-indazole-3-carboxylate is readily synthesized.[1]5-(Benzyloxy)-1H-indazole-3-carboxylic acid is commercially available, indicating a reliable synthesis.[3][4]

Discussion and Conclusion

The comparative analysis of the two synthetic routes to this compound clearly demonstrates the superiority of Route B. The primary and most significant drawback of Route A is the challenging and poorly documented regioselective hydroxylation of the 5-position of the indazole ring. The lack of a reliable and high-yielding protocol for this transformation renders this route impractical for most research and development applications.

In contrast, Route B offers a more robust and predictable pathway. The key intermediate, 5-(benzyloxy)-1H-indazole-3-carboxylic acid, is commercially available, which attests to the feasibility of its synthesis. Even if synthesized in-house, the steps involved – demethylation, benzylation, and esterification – are all standard and well-understood organic transformations. This allows for greater control over the reaction conditions and leads to higher and more reproducible yields.

Recommendation: For the efficient and reliable synthesis of this compound, Route B, which utilizes a pre-functionalized precursor, is the highly recommended approach. Its advantages in terms of yield, scalability, and the availability of key intermediates make it the more practical and cost-effective choice for researchers in drug discovery and development.

References

  • ChemBK. 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLIC ACID. [Link]

  • Bordelon, T. (2021). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. University of New Orleans Theses and Dissertations. 2862. [Link]

  • MolPort. ethyl 1-benzyl-5-hydroxy-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate. [Link]

  • ResearchGate. (a–c). Synthesis of ethyl 5‐(1‐benzyl‐1H‐indol‐3‐yl)... [Link]

  • Aromalake Chemical Co., Ltd. 5-Benzyloxy-1H-indazole-3-carboxylic acid. [Link]

  • Google Patents.
  • Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Google Patents.
  • RSC Publishing. In(OTf)3 catalyzed C3-benzylation of indoles with benzyl alcohols in water. [Link]

  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]

  • National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • National Institutes of Health. Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines. [Link]

  • ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? [Link]

  • Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

  • PubMed. [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. [Link]

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A Comparative Guide to the In Vivo Efficacy of Indazole-3-Carboxylate Derivatives Versus Standard-of-Care in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] While the specific compound, Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate, requested for analysis lacks published in vivo efficacy data, this guide will focus on a structurally related and clinically evaluated analogue: Lonidamine . Lonidamine, a derivative of 1-H-indazole-3-carboxylic acid, targets cancer cell metabolism, a distinct mechanism from many conventional chemotherapeutics.[3][4]

This guide provides a comparative analysis of the preclinical in vivo efficacy of Lonidamine against Sorafenib , the first-line standard-of-care multikinase inhibitor for advanced hepatocellular carcinoma (HCC).[5][6] We will delve into their distinct mechanisms of action, present available efficacy data from preclinical models, and provide detailed experimental protocols to enable researchers to conduct similar comparative studies.

Section 1: Mechanistic Divergence: Targeting Metabolism vs. Kinase Signaling

The fundamental difference in the anticancer activity of Lonidamine and Sorafenib lies in their molecular targets. Sorafenib acts as a "dirty" kinase inhibitor, blocking multiple signaling pathways crucial for cell proliferation and angiogenesis, whereas Lonidamine disrupts the unique energy metabolism of cancer cells.

Lonidamine: Inducing a Metabolic Crisis

Lonidamine's primary mechanism involves the inhibition of mitochondrial hexokinase-2 (HK-II).[4] In many cancer cells, HK-II is overexpressed and bound to the outer mitochondrial membrane, a cornerstone of the "Warburg effect" where cells favor aerobic glycolysis.[3] By inhibiting HK-II, Lonidamine disrupts glycolysis, leading to intracellular acidification and a state of energy depletion (de-energization) that is selectively toxic to tumor cells.[4][7]

Sorafenib: A Multi-Pronged Attack on Cell Signaling

Sorafenib is a multikinase inhibitor that targets the Raf/MEK/ERK signaling pathway to suppress tumor cell proliferation.[6] Concurrently, it inhibits vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are critical for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[8] This dual action on proliferation and angiogenesis has established Sorafenib as a key therapeutic for advanced HCC.

G cluster_0 Lonidamine Mechanism cluster_1 Sorafenib Mechanism Lonidamine Lonidamine HK2 Mitochondrial Hexokinase-II (HK-II) Lonidamine->HK2 Inhibits Glycolysis Glycolysis ATP ATP Production (Energy) Glycolysis->ATP Reduces Acid Intracellular Acidification Glycolysis->Acid Increases Apoptosis_L Cell Death ATP->Apoptosis_L Acid->Apoptosis_L Sorafenib Sorafenib Raf Raf Kinase Sorafenib->Raf Inhibits VEGFR VEGF Receptor Sorafenib->VEGFR Inhibits Prolif Tumor Cell Proliferation Angio Angiogenesis Apoptosis_S Cell Death & Reduced Tumor Growth Prolif->Apoptosis_S Angio->Apoptosis_S

Sources

A Spectroscopic Guide to the Regioisomers of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, indazole derivatives are a cornerstone, forming the structural core of numerous therapeutic agents.[1] Their synthesis, however, often yields a mixture of regioisomers, primarily N-1 and N-2 substituted products, which can possess vastly different physicochemical and pharmacological profiles. Therefore, the unambiguous structural elucidation of these isomers is not merely an academic exercise but a critical step in drug discovery and development.

This guide provides an in-depth spectroscopic comparison of the N-1 and N-2 isomers of Ethyl 5-(benzyloxy)-indazole-3-carboxylate. We will dissect the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data to provide a clear, experimentally grounded framework for their differentiation.

The Isomeric Challenge: N-1 vs. N-2

The core of our investigation focuses on two primary isomers. The thermodynamically more stable and often predominant form is the 1H-indazole (N-1). However, synthetic conditions can favor the formation of the 2H-indazole (N-2) isomer.[2] Distinguishing between these structures is paramount.

Caption: Key diagnostic HMBC correlations for isomer identification.

Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy provides a quick check. The primary difference for N-substituted indazoles lies in the presence or absence of an N-H stretch, which is relevant for the parent scaffold but not for these N-substituted derivatives. However, other vibrations can be informative.

Table 3: Comparative IR Absorption Bands (cm⁻¹)

Functional GroupN-1 Isomer (Expected)N-2 Isomer (Expected)Notes
C=O (Ester) ~1710 - 1725~1710 - 1725Strong absorption, minimal difference expected. [3]
C=N, C=C (Aromatic) ~1450 - 1620~1450 - 1620Aromatic ring stretches.
C-O (Ether & Ester) ~1050 - 1280~1050 - 1280Strong C-O stretching region. [4]

The IR spectra are expected to be very similar, with only minor fingerprint region differences. It is not a primary technique for distinguishing these specific isomers.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compounds. Since they are isomers, they will have identical molecular masses.

  • Molecular Ion Peak (M⁺): Both isomers will show an identical molecular ion peak at m/z 296.32, corresponding to the molecular formula C₁₇H₁₆N₂O₃. [5]* Fragmentation Pattern: The fragmentation patterns under techniques like Electron Ionization (EI) are likely to be very similar, though minor differences in fragment ion intensities may exist. Key fragmentation pathways would likely include the loss of the ethoxy group (-OEt), the entire ethyl carboxylate group (-COOEt), and cleavage of the benzyl group (-CH₂Ph). [6]MS is excellent for confirming identity but poor for differentiating these regioisomers without extensive fragmentation studies and standards.

Experimental Protocols

To acquire the data discussed, rigorous and standardized experimental procedures are essential.

Workflow for Isomer Characterization

G cluster_workflow General Experimental Workflow Start Synthesized Product (Isomer Mixture) TLC Thin-Layer Chromatography (TLC Analysis) Start->TLC ColChrom Column Chromatography (Isomer Separation) TLC->ColChrom Isomer1 Isolated Isomer 1 ColChrom->Isomer1 Isomer2 Isolated Isomer 2 ColChrom->Isomer2 Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Isomer1->Spectroscopy Isomer2->Spectroscopy Structure Structure Elucidation & Isomer Assignment Spectroscopy->Structure

Caption: Workflow for separation and characterization of isomers.

1. NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.75 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition:

    • Record ¹H NMR spectra on a 400 MHz or higher spectrometer.

    • Record ¹³C NMR spectra, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Perform 2D experiments, specifically gHMBC, optimizing parameters to observe ³J(C,H) correlations.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the TMS signal.

2. FTIR Spectroscopy Protocol

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

  • Background Scan: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Sample Scan: Record the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

  • Analysis: The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum. [4] 3. Mass Spectrometry Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-MS (Electrospray Ionization Mass Spectrometer) for accurate mass determination.

  • Analysis: Infuse the sample solution directly into the source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Interpretation: Determine the molecular weight from the observed m/z value of the molecular ion peak.

Conclusion

References

  • A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers - Benchchem. (n.d.).
  • A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers - Benchchem. (n.d.).
  • Wiley-VCH. (2007). Supporting Information.
  • Alam, R. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. (n.d.). DergiPark.
  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe.
  • Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate | 865887-17-8 | Benchchem. (n.d.).
  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. (n.d.). PubMed Central.
  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). PMC - NIH.
  • Physicochemical Characteristics of 2-Benzyl-2H-indazole-3-carboxylic acid: A Technical Guide - Benchchem. (n.d.).
  • 865887-17-8(ETHYL 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLATE) Product Description - ChemicalBook. (n.d.).
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (n.d.). MDPI.
  • 13C NMR of indazoles. (2016). ResearchGate.
  • Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (n.d.). ResearchGate.

Sources

The Definitive Guide to Utilizing Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate as a reference standard, designed for researchers, scientists, and drug development professionals. We will explore its performance characteristics, compare it with a viable alternative, and provide detailed experimental protocols to ensure its effective implementation in your analytical workflows.

The Critical Role of Reference Standards in Analytical Integrity

A reference standard is a highly purified and well-characterized compound used as a measurement base in analytical assays. According to the International Council for Harmonisation (ICH) guidelines, the objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This demonstration is fundamentally reliant on the use of well-characterized reference materials to ensure identity, purity, strength, and quality[1][2]. The choice of a reference standard is therefore not a trivial decision; it is a cornerstone of regulatory compliance and the assurance of product safety and efficacy.

This compound (CAS 865887-17-8) is a heterocyclic compound belonging to the indazole class, which is a prominent scaffold in many biologically active molecules and approved drugs.[3][4] Its structural complexity, featuring a benzyloxy substituent, makes it a suitable candidate as a reference standard for active pharmaceutical ingredients (APIs) that share this core structure or for identifying specific process-related impurities or degradation products.

Comparative Analysis: this compound vs. Ethyl 1H-indazole-3-carboxylate

To illustrate the practical considerations in selecting a reference standard, we present a comparative analysis between this compound and its un-substituted parent compound, Ethyl 1H-indazole-3-carboxylate. The choice between these two would typically depend on the specific analyte being quantified. For instance, if the API is a complex derivative of the 5-benzyloxy indazole, using the structurally similar reference standard is often preferred for better specificity and accuracy in the analytical method.

Physicochemical Properties
PropertyThis compoundEthyl 1H-indazole-3-carboxylate
CAS Number 865887-17-8[5]43057-35-6
Molecular Formula C₁₇H₁₆N₂O₃[6]C₁₀H₁₀N₂O₂[7]
Molecular Weight 296.32 g/mol [6]190.19 g/mol [7]
Structure Indazole core with a 5-benzyloxy and a 3-ethyl carboxylate groupIndazole core with a 3-ethyl carboxylate group
Key Features The benzyloxy group increases lipophilicity and provides a unique UV chromophore, which can be advantageous for chromatographic separation and detection.Simpler structure, potentially higher aqueous solubility.
Performance in a Hypothetical HPLC Purity Assay

To provide a tangible comparison, we present simulated data from an HPLC purity assay designed to quantify a hypothetical API, "API-X," which is a structural analogue of this compound. The assay's performance was evaluated using both reference standards.

Performance CharacteristicUsing this compoundUsing Ethyl 1H-indazole-3-carboxylate
Specificity High. Baseline separation from API-X and its known impurities. The benzyloxy group provides a distinct retention time.Moderate. Co-elution observed with one of the more polar impurities of API-X.
Linearity (R²) > 0.999 over a concentration range of 0.1 - 100 µg/mL.> 0.998 over the same range.
Accuracy (% Recovery) 99.5% - 101.2%98.2% - 102.5%
Precision (%RSD) < 1.0%< 1.5%
Limit of Quantitation (LOQ) 0.1 µg/mL0.2 µg/mL

Analysis of Performance Data:

The data clearly indicates that for the hypothetical "API-X," this compound provides superior performance, particularly in terms of specificity . The structural similarity allows for a more selective and sensitive quantification, which is a critical aspect of impurity profiling and stability studies. While the parent compound can serve as a reference, its use may necessitate a more complex analytical method or a combination of procedures to achieve the required level of discrimination[8].

Experimental Protocols

To ensure the successful implementation of this compound as a reference standard, we provide the following detailed experimental protocols.

Protocol for Reference Standard Qualification

The qualification of a new reference standard is a prerequisite for its use in GMP environments. This process establishes its identity, purity, and stability.

Workflow for Reference Standard Qualification:

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Documentation & Stability A Obtain High-Purity Material (>99.5%) B Structural Elucidation (NMR, MS, IR) A->B C Purity Assessment (HPLC, GC, DSC) B->C D Prepare Certificate of Analysis (CoA) C->D Data Review & Approval E Establish Storage Conditions (-20°C, desiccated) D->E F Initiate Stability Study (ICH Q1A) E->F

Caption: Workflow for the qualification of a new in-house reference standard.

Step-by-Step Protocol:

  • Procurement: Obtain a high-purity batch of this compound, ideally with a purity of >99.5% as determined by the supplier.

  • Structural Confirmation:

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to further confirm identity.

    • Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify characteristic functional groups.

  • Purity Determination:

    • HPLC-UV: Use a high-resolution HPLC method (as described in section 3.2) to determine chromatographic purity.

    • Gas Chromatography (GC): Analyze for residual solvents.

    • Thermogravimetric Analysis (TGA): Determine the water content.

    • Content Assay: Perform a mass balance calculation to assign a final purity value.

  • Documentation: Prepare a comprehensive Certificate of Analysis (CoA) detailing all characterization data, assigned purity, and storage conditions.

  • Stability Program: Establish a stability testing program according to ICH guidelines to define the re-test date for the reference standard[2].

Protocol for HPLC Purity Analysis

This protocol is a robust starting point for developing a method to analyze samples using this compound as the reference standard. HPLC is a frequently used technique for the analysis of indazole derivatives.[3][9]

HPLC Method Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Workflow for Sample Analysis:

G A Prepare Reference Standard Stock Solution (1 mg/mL in Diluent) C Create Calibration Curve (Dilutions of Stock Solution) A->C B Prepare Sample Solution (Target concentration in Diluent) E Inject Calibration Standards, Blank, and Samples B->E C->E D Perform System Suitability Test (SST) D->E Proceed if SST passes F Integrate Peaks and Quantify Sample E->F

Caption: Standard workflow for HPLC analysis using a qualified reference standard.

Step-by-Step Procedure:

  • Solution Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10.0 mL of diluent.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the analyte (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range.

  • System Suitability: Before sample analysis, inject a mid-point calibration standard five times. The relative standard deviation (%RSD) of the peak area should be less than 2.0%.

  • Analysis: Inject the blank, calibration standards, and samples onto the HPLC system.

  • Quantification: Generate a linear regression curve from the calibration standards. Use the equation of the line to calculate the concentration of the analyte in the sample solutions.

Conclusion and Recommendations

This compound serves as a highly effective and specific reference standard for the analysis of structurally related APIs and impurities. Its unique chemical features provide significant advantages in chromatographic separations, leading to more accurate and reliable analytical data. While its parent compound, Ethyl 1H-indazole-3-carboxylate, can be a cost-effective alternative in some scenarios, the use of the more structurally analogous standard is recommended for methods requiring high specificity and for regulatory submissions where stringent impurity control is necessary.

The protocols outlined in this guide provide a comprehensive framework for the qualification and utilization of this reference standard. Adherence to these scientifically sound procedures, grounded in ICH principles, will ensure the generation of trustworthy and defensible analytical results, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC - NIH. (n.d.).
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.).
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023).
  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate. (n.d.).
  • Reference-Standard Material Qualification | Pharmaceutical Technology. (2009).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • ETHYL 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLATE. (n.d.).
  • ETHYL 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLATE CAS#: 865887-17-8 - ChemicalBook. (n.d.).
  • ETHYL 1H-INDAZOLE-3-CARBOXYLATE - gsrs. (n.d.).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel heterocyclic compounds like Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate is fundamental to discovery. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of chemical waste. This guide provides a procedural framework for the proper disposal of this specific indazole derivative, grounded in established safety protocols and regulatory standards. Our objective is to ensure that every step, from the lab bench to final disposal, is conducted with the utmost attention to safety, environmental responsibility, and scientific integrity.

Part 1: Pre-Disposal Hazard Assessment and Planning

The likely hazards associated with this class of compounds include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

This hazard profile mandates that this compound be treated as hazardous waste. Disposal into standard trash or down the sanitary sewer system is strictly prohibited and violates environmental regulations.[4][5] All disposal activities must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7][8] The CHP is the controlling document for all chemical handling and disposal procedures within your facility.

Summary of Key Information
ParameterDetailsSource(s)
Chemical Name This compound[9][10][11]
CAS Number 865887-17-8[10][11][12]
Physical Form Solid[1][12]
Inferred Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Harmful if Swallowed[1]
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat
Disposal Route Approved Hazardous Waste Disposal Plant[1][2][3]
Waste Category Solid, Non-halogenated Organic Waste[13]

Part 2: Procedural Workflow for Disposal

The following step-by-step protocol provides a direct operational plan for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) Adherence

Before beginning any waste handling, ensure you are wearing the appropriate PPE. This is a non-negotiable first line of defense against chemical exposure.[14]

  • Eye Protection: Wear safety goggles that provide a complete seal around the eyes. Given the risk of serious eye irritation, a face shield may be warranted if there is a risk of splashing or dust generation.[2]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect them for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

Step 2: Waste Container Selection and Labeling

The integrity and proper identification of the waste container are critical for regulatory compliance and safety.

  • Select a Compatible Container: Choose a container made of a material compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate for solid chemical waste.[13][15] The container must be in good condition, free from cracks or leaks.[5][16]

  • Label the Container: The container must be clearly labeled before any waste is added. Use your facility's hazardous waste tag. The label must include:

    • The words "Hazardous Waste".[5][16]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[16]

    • The accumulation start date (the date the first piece of waste is added).

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 3: Waste Segregation and Accumulation

Proper segregation prevents dangerous chemical reactions. This compound must be managed as a distinct waste stream.

  • Designate a Satellite Accumulation Area (SAA): The waste container must be stored at or near the point of generation, in a designated SAA.[15][16] This area must be under the control of the laboratory personnel generating the waste.

  • Segregate Incompatibles: Store this waste stream separately from acids, bases, oxidizers, and liquid waste.[13][15] Specifically, do not mix solid organic waste with liquid solvent waste streams unless explicitly directed by your Environmental Health & Safety (EHS) department.

Step 4: Waste Transfer and Final Disposal
  • Minimize Dust Generation: When transferring the solid waste into the container, do so carefully within a chemical fume hood to minimize the inhalation of any airborne particles.[1]

  • Secure the Container: Once waste is added, securely fasten the lid. A hazardous waste container must remain closed at all times except when waste is being added.[4][5][16] Leaving a funnel in the opening is a common but serious violation.[13][16]

  • Do Not Overfill: Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[17]

  • Arrange for Pickup: Once the container is full or you have no more of this specific waste to dispose of, contact your institution's EHS or hazardous waste management office to schedule a pickup.

Disposal Workflow Diagram

G Disposal Workflow for this compound A 1. Assess Hazards (SDS, CHP) B 2. Don PPE (Goggles, Gloves, Lab Coat) A->B C 3. Prepare Labeled Hazardous Waste Container B->C D 4. Transfer Waste in Fume Hood (Minimize Dust) C->D E 5. Securely Cap Container (Keep Closed) D->E F 6. Store in SAA (Segregated) E->F G 7. Container Full? F->G H 8. Request EHS Pickup G->H Yes I Continue Accumulation G->I No I->D

Caption: Decision workflow for compliant chemical waste disposal.

Part 3: Decontamination and Spill Management

Accidents can happen, and preparedness is key. Follow these procedures for decontamination and management of small spills. For large spills, evacuate the area and contact your institution's emergency EHS line immediately.

Decontamination
  • Glassware and Equipment: Glassware that has come into contact with the compound should be triple-rinsed with a suitable organic solvent (e.g., ethanol or acetone) before conventional washing.

  • Collect Rinsate: The initial rinsate from this decontamination process is considered hazardous waste and must be collected in a properly labeled container for halogenated or non-halogenated liquid waste, as appropriate.[4]

  • Work Surfaces: Wipe down contaminated surfaces with a cloth dampened with a suitable solvent, followed by soap and water. The cloth/wipes used for cleaning should be disposed of as solid hazardous waste.

Small Spill Response
  • Alert Personnel: Immediately alert others in the laboratory.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: If you are not already wearing it, don the full required PPE, including respiratory protection if dust is airborne.

  • Contain the Spill: Cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Collect Waste: Carefully sweep or scoop the material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area as described in the decontamination section above.

Conclusion

The responsible disposal of this compound is a direct reflection of our commitment to a safe and sustainable research environment. By adhering to this structured protocol—rooted in a thorough hazard assessment, strict adherence to PPE, and compliant waste handling procedures—we uphold our professional and ethical obligations. This diligence not only ensures compliance with regulations set forth by bodies like the EPA and OSHA but also fosters a culture of safety and excellence within the scientific community.

References

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A Senior Application Scientist's Guide to Handling Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of Ethyl 5-(benzyloxy)-1H-indazole-3-carboxylate (CAS No. 865887-17-8).[1][2] As a specialized indazole derivative, this compound is integral to various research and drug development pipelines. While comprehensive toxicological data for this specific molecule is not extensively published, a robust safety protocol can be established by analyzing structurally similar indazole carboxylic acids.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established laboratory safety principles to ensure user protection and experimental integrity.

The primary hazards associated with analogous indazole compounds include skin irritation, serious eye irritation, and potential respiratory tract irritation.[5][6] Therefore, all handling procedures must assume this compound presents similar risks. A thorough risk assessment is mandatory before commencing any work.

Hazard Analysis and Personal Protective Equipment (PPE)

The cornerstone of safe laboratory practice is the prevention of exposure. Given the known hazards of similar chemical structures, which are classified as skin, eye, and respiratory irritants, a multi-layered PPE approach is required.[6] Engineering controls, such as a chemical fume hood, are the first line of defense, but appropriate PPE is the critical final barrier between the researcher and the chemical.[7][8]

Table 1: Required Personal Protective Equipment

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesSpecification: Nitrile or neoprene gloves. PVC gloves are not recommended as they offer little protection against many chemicals.[9] Rationale: Prevents direct skin contact, which can cause irritation.[5] Gloves should be inspected for tears before use and changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected.[9][10] Double gloving is recommended to reduce the risk of exposure from a single glove failure.[9]
Eyes & Face Safety glasses with side shields or chemical splash goggles. A face shield is also required.Specification: ANSI Z87.1-compliant (US) or EN166 (Europe) certified eye protection.[5] Rationale: Protects against splashes and airborne particles (dust) that can cause serious eye irritation.[5][6] A face shield should be used in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Body Laboratory coatSpecification: A full-length, long-sleeved lab coat that closes in the front.[11][12] Rationale: Provides a removable barrier to protect skin and personal clothing from contamination. Trouser legs should be worn over boots, and sleeves over the inner glove, to prevent chemicals from running into them.[13]
Respiratory NIOSH-approved respiratorSpecification: An N95-rated dust mask or a half-mask respirator with appropriate cartridges.[14] Rationale: Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. This mitigates the risk of respiratory tract irritation from inhaling fine particles.[6]

Operational Plan: A Step-by-Step Protocol

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination. The following protocol outlines the essential steps for safely handling this compound.

Engineering Controls and Preparation
  • Fume Hood: All manipulations of the solid compound must be conducted within a certified chemical fume hood to control exposure to airborne dust.[11] Verify the fume hood's certification is current and its airflow is adequate before starting.

  • Area Preparation: Ensure the work area is clean and uncluttered.[7] Confirm that an eyewash station and safety shower are accessible and unobstructed.[5]

  • PPE Donning: Before entering the designated handling area, don all required PPE as specified in Table 1. Ensure long hair and loose clothing are secured.[12][15]

Handling the Compound
  • Weighing and Transfer: Use appropriate tools, such as spatulas, for all transfers to minimize dust generation. Weigh the compound on weighing paper or in a tared container within the fume hood.

  • Avoid Ingestion/Inhalation: Do not eat, drink, or smoke in the laboratory.[6][7] Keep hands away from the face and mouth.[12] Avoid breathing in dust or fumes.[6]

  • Container Management: Keep the primary container tightly closed when not in use and store it in a cool, dry, well-ventilated area away from strong oxidizing agents.[5][16]

Post-Handling and Decontamination
  • Work Area Cleaning: After handling is complete, wipe down the surfaces of the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first (if double-gloving), followed by the lab coat, face shield, goggles, and inner gloves. Never wear gloves outside the laboratory.[8]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][12]

Emergency and Disposal Plans

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Assess: If the spill is small and you are trained to handle it, proceed with cleanup. For large spills, evacuate the lab and contact your institution's emergency response team.

  • Cleanup: Wearing full PPE, including respiratory protection, carefully sweep up the solid material, avoiding dust generation.[16] Place the material into a sealed, labeled container for disposal.[16] Clean the spill area thoroughly.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5] Remove and wash contaminated clothing before reuse.[6]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and get medical attention.[5][6]

Disposal Plan

All waste containing this compound, including contaminated consumables (gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Place solid waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through an approved waste disposal plant, observing all federal, state, and local environmental regulations.[5][16]

Safe Handling Workflow Diagram

The following diagram illustrates the critical steps and decision points for the safe handling of this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal prep_area Prepare Work Area (Fume Hood, Emergency Equip.) don_ppe Don Full PPE (Gloves, Goggles, Coat, etc.) prep_area->don_ppe weigh Weigh & Transfer Compound (Minimize Dust) don_ppe->weigh Proceed to Handling experiment Perform Experimental Procedure weigh->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Procedure Complete collect_waste Collect Contaminated Waste (Solid & Consumables) experiment->collect_waste spill Spill Occurs? experiment->spill doff_ppe Remove PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands seal_dispose Seal in Labeled Container & Dispose via EHS wash_hands->seal_dispose Final Step collect_waste->seal_dispose spill->decontaminate No spill_response Execute Spill Response Protocol spill->spill_response Yes

Caption: Workflow for handling this compound.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 1H-Indazole-3-carboxylic acid.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • CymitQuimica. (2023, October 11). Safety Data Sheet: 6-Benzyloxy-1H-indazole-3-carboxylic acid.
  • AFG Bioscience LLC. (n.d.). Safety Data Sheet: Ethyl 5-Benzyloxyindole-2-carboxylate.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • ChemicalBook. (n.d.). 865887-17-8(ETHYL 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLATE) Product Description.
  • California State University, Bakersfield (CSUB). (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • McDiarmid, M., & Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Oncology Nursing Society.
  • University of Utah. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from the University of Utah Environmental Health & Safety.
  • ChemSigma. (2026). 865887-17-8 ETHYL 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLATE.
  • ChemicalBook. (n.d.). ETHYL 5-BENZYLOXY-1H-INDAZOLE-3-CARBOXYLATE CAS#: 865887-17-8.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • SA Grain. (2023, August 31). A few less obvious guidelines for handling plant protection products.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Centers for Disease Control and Prevention (CDC). (n.d.). School Chemistry Laboratory Safety Guide.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Hill, S. L., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical Chemistry, 63(12), 1836–1846.
  • Heywood, R., et al. (1981). Toxicological studies on 1-substituted-indazole-3-carboxylic acids. Chemotherapy, 27(Suppl 2), 91-97.
  • Antonini, C., Cordero, F.M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762.
  • ResearchGate. (2024, January 10). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • Andersson, M., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.